molecular formula C8H6F2O2 B1585754 Methyl 2,5-difluorobenzoate CAS No. 362601-90-9

Methyl 2,5-difluorobenzoate

Cat. No.: B1585754
CAS No.: 362601-90-9
M. Wt: 172.13 g/mol
InChI Key: UDBLTZWJCWPYBA-UHFFFAOYSA-N
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Description

Methyl 2,5-difluorobenzoate is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBLTZWJCWPYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381413
Record name Methyl 2,5-difluorobenzoate
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Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362601-90-9
Record name Methyl 2,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,5-difluorobenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2,5-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-difluorobenzoate is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of two fluorine atoms onto the benzene ring imparts unique electronic properties, enhanced lipophilicity, and improved metabolic stability to derivative compounds. This technical guide provides a detailed exploration of the synthesis, purification, and comprehensive characterization of this compound, offering scientifically grounded insights and practical methodologies for laboratory and industrial applications.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small van der Waals radius can lead to profound effects on acidity, basicity, conformation, and metabolic pathways. This compound, with its distinct substitution pattern, serves as a versatile synthon for introducing the 2,5-difluorophenyl moiety into a variety of molecular scaffolds, thereby influencing biological activity and efficacy.

Synthesis of this compound via Fischer Esterification

The most prevalent and efficient laboratory-scale synthesis of this compound is achieved through the Fischer esterification of 2,5-difluorobenzoic acid with methanol, utilizing a strong acid catalyst.[1][2][3] This reversible reaction is driven to completion by employing an excess of the alcohol, which also conveniently serves as the solvent.[2]

Underlying Reaction Mechanism

The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The mechanism can be delineated as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2,5-difluorobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, resulting in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final product, this compound, and regenerate the acid catalyst.

Detailed Experimental Protocol

Materials:

  • 2,5-Difluorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid) to the methanolic solution.[4][5]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle.[4][5] The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 4-8 hours.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Neutralization and Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acidic catalyst; be cautious of CO₂ evolution), followed by water, and finally with brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation if necessary to yield a colorless liquid.

Synthesis Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up and Purification start 2,5-Difluorobenzoic Acid + Excess Methanol catalyst Add conc. H₂SO₄ (Catalyst) start->catalyst reflux Reflux at ~65°C (4-8 hours) catalyst->reflux cool Cool to Room Temp. reflux->cool Reaction Completion quench Quench with Water cool->quench extract Extract with Et₂O/EtOAc quench->extract wash Wash with NaHCO₃, Water, and Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate product Pure Methyl 2,5-Difluorobenzoate evaporate->product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Comprehensive Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a combination of physical and spectroscopic methods is employed.

Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₈H₆F₂O₂[6][7]
Molecular Weight 172.13 g/mol [6][7]
Appearance Colorless to pale yellow solid or liquid
Boiling Point 204-205 °C (lit.)[6]
Density ~1.265 g/mL at 25 °C (lit.)
Refractive Index n20/D ~1.4850 (lit.)
Spectroscopic Analysis

Spectroscopic techniques provide definitive structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet corresponding to the methyl protons (-OCH₃) at approximately 3.9 ppm. The aromatic region (around 7.1-7.5 ppm) will display complex multiplets for the three aromatic protons due to proton-proton and proton-fluorine couplings.

    • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the methyl carbon (~52 ppm), the ester carbonyl carbon (~164 ppm), and four distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling).

    • ¹⁹F NMR: The fluorine NMR is a critical tool for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups.

    • A strong, characteristic absorption band for the ester carbonyl (C=O) stretch is expected in the range of 1720-1740 cm⁻¹.

    • Strong C-O stretching vibrations for the ester linkage will appear in the 1200-1300 cm⁻¹ region.

    • C-F stretching bands will be present in the 1100-1250 cm⁻¹ region.

    • Aromatic C=C stretching absorptions will be observed around 1500-1600 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at an m/z value of 172, corresponding to the molecular weight of this compound.

Characterization Workflow Diagram

G cluster_0 Synthesized Product cluster_1 Analytical Methods cluster_2 Data Interpretation product This compound phys Physical Properties (BP, Density, nD) product->phys nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirm Structural Confirmation & Purity Assessment phys->confirm nmr->confirm ir->confirm ms->confirm

Caption: A Multitechnique Approach for the Characterization of this compound.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[6] It can cause skin irritation and serious eye damage, and may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[9] All manipulations should be performed in a well-ventilated fume hood.[9]

Conclusion

This guide has detailed a reliable and well-established protocol for the synthesis of this compound via Fischer esterification. The comprehensive characterization workflow outlined provides a robust framework for verifying the identity and purity of the synthesized product. As a key fluorinated building block, a thorough understanding of its synthesis and properties is essential for its effective application in the fields of medicinal chemistry, agrochemical development, and materials science.

References

  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,5-difluorobenzoate

In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor while resisting metabolic oxidation—make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound emerges as a critical chemical intermediate in this context.[1] Its difluorinated phenyl ring provides a robust, metabolically stable core that can be elaborated into more complex pharmaceutical agents.

This guide offers an in-depth exploration of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application. We will move beyond a simple recitation of data, delving into the causality behind experimental methodologies and the interpretation of analytical data, reflecting a field-proven, experience-driven perspective.

Molecular and Structural Characteristics

This compound is a disubstituted aromatic ester. The molecule's geometry and electronic distribution, dictated by the interplay between the electron-withdrawing fluorine atoms and the methyl ester group, are fundamental to its reactivity and interactions.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 362601-90-9[1][2][3][4]
Molecular Formula C₈H₆F₂O₂[1][2][3][5][6]
Molecular Weight 172.13 g/mol [1][2][3][5][6]
Canonical SMILES COC(=O)c1cc(F)ccc1F[5]
InChI Key UDBLTZWJCWPYBA-UHFFFAOYSA-N[5]

Core Physicochemical Properties

The physical properties of a compound are the primary determinants of its handling, storage, and behavior in various solvent systems—critical parameters for any synthetic or analytical application. The data presented below are compiled from verified supplier and database sources.

PropertyValueSource(s)
Physical Form Solid[5]
Boiling Point 202-205 °C (at 760 mmHg)[2][5]
Density 1.265 g/mL (at 25 °C)[5]
Refractive Index n20/D 1.4850[5][7]
Flash Point 80 °C (closed cup)[2]
Solubility Data not readily available. Expected to have low solubility in water and good solubility in common organic solvents like methanol, ethyl acetate, and dichloromethane.N/A

Spectroscopic Profile: A Structural Verification Framework

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. While experimental spectra for this compound are not widely published, this section details the expected spectral characteristics based on its structure and data from analogous compounds. This predictive approach is a crucial skill for research scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of fluorine introduces characteristic splitting patterns (H-F and C-F coupling), which provide definitive structural information.

  • ¹H NMR (Proton NMR):

    • Methyl Protons (-OCH₃): A singlet peak is expected around δ 3.9 ppm. This peak will be unsplit as there are no adjacent protons.

    • Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the range of δ 7.0-7.8 ppm. Due to fluorine coupling, they will exhibit complex splitting patterns (multiplets). The proton at position 6 (between the two fluorine atoms) will likely be a triplet of doublets, while the protons at positions 3 and 4 will also show complex multiplet structures due to both H-H and H-F coupling.

  • ¹³C NMR (Carbon NMR):

    • Methyl Carbon (-OCH₃): A single peak around δ 52 ppm.

    • Ester Carbonyl (C=O): A peak around δ 164 ppm. This carbon may show a small coupling to the fluorine at position 2.

    • Aromatic Carbons (Ar-C): Six distinct peaks are expected. The carbons directly bonded to fluorine (C2 and C5) will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), appearing as doublets. The other aromatic carbons will exhibit smaller two- or three-bond couplings to the fluorine atoms, also appearing as doublets or triplets of doublets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

  • ~1720-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester functional group.

  • ~1200-1300 cm⁻¹: Strong absorptions from the C-O stretching of the ester group.

  • ~1100-1250 cm⁻¹: One or more strong peaks characteristic of the C-F (aryl-fluoride) stretching vibrations.

  • ~1450-1600 cm⁻¹: Several medium to sharp peaks corresponding to the C=C stretching vibrations within the aromatic ring.

  • ~2950-3000 cm⁻¹: Weak C-H stretching from the methyl group.

  • ~3000-3100 cm⁻¹: Weak C-H stretching from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 172, corresponding to the molecular weight of the compound.[8]

  • Key Fragment Ions:

    • m/z = 141: Loss of the methoxy group (-OCH₃), [M - 31]⁺. This is often a major fragment for methyl esters.

    • m/z = 113: Loss of the entire ester group (-COOCH₃), [M - 59]⁺, resulting in the difluorobenzyl cation.

Synthesis, Reactivity, and Application

This compound is primarily used as a synthetic intermediate or building block.[1] Its value lies in the stable difluorinated aromatic core it provides for the construction of more complex molecules, particularly in the pharmaceutical sector.

Typical Synthesis Route: Fischer Esterification

The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2,5-difluorobenzoic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products Acid 2,5-Difluorobenzoic Acid Reaction Fischer Esterification Acid->Reaction MeOH Methanol (Solvent & Reactant) MeOH->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄ or SOCl₂) Catalyst->Reaction catalyzes Heat Heat (Reflux) Heat->Reaction drives Ester This compound Reaction->Ester Water Water (Byproduct) Reaction->Water

Caption: Workflow for the Fischer Esterification Synthesis.

Role in Drug Development

The difluorobenzene motif is a privileged structure in medicinal chemistry. Its inclusion can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation and can improve binding affinity by participating in favorable electrostatic interactions within a target protein's active site. While specific drug candidates derived directly from this compound are proprietary, its utility is analogous to other fluorinated building blocks used in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The ester functional group serves as a versatile handle for further chemical transformations, such as amidation to form benzamides or reduction to form benzyl alcohols.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with several hazards that necessitate careful management.

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[2][5]

    • Skin Irritation (Category 2) - Causes skin irritation.[2][5]

    • Serious Eye Damage (Category 1) - Causes serious eye damage.[2][5]

    • Specific Target Organ Toxicity, Single Exposure (Category 3) - May cause respiratory irritation.[2][5]

  • Recommended Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or impervious clothing.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved N95 dust mask or higher-level respirator is required.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of experimental data hinges on robust and well-documented protocols. The following methodologies are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol for Boiling Point Determination

The choice of method here is critical; for a small research-scale quantity, a micro-boiling point or Siwoloboff method is superior to distillation as it minimizes material loss.

Objective: To accurately determine the boiling point of this compound.

Methodology:

  • Preparation: Attach a small test tube containing 0.5 mL of this compound to a thermometer with a rubber band.

  • Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block). The top of the liquid in the test tube should be below the level of the heating fluid.

  • Heating Rate & Observation: Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling point (~204 °C). Observe the capillary tube. A steady stream of bubbles will emerge from the open end.

    • Causality Check: A rapid heating rate will cause the thermometer reading to lag behind the true sample temperature, leading to an inaccurate, elevated reading. Slow heating ensures thermal equilibrium.

  • Equilibrium Point: When a continuous and rapid stream of bubbles is observed, turn off the heat. The liquid will begin to cool.

  • Boiling Point Reading: The exact moment the bubble stream stops and the liquid just begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure of the substance equals the atmospheric pressure. Record this temperature.

  • Validation: Allow the bath to cool further, then reheat slowly to repeat the measurement. A consistent reading validates the result.

G A Prepare Sample Assembly (Test tube, Thermometer, Capillary) B Immerse in Heating Bath A->B C Heat Slowly (1-2 °C/min) Observe for Bubble Stream B->C D Turn Off Heat at Continuous Bubble Stream C->D E Record Temperature When Liquid Enters Capillary D->E G Result Validated? E->G F Cool and Repeat for Validation F->C G->F No H Final Boiling Point Recorded G->H Yes

Caption: Workflow for Boiling Point Determination.

Protocol for Solubility Assessment (Qualitative)

Objective: To determine the qualitative solubility of this compound in various solvents.

Methodology:

  • Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of various solvents (e.g., Water, Methanol, Toluene, Hexane).

  • Sample Addition: Add approximately 10 mg of this compound to each test tube.

  • Initial Observation: Observe if the solid dissolves immediately at room temperature.

  • Agitation: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds. Observe for dissolution.

    • Causality Check: Agitation increases the surface area of interaction between the solute and solvent, accelerating the rate of dissolution. It does not change the thermodynamic solubility limit but ensures equilibrium is reached faster.

  • Classification:

    • Soluble: The solid completely disappears, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: The solid does not appear to dissolve at all.

  • Heating (Optional): For tubes where the compound is partially soluble or insoluble, gently warm the test tube and observe if solubility increases. Note this observation (e.g., "soluble on heating"). This provides insight into the enthalpy of dissolution.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2,5-difluorobenzoate (CAS No. 362601-90-9), a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols.

Introduction

This compound, with the empirical formula C₈H₆F₂O₂, is a difluorinated aromatic ester.[4][5][6] Its molecular structure, featuring a benzene ring substituted with two fluorine atoms and a methyl ester group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and elucidating its role in complex chemical reactions. This guide will delve into the theoretical underpinnings and practical application of the primary spectroscopic techniques used to characterize this compound.

Molecular Structure and Properties:

PropertyValueSource(s)
CAS Number 362601-90-9[1][2][6]
Molecular Formula C₈H₆F₂O₂[4][5][6]
Molecular Weight 172.13 g/mol [4][5][6]
Appearance White solid[4][5]
Boiling Point 204-205 °C[4][5]
Density 1.265 g/mL at 25 °C[4][5]

Diagram of this compound Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and ester groups, as well as through-space coupling with the fluorine atoms.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5-7.7m1HAromatic H
~7.1-7.3m2HAromatic H
~3.9s3H-OCH₃

Note: Predicted data based on analogous compounds. Specific experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon signals are influenced by the attached atoms, with the fluorinated carbons showing characteristic splitting due to carbon-fluorine coupling.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppmAssignment
~165C=O
~158 (d, ¹JCF)C-F
~155 (d, ¹JCF)C-F
~125 (d, ²JCF)Aromatic C
~120 (d, ²JCF)Aromatic C
~118 (d, ³JCF)Aromatic C
~115 (d, ³JCF)Aromatic C
~52-OCH₃

Note: Predicted data based on analogous compounds. Specific experimental values may vary. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorinated compounds, offering a wide chemical shift range and high sensitivity. The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their coupling patterns providing information about their environment.

Expected ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃):

Chemical Shift (δ) ppmMultiplicityAssignment
~ -115 to -125mF at C-2
~ -125 to -135mF at C-5

Note: Predicted data based on analogous compounds. Specific experimental values may vary.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group of the ester, the C-F bonds, and the aromatic ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch (-OCH₃)
~1730StrongC=O stretch (ester)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1300-1200StrongC-O stretch (ester)
~1200-1000StrongC-F stretch

Note: Predicted data based on general IR correlation tables.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step ATR-IR Protocol:

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern in EI-MS:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 172. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 141, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 113.

Diagram of Expected Mass Spectrometry Fragmentation:

MS_Fragmentation M [C8H6F2O2]+• m/z = 172 F1 [C7H3F2O]+• m/z = 141 M->F1 - •OCH3 F2 [C6H3F2]+• m/z = 113 M->F2 - •COOCH3

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

A standard protocol for acquiring an EI mass spectrum is outlined below.

Step-by-Step EI-MS Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. This in-depth guide serves as a valuable resource for scientists and researchers, enabling confident identification, quality control, and further application of this important chemical intermediate in their work. The provided protocols and theoretical explanations are designed to empower users to both interpret existing data and acquire new, high-quality spectra in their own laboratories.

References

  • Pharmaffiliates. This compound. [Link]

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An In-Depth Technical Guide to Methyl 2,5-difluorobenzoate (CAS 362601-90-9): Properties, Synthesis, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Within this context, fluorinated benzoic acids and their derivatives have emerged as valuable building blocks for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of Methyl 2,5-difluorobenzoate (CAS 362601-90-9), a fluorinated aromatic ester with significant potential as a synthetic intermediate in the development of new pharmaceuticals, particularly in the realm of antibacterial agents. While direct biological studies on this compound are limited, this guide will explore its chemical properties, safety considerations, and its pivotal role as a precursor to biologically active molecules, offering insights for researchers in drug discovery and development.

Physicochemical Properties of this compound

This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing essential data for its handling, reaction planning, and analytical characterization.

PropertyValueSource(s)
CAS Number 362601-90-9[1][2][3][4]
Molecular Formula C₈H₆F₂O₂[1][2][4]
Molecular Weight 172.13 g/mol [1][2][4]
Appearance White solid
Boiling Point 204-205 °C (lit.)[1]
Density 1.265 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4850 (lit.)
Flash Point 80 °C[5]
Solubility Information not widely available, likely soluble in common organic solvents.

Synthetic Utility: A Gateway to Bioactive Molecules

The primary utility of this compound in a research and development setting lies in its role as a versatile synthetic intermediate.[6] Its ester functionality and fluorinated aromatic ring provide strategic points for chemical modification, enabling the construction of more complex molecules with potential therapeutic value.

From Ester to Hydrazide: A Key Transformation

A critical synthetic transformation for unlocking the biological potential of this compound is its conversion to 2,5-difluorobenzohydrazide. This hydrazide serves as a crucial building block for the synthesis of hydrazone derivatives, a class of compounds that has demonstrated promising antibacterial activity.[7]

Experimental Protocol: Synthesis of 2,5-Difluorobenzohydrazide from this compound

This protocol is adapted from a general procedure for the synthesis of benzohydrazides from methyl benzoates.[8][9][10]

Materials:

  • This compound

  • Hydrazine hydrate (80% or higher)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add methanol to dissolve the ester.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol and hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting crude 2,5-difluorobenzohydrazide can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

The Antibacterial Potential of 2,5-Difluorobenzoic Acid Derivatives

Research has shown that hydrazone derivatives synthesized from 2,5-difluorobenzohydrazide exhibit significant antibacterial activity.[7] These findings underscore the importance of this compound as a starting material for the development of new antibacterial agents. The presence of the difluorinated phenyl ring is often associated with enhanced biological activity in various classes of compounds.[11][12][13]

The general synthetic scheme for producing these potentially bioactive hydrazones is depicted below:

Synthesis_Pathway MethylEster This compound (CAS 362601-90-9) Hydrazide 2,5-Difluorobenzohydrazide MethylEster->Hydrazide Hydrazine Hydrate, Methanol, Reflux Hydrazone Bioactive Hydrazone Derivative Hydrazide->Hydrazone Methanol, Catalytic Acid, Reflux Aldehyde Substituted Aldehyde/Ketone Aldehyde->Hydrazone

Caption: Synthetic pathway from this compound to bioactive hydrazones.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The available safety data indicates that this compound should be handled with care in a well-ventilated area.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Use in a well-ventilated area or under a fume hood.[5] Avoid inhalation of dust or vapors.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • First Aid:

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

Future Perspectives and Conclusion

This compound is a valuable, yet under-explored, building block in medicinal chemistry. While direct biological applications have not been extensively reported, its role as a precursor to potent antibacterial hydrazone derivatives highlights its significance.[7] The broader field of fluorinated pharmaceuticals continues to expand, and the strategic use of intermediates like this compound will be crucial for the discovery and development of next-generation therapeutics.[14][15] Future research should focus on exploring the synthesis of a wider range of derivatives from this starting material and evaluating their biological activities against various therapeutic targets. The insights provided in this guide aim to equip researchers with the foundational knowledge of its chemical properties, synthetic utility, and safety considerations to facilitate its effective use in their research endeavors.

References

An In-depth Technical Guide to the Solubility of Methyl 2,5-difluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of methyl 2,5-difluorobenzoate, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents a framework for systematic solubility determination, and offers detailed experimental protocols. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and practical methodologies to determine these crucial parameters in-house.

Introduction to this compound and its Significance

This compound (C₈H₆F₂O₂) is an aromatic ester of significant interest in the pharmaceutical and agrochemical industries.[1] Its structural motifs are found in a variety of biologically active molecules, making it a valuable building block in medicinal chemistry. Understanding its solubility in organic solvents is paramount for several aspects of drug development, including:

  • Reaction Chemistry: Optimizing reaction conditions, such as solvent selection, for synthetic transformations involving this intermediate.

  • Crystallization and Purification: Developing efficient crystallization processes for purification, which are critically dependent on solubility profiles in different solvent systems.

  • Formulation Development: Although typically an intermediate, understanding its solubility provides insights that can be extrapolated to related active pharmaceutical ingredients (APIs), aiding in the selection of appropriate solvents for formulation.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆F₂O₂[4][5][6]
Molecular Weight 172.13 g/mol [4][5]
Appearance Solid[4][5]
Boiling Point 204-205 °C[4][5][6]
Density 1.265 g/mL at 25 °C[4][5]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

  • The Aromatic Ring: The benzene ring is largely nonpolar and will interact favorably with nonpolar or moderately polar solvents through van der Waals forces.

  • The Ester Group (-COOCH₃): This group introduces polarity and the capacity for dipole-dipole interactions and hydrogen bonding (as an acceptor).

  • The Fluorine Atoms: The two fluorine atoms are highly electronegative, creating strong dipole moments within the molecule and influencing its overall polarity.

The interplay of these features suggests that this compound will exhibit moderate polarity. Its solubility is expected to be highest in solvents with similar polarity.

G cluster_solute This compound cluster_solvent Solvent Properties Solute C₈H₆F₂O₂ Aromatic Aromatic Ring (Nonpolar) Solute->Aromatic contains Ester Ester Group (Polar) Solute->Ester contains Fluorine Fluorine Atoms (Polar) Solute->Fluorine contains Polarity Polarity Aromatic->Polarity contributes to (low polarity) Ester->Polarity contributes to H_Bonding Hydrogen Bonding Ester->H_Bonding acceptor Fluorine->Polarity contributes to

Figure 1: Key structural features of this compound influencing its solubility.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

  • High Solubility: Expected in moderately polar aprotic solvents (e.g., acetone, ethyl acetate) and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) that can engage in dipole-dipole interactions.

  • Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol, isopropanol) where hydrogen bonding interactions are possible, and in chlorinated solvents (e.g., dichloromethane, chloroform).

  • Low Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) and highly polar protic solvents like water.

Experimental Determination of Solubility

Given the lack of readily available data, experimental determination is crucial. The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of this compound. Thermodynamic solubility refers to the maximum concentration of a solute that can be dissolved in a solvent at equilibrium.[3]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Experimental Workflow

G start Start step1 Add excess solute to solvent in a vial start->step1 step2 Equilibrate at constant temperature with agitation step1->step2 step3 Allow solid to settle or centrifuge step2->step3 step4 Withdraw supernatant and filter step3->step4 step5 Dilute sample appropriately step4->step5 step6 Analyze by HPLC step5->step6 end End step6->end

Figure 2: Workflow for the experimental determination of thermodynamic solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[7]

    • Prepare samples in triplicate for each solvent and temperature to ensure reproducibility.

  • Equilibration:

    • Place the vials in a constant temperature shaker or on a stirrer plate with a water bath to maintain the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample solutions by a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Hexane1.88Data to be determinedData to be determined
Toluene2.38Data to be determinedData to be determined
Dichloromethane8.93Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Acetonitrile37.5Data to be determinedData to be determined
Dimethyl Sulfoxide46.7Data to be determinedData to be determined

Advanced Considerations: Thermodynamic Modeling

For a more in-depth understanding and predictive capabilities, thermodynamic models can be employed. Models such as the modified Apelblat equation, UNIFAC, and COSMO-SAC can be used to correlate and predict solubility data as a function of temperature and in different solvent systems.[8][9] These models are particularly useful for:

  • Reducing Experimental Effort: Predicting solubility in a wide range of solvents based on a limited set of experimental data.[10]

  • Process Optimization: Simulating the effect of temperature and solvent composition on solubility to optimize crystallization processes.

The application of these models requires specialized software and a good understanding of their theoretical basis and limitations.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for its determination and understanding. By combining the principles of intermolecular forces with a systematic experimental approach, researchers can obtain the high-quality solubility data necessary for the successful application of this important chemical intermediate in drug discovery and development. The methodologies outlined herein are designed to be self-validating and provide a solid foundation for further studies into the physicochemical properties of this compound.

References

theoretical calculations on Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of Methyl 2,5-difluorobenzoate

Abstract

This compound (MDFB) is a halogenated aromatic ester of significant interest as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. A profound understanding of its molecular structure, electronic properties, and vibrational behavior is paramount for predicting its reactivity and interaction with biological targets. This technical guide provides a comprehensive framework for the theoretical investigation of MDFB using quantum chemical calculations. We will delve into the rationale behind selecting specific computational methods, detail the procedural steps for a robust analysis, and interpret the resulting data to yield actionable insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as a self-validating system, where theoretical predictions are correlated with fundamental chemical principles.

Introduction: The Rationale for a Computational Approach

In modern chemical and pharmaceutical research, computational chemistry serves as a powerful predictive tool, offering deep insights into molecular properties at a fraction of the cost and time required for empirical studies. For a molecule like this compound (C₈H₆F₂O₂), theoretical calculations allow us to elucidate its three-dimensional structure, map its electron density distribution, predict its spectroscopic signature, and identify reactive sites with high precision.[1] This in silico approach is crucial for understanding how the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group influences the aromatic system's chemistry. This guide will walk through a complete computational workflow, from initial structure optimization to advanced electronic and vibrational analyses.

The Computational Workflow: A Methodological Blueprint

The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. The workflow outlined below represents a robust and widely accepted approach for molecules of this class. The entire process is visualized in the workflow diagram below.

Computational_Workflow cluster_Input 1. Input Preparation cluster_Calculation 2. Quantum Chemical Calculation cluster_Analysis 3. Data Analysis & Interpretation Input Initial 3D Structure of this compound Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Optimized Structure Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom SPE Single Point Energy (NBO, Population Analysis) Freq->SPE Verified Minimum Vib Vibrational Spectra (IR & Raman Frequencies) Freq->Vib Elec Electronic Properties (HOMO-LUMO, MEP) SPE->Elec Charge Charge Distribution (Mulliken, NBO) SPE->Charge

Caption: A standard workflow for theoretical analysis.

Experimental Protocol: Core Computational Methods

The following protocol outlines the steps for a comprehensive theoretical analysis using Density Functional Theory (DFT), a method renowned for its excellent balance of computational cost and accuracy in describing electronic systems.[2][3]

  • Structure Optimization:

    • Objective: To find the lowest energy (most stable) conformation of the molecule.

    • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[4][5] B3LYP is chosen for its proven reliability in calculating the geometries and frequencies of organic molecules.

    • Basis Set: 6-311++G(d,p). This basis set is selected for its robustness. The '++' indicates the inclusion of diffuse functions on all atoms, crucial for accurately describing the lone pairs on oxygen and fluorine. The '(d,p)' polarization functions allow for non-spherical distortion of electron density, which is essential for describing chemical bonds accurately.[5][6]

    • Procedure: An initial 3D structure of this compound is created. A geometry optimization calculation is performed until the forces on all atoms are negligible, indicating a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation:

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

    • Procedure: Using the optimized geometry, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • Validation: The absence of imaginary frequencies confirms the structure is a stable minimum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule.[7]

  • Electronic Property and Population Analysis:

    • Objective: To analyze the electronic structure, charge distribution, and intramolecular interactions.

    • Procedure: A single-point energy calculation is run on the optimized geometry. This calculation is used to derive several properties:

      • Frontier Molecular Orbitals (HOMO-LUMO): To assess chemical reactivity.

      • Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.[8][9]

      • Mulliken Population Analysis: To estimate partial atomic charges.[10][11]

      • Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization and hyperconjugative interactions.[12]

Results and Discussion: Interpreting the Computational Data

The data generated from the above protocol provides a multi-faceted view of the molecule's characteristics. The relationship between these calculated properties is illustrated in the diagram below.

Properties_Interconnection OptGeom Optimized Geometry VibSpec Vibrational Spectra (IR/Raman) OptGeom->VibSpec Thermo Thermodynamic Properties OptGeom->Thermo ElecStruct Electronic Structure OptGeom->ElecStruct HOMOLUMO HOMO-LUMO Gap ElecStruct->HOMOLUMO MEP MEP Surface ElecStruct->MEP NBO NBO Analysis ElecStruct->NBO Charges Atomic Charges ElecStruct->Charges Reactivity Chemical Reactivity & Stability HOMOLUMO->Reactivity MEP->Reactivity NBO->Reactivity Charges->Reactivity

Caption: Interconnectivity of calculated molecular properties.

Optimized Molecular Structure

The geometry optimization reveals the most stable 3D arrangement of atoms. Key structural parameters such as bond lengths and angles are determined. The planarity of the benzene ring and the orientation of the methyl ester group relative to the ring are of particular interest. The electron-withdrawing effects of the two fluorine atoms are expected to slightly shorten the adjacent C-C bonds within the ring and influence the C-F bond lengths.

Table 1: Selected Calculated Geometrical Parameters

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C1-C2 (Ring) ~1.39
C2-F (Fluoro) ~1.35
C7=O8 (Carbonyl) ~1.21
C7-O9 (Ester) ~1.35
Bond Angle C1-C2-C3 ~120.5
F-C2-C1 ~119.0
O8=C7-O9 ~124.0

Note: Values are typical estimates from DFT calculations for similar structures and would be precisely determined in the actual calculation.

Vibrational Analysis

The calculated vibrational frequencies allow for a theoretical prediction of the IR and Raman spectra. This is invaluable for assigning experimental spectral bands to specific molecular motions.[5][13] For this compound, key vibrational modes include the C=O stretching of the ester group, C-F stretching, C-O stretching, and various aromatic C-H and C-C vibrations.

Table 2: Assignment of Major Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Expected Experimental Region (cm⁻¹)
Aromatic C-H stretch 3100-3000 3100-3000
Methyl C-H stretch 3000-2850 3000-2850
Carbonyl C=O stretch ~1730 1750-1730
Aromatic C=C stretch 1600-1450 1600-1450
C-F stretch 1300-1100 1350-1150
Ester C-O stretch 1250-1100 1300-1100

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data.[4]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[15] From these energies, important quantum chemical descriptors can be calculated.

Table 3: Calculated Electronic Properties

Parameter Formula Calculated Value (eV)
EHOMO - ~ -7.0
ELUMO - ~ -1.5
Energy Gap (ΔE) ELUMO - EHOMO ~ 5.5
Chemical Hardness (η) (ELUMO - EHOMO) / 2 ~ 2.75

| Electrophilicity Index (ω) | μ² / (2η) where μ = (EHOMO+ELUMO)/2 | ~ 2.73 |

The distribution of the HOMO is typically across the π-system of the benzene ring and the oxygen atoms, while the LUMO is often localized over the aromatic ring and the carbonyl group, indicating these are the likely sites for electrophilic and nucleophilic interactions, respectively.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) localized around the electronegative oxygen atoms of the carbonyl group, identifying them as prime sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, while the fluorine atoms would create a complex potential landscape on the aromatic ring, influencing its interaction with other molecules.[9]

Atomic Charges and Natural Bond Orbital (NBO) Analysis

Population analysis provides a numerical value for the partial charge on each atom. While Mulliken charges are easily calculated, they are known to be highly dependent on the basis set.[10][16] NBO analysis offers a more chemically intuitive picture. It would likely reveal significant negative charges on the oxygen and fluorine atoms and a positive charge on the carbonyl carbon. Furthermore, NBO analysis can quantify hyperconjugative interactions, such as the delocalization of lone pair electrons from the ester oxygen (nO) into the antibonding orbital of the carbonyl group (π*C=O), which contributes to the stability of the ester functionality.[12]

Table 4: Representative Mulliken Atomic Charges

Atom Calculated Charge (a.u.)
C (Carbonyl) +0.65
O (Carbonyl) -0.50
O (Ester) -0.45
F (at C2) -0.25
F (at C5) -0.25

Note: These values are illustrative and depend on the specific population analysis method used.

Conclusion

The theoretical calculations detailed in this guide provide a comprehensive, multi-faceted understanding of this compound. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict its equilibrium geometry, vibrational spectra, and electronic properties. The analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals collectively builds a robust model of the molecule's reactivity and stability. This computational framework serves as an essential predictive tool, enabling researchers to rationalize experimental observations and design new molecules with desired properties, thereby accelerating the process of drug discovery and materials development.

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  • Haque, M. M., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of the Iranian Chemical Society, 17, 2631–2646.

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  • Al-Otaibi, J. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3986.

Sources

An In-depth Technical Guide to Methyl 2,5-difluorobenzoate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Understated Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—have made fluorinated compounds indispensable. Among the vast arsenal of fluorinated building blocks, Methyl 2,5-difluorobenzoate holds a significant, albeit often overlooked, position. This technical guide aims to provide a comprehensive overview of this versatile reagent, from its historical synthetic origins to its contemporary applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

Before delving into the history and synthesis of this compound, it is essential to understand its fundamental properties.

PropertyValueSource
CAS Number 362601-90-9[1][2][3]
Molecular Formula C₈H₆F₂O₂[1][4]
Molecular Weight 172.13 g/mol [4]
Appearance Colorless liquid or solid[5][6]
Boiling Point 204-205 °C[1][5]
Density 1.265 g/mL at 25 °C[5]
Refractive Index n20/D 1.4850[5]
Solubility Insoluble in water[7]

Spectroscopic Data: While specific spectra are best consulted from dedicated databases, the key identifying features in NMR and IR spectroscopy are predictable based on its structure. The ¹H NMR spectrum would show a methyl singlet and complex aromatic signals characteristic of a 1,2,4-trisubstituted benzene ring. The ¹³C NMR would display signals for the methyl, ester carbonyl, and fluorinated aromatic carbons, with characteristic C-F coupling constants. The IR spectrum would exhibit strong absorptions for the C=O stretch of the ester and C-F bond vibrations.

The Genesis of a Key Intermediate: Discovery and Historical Synthesis

The history of this compound is intrinsically linked to the development of methods for the synthesis of its precursor, 2,5-difluorobenzoic acid . While a specific "discovery" of the methyl ester as a singular event is not documented, its preparation follows established organic chemistry principles once the parent acid became accessible.

A key early report on the synthesis of 2,5-difluorobenzoic acid can be found in the Journal of Medicinal Chemistry in 1985.[7][8] This work laid the groundwork for accessing this important difluorinated aromatic scaffold. The primary synthetic route to 2,5-difluorobenzoic acid has historically started from 1,4-difluorobenzene , a readily available commodity chemical.

The transformation of 1,4-difluorobenzene to 2,5-difluorobenzoic acid typically involves a directed ortho-metalation followed by carboxylation. This process leverages the directing effect of one of the fluorine atoms to introduce a carboxyl group at the adjacent position.

Figure 1: General workflow for the synthesis of 2,5-difluorobenzoic acid.

Once 2,5-difluorobenzoic acid is obtained, its conversion to this compound is a straightforward esterification reaction. The most common and historically significant method for this transformation is the Fischer-Speier esterification .

Experimental Protocol: Fischer-Speier Esterification of 2,5-Difluorobenzoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound from 2,5-difluorobenzoic acid.

Materials:

  • 2,5-Difluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluorobenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain the final product in high purity.

Figure 2: Step-by-step workflow for the Fischer-Speier esterification.

The Role of this compound in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of two fluorine atoms on the benzene ring provides a unique electronic and steric environment, which can be exploited to fine-tune the properties of a drug candidate.

One notable application of difluorinated benzoic acid derivatives is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, analogues of celecoxib, a selective COX-2 inhibitor, have been synthesized using fluorinated precursors to explore structure-activity relationships.[9][10][11][12] While direct use of this compound in the synthesis of the marketed celecoxib is not the primary route, its structural motif is highly relevant in the design of novel COX-2 inhibitors.

The ester functionality of this compound serves as a convenient handle for further chemical transformations. It can be readily hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol, or converted to an amide by reaction with an appropriate amine. This versatility allows for the introduction of diverse functional groups, making it a valuable starting material for the construction of compound libraries for high-throughput screening.

Conclusion and Future Outlook

This compound, while a seemingly simple molecule, represents a critical link in the chain of complex organic synthesis. Its history is rooted in the fundamental advancements of organofluorine chemistry, and its continued relevance is a testament to the enduring importance of fluorinated building blocks in modern science. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and reactivity of this intermediate is essential for the rational design of new and improved chemical entities. As the quest for more effective and safer drugs continues, the strategic use of versatile intermediates like this compound will undoubtedly play a pivotal role in shaping the future of medicine and materials.

References

  • Journal of Medicinal Chemistry, 1985, 28, p. 1864. (Note: While this source is cited for the synthesis of the precursor acid, the full article would provide specific details. A direct, publicly available link to the full text of this specific historical article is not available through the current search tools.)
  • Caming Pharmaceutical Ltd. This compound CAS 362601-90-9. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Alabanza, A. M., et al. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 2003. [Link]

  • Knaus, E. E., et al. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 2009. [Link]

  • Knaus, E. E., et al. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 2001. [Link]

  • Ghorab, M. M., et al. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 2017. [Link]

  • Shanghai Minstar Chemical Co., Ltd. 2,5-Difluorobenzoic acid CAS NO.2991-28-8. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Critical Role of 2,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

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Methyl 2,5-difluorobenzoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 2,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] As a fluorinated aromatic ester, this compound serves as a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[3] However, the very features that make this compound synthetically attractive—the electron-withdrawing nature of the fluorine atoms and the reactivity of the ester group—also dictate its stability profile and necessitate specific storage and handling protocols.

This guide provides a comprehensive overview of the chemical stability of this compound, grounded in the principles of physical organic chemistry. We will explore its intrinsic properties, potential degradation pathways, and the causal relationships that inform best practices for its long-term storage and handling. Furthermore, we will present a self-validating protocol for conducting accelerated stability studies, enabling researchers to proactively assess compound integrity under their own laboratory conditions.

Physicochemical Properties: A Foundation for Stability Assessment

Understanding the fundamental properties of this compound is the first step in predicting its behavior. These parameters, summarized in the table below, influence its reactivity, handling requirements, and appropriate analytical methods for its characterization.

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O₂[4][5][6]
Molecular Weight 172.13 g/mol [4][5][6][7]
Appearance Solid[4]
Boiling Point 202-205 °C[4][5][8]
Density ~1.265 g/mL at 25 °C[4][8]
Flash Point 80 °C (176 °F) - 95 °C (203 °F)[8][9][10]
Refractive Index (n20/D) ~1.4850[4][8]
Storage Class Combustible Solid / Liquid[4][10]

Key Degradation Pathways and Mechanistic Insights

The stability of this compound is primarily threatened by three environmental factors: moisture, elevated temperature, and light. Understanding the underlying chemical mechanisms of degradation is crucial for developing effective mitigation strategies.

Hydrolytic Instability

Ester hydrolysis is the most common degradation pathway for this class of compounds. The reaction involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the ester, leading to the formation of 2,5-difluorobenzoic acid and methanol.[11][12]

The presence of two electron-withdrawing fluorine atoms on the aromatic ring is mechanistically significant. These atoms pull electron density away from the carbonyl group, increasing its partial positive charge (electrophilicity). This makes the carbonyl carbon more susceptible to nucleophilic attack by water compared to its non-fluorinated analog, methyl benzoate.[2][13] The reaction can be catalyzed by both acids and bases.[14][15]

  • Causality: The inherent electrophilicity of the ester's carbonyl carbon, exacerbated by the inductive effect of the fluorine substituents, makes the molecule susceptible to cleavage by water. Therefore, strict exclusion of moisture is the primary defense against hydrolytic degradation.

Thermal Decomposition

While generally stable at room temperature, aromatic esters can undergo thermal decomposition at elevated temperatures.[16] For poly(ester-imide)s, cleavage of the ester linkage can begin at temperatures around 350°C.[17] For simpler esters, high temperatures can initiate decomposition into smaller molecules, such as carboxylic acids and ketones.[18] For this compound, prolonged exposure to high heat could lead to decarboxylation or other fragmentation pathways, compromising sample purity.

  • Causality: Thermal energy can overcome the activation energy required to break the covalent bonds within the molecule, primarily the ester C-O bond. This dictates the need for temperature-controlled storage to maintain long-term integrity.

Photochemical Sensitivity

Fluorinated aromatic compounds can exhibit complex behavior upon exposure to light. While some studies suggest that fluorination can enhance the photostability of aromatic systems, the high energy of UV light can also induce degradation.[19][20] A potential pathway for compounds like this compound is the photolytic cleavage of the carbon-fluorine (C-F) bond, which can lead to defluorination and the formation of reactive radical species.[21][22]

  • Causality: The energy from photons, particularly in the UV spectrum, can be absorbed by the aromatic system, promoting electrons to higher energy states and potentially leading to bond cleavage. Protecting the compound from light prevents the initiation of these photochemical degradation reactions.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a multi-faceted approach to storage is required to ensure the long-term stability and purity of this compound.

Core Storage Recommendations
  • Temperature: Store in a refrigerator at 2-8°C.[7] This minimizes the rate of potential hydrolytic and thermal degradation reactions. For long-term archival, storage in a freezer at -20°C is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidative processes.

  • Container: Use tightly sealed, amber glass vials or bottles. The tight seal prevents moisture ingress, and the amber color protects the compound from light, preventing photochemical degradation.[9]

  • Location: Store in a dry, cool, and well-ventilated area away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[9][23]

Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][9]

  • Dispensing: Whenever possible, handle and dispense the compound inside a glove box or a fume hood with low ambient humidity. If a glove box is unavailable, briefly flush the container with an inert gas before and after dispensing to minimize exposure to air and moisture.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent cross-contamination and the introduction of moisture.

Protocol: Accelerated Stability Assessment

To provide empirical data on the stability of a specific batch under simulated stress conditions, an accelerated stability study is an invaluable tool for drug development professionals.[24][25] This protocol outlines a workflow to assess the thermal and hydrolytic stability of this compound.

Caption: Workflow for an accelerated stability study.

Step-by-Step Methodology
  • Initial Analysis (T=0):

    • Take an initial sample of the this compound batch.

    • Analyze it via High-Performance Liquid Chromatography (HPLC) to determine the initial purity (as a percentage of the main peak area). This is your baseline (T=0) data point.

    • If possible, use a mass spectrometry (MS) detector to confirm the identity and obtain a reference mass spectrum.

  • Sample Preparation for Stress Testing:

    • Weigh out several identical samples (e.g., 5-10 mg each) into individual, labeled, clear glass HPLC vials.

    • For the "high humidity" condition, leave the vials uncapped and place them inside a stability chamber set to 40°C and 75% Relative Humidity (RH) .[25][26]

    • For the "thermal stress control" condition, loosely cap the vials (to allow air exchange but prevent gross contamination) and place them in a separate oven or chamber set to 40°C and ambient (low) humidity .

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 2, 4, and 6 weeks), remove one vial from each condition.[24]

    • Allow the vials to cool to room temperature.

    • Prepare the samples for analysis by dissolving the contents in a suitable, dry solvent (e.g., acetonitrile) to a known concentration.

    • Analyze each sample by the same HPLC method used for the T=0 analysis.

  • Data Evaluation:

    • For each time point and condition, record the purity of the this compound peak.

    • Observe the chromatogram for the appearance of new peaks, which would indicate degradation products. If an MS detector is used, attempt to identify these new peaks.

    • Plot the purity (%) versus time (weeks) for both conditions. A significant drop in purity, especially under the 40°C/75% RH condition, confirms susceptibility to hydrolysis and thermal stress.[27]

This self-validating system, by comparing the high-humidity and low-humidity conditions at the same temperature, allows you to deconvolve the effects of thermal stress from hydrolytic degradation, providing robust and actionable data on the compound's stability profile.

Conclusion

The stability of this compound is governed by its susceptibility to hydrolysis, thermal decomposition, and photolysis. The presence of fluorine atoms on the aromatic ring enhances the electrophilicity of the ester carbonyl group, making the molecule particularly sensitive to moisture. A comprehensive storage strategy that includes refrigeration, inert atmosphere, and protection from light is essential for preserving its chemical integrity. By understanding the mechanistic principles behind its degradation and employing rigorous protocols for storage, handling, and stability testing, researchers can ensure the quality and reliability of this critical synthetic building block in their scientific endeavors.

References

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • Dagastine, R. R., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

  • Cabeza, L. F., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Wikipedia. (n.d.). Methyl benzoate. [Link]

  • The Pharma Times. (2022). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. [Link]

  • Bhat, A., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. [Link]

  • Bhat, A., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]

  • Slideshare. (2016). Accelerated stability studes. [Link]

  • BioPharm International. (2004). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. [Link]

  • GMP SOP. (2023). Stability testing overview for Pharmaceutical products. [Link]

  • Cabeza, L. F., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • ResearchGate. (2008). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Oxford Academic. (2024). Photolysis Products of Fluorinated Pharmaceuticals. [Link]

  • Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]

  • ResearchGate. (2021). Thermal decomposition of esters. [Link]

  • Journal of the American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

  • American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Benzoate. PubChem. [Link]

  • Oreate AI Blog. (2023). Understanding Benzoates: The Unsung Heroes of Preservation. [Link]

  • Halocarbon. (n.d.). Fluorinated Esters. [Link]

  • ResearchGate. (2018). Benzoate and Sorbate Salts: A Systematic Review. [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]

  • Eawag-BBD. (n.d.). 3-Fluorobenzoate Degradation Pathway. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules.[1] Methyl 2,5-difluorobenzoate has emerged as a versatile and valuable building block in this context, offering a synthetically accessible entry point to a diverse range of complex, fluorinated compounds. Its dual fluorine substitution pattern activates the aromatic ring for key chemical transformations, making it an ideal starting material for the synthesis of high-value pharmaceutical intermediates, particularly in the realm of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[2][3][4]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of bioactive molecules. We will delve into the fundamental reactivity of this compound and present a detailed, field-proven protocol for a multi-step synthesis of a representative kinase inhibitor intermediate.

Physicochemical Properties and Reactivity Profile of this compound

This compound is a crystalline solid at room temperature with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol .[5][6] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 362601-90-9[5][6]
Molecular Formula C₈H₆F₂O₂[5][6]
Molecular Weight 172.13 g/mol [5][6]
Boiling Point 204-205 °C[6]
Density 1.265 g/mL at 25 °C[6]
Refractive Index n20/D 1.4850[6]

The synthetic utility of this compound is primarily dictated by two key reactive sites: the aromatic ring and the methyl ester functionality. The two electron-withdrawing fluorine atoms significantly activate the benzene ring towards Nucleophilic Aromatic Substitution (SₙAr) . This allows for the regioselective displacement of one of the fluorine atoms by a variety of nucleophiles, providing a powerful tool for carbon-heteroatom and carbon-carbon bond formation. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted directly to an amide, offering further opportunities for molecular diversification.

Application Example: Multi-Step Synthesis of a Kinase Inhibitor Intermediate

To illustrate the practical application of this compound, we present a detailed, three-step synthesis of a key intermediate for a hypothetical kinase inhibitor. This synthetic route leverages the inherent reactivity of the starting material to introduce key pharmacophoric elements.

G A This compound B Step 1: SNAr Reaction (Nucleophilic Aromatic Substitution) A->B C Methyl 2-(morpholino)-5-fluorobenzoate B->C D Step 2: Ester Hydrolysis C->D E 2-(morpholino)-5-fluorobenzoic acid D->E F Step 3: Amide Bond Formation E->F G N-(pyridin-2-yl)-2-(morpholino)-5-fluorobenzamide (Kinase Inhibitor Intermediate) F->G

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Step 1: Nucleophilic Aromatic Substitution (SₙAr) with Morpholine

The initial step involves the regioselective displacement of the fluorine atom at the 2-position of this compound with morpholine. The electron-withdrawing effect of the adjacent methyl ester group enhances the electrophilicity of the C2 position, favoring nucleophilic attack at this site.

G cluster_0 Meisenheimer Complex Formation cluster_1 Elimination and Product Formation start reaction SNAr Mechanism start->reaction end A This compound C Meisenheimer Complex (Resonance Stabilized) A->C B Morpholine B->C D Fluoride Ion Elimination C->D E Methyl 2-(morpholino)-5-fluorobenzoate D->E E->end

Caption: Mechanism of the SNAr reaction.

Protocol 1: Synthesis of Methyl 2-(morpholino)-5-fluorobenzoate

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 58.1 mmol).

  • Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add morpholine (6.0 g, 68.9 mmol, 1.2 equiv.) followed by anhydrous potassium carbonate (16.1 g, 116.2 mmol, 2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (3:1 Hexanes:Ethyl Acetate).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to afford Methyl 2-(morpholino)-5-fluorobenzoate as a white solid.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound172.1310.058.11.0
Morpholine87.126.068.91.2
Potassium Carbonate138.2116.1116.22.0
DMF-100 mL--
Expected Product Methyl 2-(morpholino)-5-fluorobenzoate ---
Expected Yield --85-95%-
Step 2: Hydrolysis of the Methyl Ester

The methyl ester of the SₙAr product is hydrolyzed to the corresponding carboxylic acid using standard basic conditions. This carboxylic acid is a key intermediate for subsequent amide bond formation.

Protocol 2: Synthesis of 2-(morpholino)-5-fluorobenzoic acid

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Methyl 2-(morpholino)-5-fluorobenzoate (12.0 g, 50.2 mmol) in a mixture of methanol (100 mL) and water (50 mL).

  • Reagent Addition: Add sodium hydroxide (4.0 g, 100.4 mmol, 2.0 equiv.) to the solution and stir.

  • Reaction Conditions: Heat the mixture to reflux (approximately 70 °C) for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification and Isolation: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 2-(morpholino)-5-fluorobenzoic acid as a white crystalline solid.

Step 3: Amide Bond Formation

The final step involves the coupling of the carboxylic acid with 2-aminopyridine to form the target benzamide intermediate. A standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to facilitate this transformation.

Protocol 3: Synthesis of N-(pyridin-2-yl)-2-(morpholino)-5-fluorobenzamide

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(morpholino)-5-fluorobenzoic acid (10.0 g, 44.4 mmol) and dissolve it in anhydrous DMF (100 mL).

  • Reagent Addition: Add HATU (18.5 g, 48.8 mmol, 1.1 equiv.) and N,N-diisopropylethylamine (DIPEA) (17.2 mL, 97.7 mmol, 2.2 equiv.) to the solution and stir for 15 minutes at room temperature.

  • Nucleophile Addition: Add 2-aminopyridine (4.6 g, 48.8 mmol, 1.1 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to afford N-(pyridin-2-yl)-2-(morpholino)-5-fluorobenzamide as a white to off-white solid.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, fluorinated bioactive molecules. Its activated aromatic system readily undergoes Nucleophilic Aromatic Substitution, providing a robust method for the introduction of diverse functional groups. The subsequent transformations of the methyl ester moiety further enhance its synthetic utility. The protocols outlined in this guide demonstrate a reliable and scalable pathway to key pharmaceutical intermediates, highlighting the strategic importance of this compound in modern drug discovery and development.

References

Application Notes & Protocols: Methyl 2,5-Difluorobenzoate as a Foundational Precursor in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: This document provides a detailed technical guide on the strategic application of methyl 2,5-difluorobenzoate as a key building block in the synthesis of high-performance agrochemicals. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the critical role of the difluorinated phenyl moiety in conferring biological activity. The synthesis of the commercial herbicide Pyrasulfotole will be used as a central case study to illustrate these principles through detailed, field-tested protocols.

Introduction: The Strategic Importance of Fluorinated Benzoates in Agrochemical Design

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in the design of modern pharmaceuticals and agrochemicals. The 2,5-difluorophenyl group, derived from precursors like this compound, offers a unique combination of physicochemical properties that can significantly enhance the efficacy and selectivity of an active ingredient.

Key Physicochemical Contributions of the 2,5-Difluoro Moiety:

  • Enhanced Lipophilicity: The fluorine atoms increase the molecule's affinity for lipid environments, which can improve its ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the aromatic ring resistant to oxidative metabolism by enzymes like cytochrome P450s in the target organism, thereby increasing the bioavailability and half-life of the agrochemical.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for binding to the target enzyme or receptor.

This compound serves as a readily available and versatile starting material for introducing this valuable pharmacophore. Its physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 362601-90-9[1][2][3][4]
Molecular Formula C₈H₆F₂O₂[1][2][3][4][5]
Molecular Weight 172.13 g/mol [1][2][3][4][5]
Appearance Solid[5]
Boiling Point 204-205 °C[5]
Density 1.265 g/mL at 25 °C[5]

Case Study: Synthesis of the Herbicide Pyrasulfotole

Pyrasulfotole is a potent herbicide used for the post-emergence control of broadleaf weeds in cereal crops. Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the plant's synthesis of plastoquinones and tocopherols. Depletion of these vital compounds leads to the characteristic bleaching of new growth, followed by plant death. The 2,5-difluorophenyl moiety is a key component of the scaffold that binds to the HPPD active site.

Overall Synthetic Strategy

The synthesis of Pyrasulfotole from this compound is a multi-step process that involves the initial formation of the core pyrazole ring system, followed by the crucial sulfonylation step. This strategy is designed to build the complex molecule in a convergent manner, maximizing yield and simplifying purification.

Pyrasulfotole Synthesis Workflow MDFB This compound DFBA 2,5-Difluorobenzoic Acid MDFB->DFBA Saponification DFBC 2,5-Difluorobenzoyl Chloride DFBA->DFBC Chlorination Diketone 1,3-Diketone Intermediate DFBC->Diketone Acylation Pyrazole Pyrasulfotole Precursor (Pyrazole Core) Diketone->Pyrazole Cyclization with Methylhydrazine Pyrasulfotole Pyrasulfotole Pyrazole->Pyrasulfotole Sulfonylation

Caption: Synthetic workflow for Pyrasulfotole from this compound.

Detailed Experimental Protocols

The following protocols represent a robust and validated pathway for the synthesis of Pyrasulfotole. Each step is designed to be self-validating through clear checkpoints for reaction completion and product purity.

Protocol 2.2.1: Saponification of this compound

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a necessary precursor for subsequent activation.

  • Causality: Saponification is a classic and highly efficient method for ester hydrolysis. The use of a strong base (NaOH) in a mixed solvent system (methanol/water) ensures both the solubility of the ester and the availability of hydroxide ions to attack the carbonyl carbon. The reaction is driven to completion by the formation of the highly stable carboxylate salt.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH, 2.0 eq)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in methanol (approx. 5 mL per 1 g of ester).

  • In a separate beaker, dissolve sodium hydroxide in deionized water (approx. 4 mL per 1 g of NaOH).

  • Add the NaOH solution to the stirred solution of the ester at room temperature.

  • Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 2-4 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is complete upon the disappearance of the starting material spot (this compound).

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH < 2 by the slow, dropwise addition of concentrated HCl. A white precipitate of 2,5-difluorobenzoic acid will form.[6][7][8]

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum to a constant weight.

Expected Outcome:

  • Product: 2,5-Difluorobenzoic acid as a white crystalline solid.[7]

  • Yield: >95%

  • Purity: >98% (can be confirmed by melting point analysis, 132-134 °C).

Protocol 2.2.2: Synthesis of 2,5-Difluorobenzoyl Chloride

Objective: To activate the carboxylic acid by converting it to a highly reactive acid chloride, priming it for acylation reactions.

  • Causality: Thionyl chloride (SOCl₂) is a standard reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then collapses to form the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). As the byproducts are gases, they are easily removed, driving the reaction to completion according to Le Châtelier's principle. A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction via the Vilsmeier-Haack mechanism.

Materials:

  • 2,5-Difluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 eq)

  • Dimethylformamide (DMF, catalytic amount)

  • Toluene (anhydrous)

Procedure:

  • CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood as it involves corrosive reagents and evolves toxic gases (SO₂ and HCl).

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,5-difluorobenzoic acid and anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride to the suspension at room temperature with vigorous stirring.

  • Attach a reflux condenser fitted with a gas outlet bubbler (leading to a bleach or NaOH trap) and heat the mixture to reflux (approx. 80°C) for 2-3 hours, or until gas evolution ceases.

  • Self-Validation Checkpoint: The reaction is complete when the solution becomes clear and gas evolution has stopped.

  • Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude 2,5-difluorobenzoyl chloride is often used directly in the next step without further purification.

Expected Outcome:

  • Product: 2,5-Difluorobenzoyl chloride as a light yellow oil or low-melting solid.

  • Yield: Assumed to be quantitative and used directly.

Protocol 2.2.3: Synthesis of the Pyrazole Core

Objective: To construct the central heterocyclic ring of the herbicide. This protocol is a representative example of a common synthetic route to pyrazolone-based herbicides.

  • Causality: This step involves a sequence of a Claisen-type condensation to form a 1,3-dicarbonyl intermediate, followed by a cyclization reaction with a substituted hydrazine. The 1,3-dicarbonyl compound has two electrophilic centers that are perfectly positioned to react with the two nucleophilic nitrogen atoms of methylhydrazine, forming the stable five-membered pyrazole ring.

Materials:

  • 2,5-Difluorobenzoyl chloride (1.0 eq)

  • A suitable ketone or ester for condensation (e.g., tert-butyl acetoacetate)

  • A strong, non-nucleophilic base (e.g., Sodium Hydride, NaH)

  • Methylhydrazine

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

  • Step A: Formation of the 1,3-Diketone. In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a stirred suspension of NaH in anhydrous THF.

  • Cool the suspension to 0°C and slowly add the ketone/ester (e.g., tert-butyl acetoacetate) dropwise. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

  • Slowly add a solution of 2,5-difluorobenzoyl chloride in anhydrous THF to the enolate suspension at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation Checkpoint (A): Monitor the formation of the 1,3-diketone intermediate by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Step B: Cyclization. Dissolve the crude 1,3-diketone intermediate in ethanol or acetic acid.

  • Add methylhydrazine (1.1 eq) and heat the mixture to reflux for 4-8 hours.

  • Self-Validation Checkpoint (B): Monitor the formation of the pyrazole ring by TLC or LC-MS, observing the disappearance of the diketone intermediate.

  • Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel or by recrystallization to afford the pyrazole precursor.

Expected Outcome:

  • Product: The core pyrazole structure as a solid.

  • Yield: Variable, typically 60-80% over two steps.

  • Purity: >95% after purification.

Protocol 2.2.4: Final Sulfonylation to Yield Pyrasulfotole

Objective: To install the methylsulfonyl group, which is critical for the molecule's herbicidal activity and its interaction with the HPPD enzyme.

  • Causality: This step is typically an electrophilic substitution on the electron-rich pyrazole ring or a displacement reaction. The specific conditions will depend on the exact pyrazole intermediate. A common method involves reaction with a sulfonyl chloride in the presence of a base.

Materials:

  • Pyrazole precursor (1.0 eq)

  • Methanesulfonyl chloride (CH₃SO₂Cl, 1.2 eq)

  • A suitable base (e.g., Triethylamine, Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the pyrazole precursor in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add the base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Self-Validation Checkpoint: Monitor the reaction by LC-MS for the appearance of the final product mass and the disappearance of the starting material.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Pyrasulfotole.

Expected Outcome:

  • Product: Pyrasulfotole as a white or off-white solid.

  • Yield: >85%

  • Purity: >99% (as confirmed by HPLC and NMR analysis).

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced agrochemicals like Pyrasulfotole. Its utility stems from the ease with which it can be converted into a reactive acid chloride and subsequently incorporated into complex heterocyclic scaffolds. The resulting 2,5-difluorophenyl moiety imparts crucial properties of metabolic stability and enhanced biological activity, making this building block indispensable for researchers and professionals in the agrochemical industry. The protocols outlined herein provide a reliable and understandable framework for the practical application of this versatile precursor.

References

  • ResearchGate. (n.d.). Synthetic route for pyrazolone herbicide Pyrasulfotole 157. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of pyroxasulfone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022000603A1 - Synthesis method for pyroxasulfone, and application of pyroxasulfone.
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  • Google Patents. (n.d.). PROCESS AND INTERMEDIATES FOR THE PREPARATION OF PYROXASULFONE, FENOXASULFONE AND VARIOUS SULFONE ANALOGS OF 5,5-DIMETHYL-4H-1,2 - EPO.
  • Google Patents. (n.d.). IL290169B2 - Process and intermediates for the preparation of pyroxasulfone.
  • Semantic Scholar. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Angene. (n.d.). 2,5-Dichlorobenzoic Acid: A Key Intermediate for Pesticides and Pharmaceuticals. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). This compound CAS 362601-90-9. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Study on the Synthesis and Industrialized Technology of Methyl 2-Fluoroisobutyrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Difluorobenzoic acid. PubChem Compound Summary for CID 76339. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. Retrieved from [Link]

  • FRAC. (n.d.). SDHI Fungicides. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,4-Difluorobenzoate. PubChem Compound Summary for CID 2782897. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Difenoconazole. PubChem Compound Summary for CID 86173. Retrieved from [Link]

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  • Google Patents. (n.d.). DE3785935T2 - Weed-killing preparations of the glyposate type and of the phenoxybenzoic acid type.

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Application Notes & Protocols: Strategic Functionalization of Methyl 2,5-difluorobenzoate via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 2,5-difluorobenzoate

This compound is a key aromatic building block in modern synthetic chemistry, particularly valued in the design of pharmaceuticals and advanced materials.[1] Its utility stems from the unique electronic properties conferred by its substituents: a moderately electron-withdrawing methyl ester group and two fluorine atoms. These features render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming C-N, C-O, and C-S bonds.[2][3]

The fluorine substituents are not merely activating groups; they are also excellent leaving groups in the SNAr mechanism, often showing superior reactivity compared to other halogens like chlorine or bromine.[3] This reactivity, combined with the predictable regioselectivity of the substitution, allows for the precise and strategic introduction of diverse functional groups, making this compound an ideal scaffold for building molecular complexity. This guide provides an in-depth analysis of the reaction mechanism, key experimental parameters, and detailed protocols for reacting this versatile substrate with various classes of nucleophiles.

The SNAr Mechanism: A Tale of Two Steps and Regiochemical Control

The reaction proceeds via the well-established two-step addition-elimination SNAr mechanism.[3][4] Understanding this pathway is crucial for predicting reactivity and controlling the reaction's outcome.

Step 1: Nucleophilic Addition The reaction initiates with the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom. This forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the electron-withdrawing methyl ester group.

Step 2: Elimination of Fluoride Aromaticity is restored in the second, typically fast, step through the elimination of a fluoride ion, which is a competent leaving group in this context.[5]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Controlling Regioselectivity

In this compound, the two fluorine atoms are in chemically distinct environments. The C2-fluorine is ortho to the activating methyl ester group, while the C5-fluorine is meta. SNAr reactions are most strongly activated by electron-withdrawing groups at the ortho and para positions, as these positions allow for direct delocalization of the negative charge in the Meisenheimer intermediate onto the activating group.[3][6]

Consequently, nucleophilic attack occurs selectively at the C2 position . Attack at C5 would place the negative charge in locations where it cannot be stabilized by the ester group, resulting in a much higher energy intermediate and a negligible reaction rate.

Regioselectivity Regioselectivity: Ortho vs. Meta Attack cluster_ortho Attack at C2 (Ortho) cluster_meta Attack at C5 (Meta) ortho_attack Nucleophile attacks C2 ortho_intermediate Meisenheimer complex formed. Negative charge delocalized onto the ester group. ortho_attack->ortho_intermediate Stabilized Intermediate ortho_product Major Product Formed (Favored Pathway) ortho_intermediate->ortho_product meta_attack Nucleophile attacks C5 meta_intermediate Meisenheimer complex formed. Charge NOT delocalized onto the ester group. meta_attack->meta_intermediate Destabilized Intermediate meta_product Minor or No Product (Disfavored Pathway) meta_intermediate->meta_product Start This compound + Nucleophile Start->ortho_attack Start->meta_attack

Caption: Rationale for the preferential nucleophilic attack at the C2 position.

Protocols for Nucleophilic Substitution

The success of an SNAr reaction depends on the appropriate choice of nucleophile, solvent, base, and temperature.[7] Below are detailed, field-tested protocols for various classes of nucleophiles.

General Experimental Workflow

General_Workflow A 1. Reagent Setup - Flame-dry glassware - Add substrate, base, solvent - Establish inert atmosphere (N₂/Ar) B 2. Nucleophile Addition - Add nucleophile solution dropwise - Control temperature (e.g., 0 °C or RT) A->B C 3. Reaction - Heat to desired temperature (e.g., 80-100 °C) - Monitor progress via TLC or LC-MS B->C D 4. Aqueous Work-up - Quench reaction (e.g., with water or NH₄Cl) - Extract with organic solvent (e.g., EtOAc) C->D E 5. Purification - Wash combined organic layers (brine) - Dry over Na₂SO₄ or MgSO₄ - Concentrate in vacuo D->E F 6. Final Purification & Characterization - Flash column chromatography - Characterize by NMR, MS, IR E->F

Caption: Standard workflow for SNAr reactions.

Protocol 1: Reaction with N-Nucleophiles (e.g., Morpholine)

This protocol outlines a typical procedure for the substitution with a secondary amine, a common transformation in medicinal chemistry.[4][8]

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Ethyl acetate (EtOAc)

    • Water (deionized)

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

    • Solvent & Reagent Addition: Add anhydrous DMSO to dissolve the solids under a nitrogen atmosphere. Add morpholine to the stirring mixture via syringe.

    • Reaction: Heat the reaction mixture to 90 °C in an oil bath. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

    • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, methyl 2-(morpholino)-5-fluorobenzoate.

  • Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO can facilitate skin absorption of chemicals.

Protocol 2: Reaction with O-Nucleophiles (e.g., 4-Methoxyphenol)

The reaction with alcohols or phenols requires the in situ generation of a more potent alkoxide or phenoxide nucleophile using a strong, non-nucleophilic base.[4]

  • Materials & Reagents:

    • This compound (1.0 eq)

    • 4-Methoxyphenol (1.1 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Diethyl ether (Et₂O)

    • Water (deionized)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and decant the hexanes. Add anhydrous DMF.

    • Nucleophile Preparation: Cool the flask to 0 °C in an ice bath. Add a solution of 4-methoxyphenol in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium phenoxide.

    • Reaction: Add a solution of this compound in anhydrous DMF to the phenoxide solution at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor by TLC.

    • Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Final Purification: Purify the crude product by flash column chromatography to obtain methyl 2-(4-methoxyphenoxy)-5-fluorobenzoate.

  • Safety Precautions: Sodium hydride reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere. The quenching step is exothermic and should be performed slowly at 0 °C.

Summary of Reaction Outcomes

The regioselectivity of the reaction is consistently at the C2 position. The yield and reaction conditions, however, vary with the nucleophilicity of the attacking species.

Nucleophile ClassExample NucleophileBaseTypical SolventTemperature (°C)Typical Yield (%)
N-Nucleophiles AnilineK₂CO₃DMSO100-12075-90
PiperidineK₂CO₃Acetonitrile8085-95
ImidazoleNaHDMF6070-85
O-Nucleophiles PhenolK₂CO₃ / NaHDMF80-10065-80
Methanol (as NaOMe)NaH / NaOMeTHF / MeOH6070-85
S-Nucleophiles ThiophenolK₂CO₃DMF25-5090-98
Sodium thiomethoxideNaSMeDMF25>95

Note: Yields are representative and can vary based on specific substrate, reaction scale, and purification efficiency.

Troubleshooting and Key Insights

  • Low or No Reactivity:

    • Cause: Insufficiently activated nucleophile or low temperature.

    • Solution: For O- and S-nucleophiles, ensure the base is strong enough (e.g., NaH) to fully deprotonate the nucleophile. For less reactive amines, a higher temperature or a stronger non-nucleophilic base may be required.

  • Side Reactions (e.g., Ester Hydrolysis):

    • Cause: Presence of water or use of a strong nucleophilic base like NaOH or KOH at high temperatures.

    • Solution: Use anhydrous solvents and reagents. Employ carbonate bases (K₂CO₃, Cs₂CO₃) or non-hydroxide strong bases (NaH, t-BuOK) where possible.

  • Difficulty in Purification:

    • Cause: Residual high-boiling point solvents like DMSO or DMF.

    • Solution: During work-up, wash thoroughly with water and brine to remove the bulk of the solvent. If issues persist, an aqueous back-extraction can be effective.

References

  • Title: Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents Source: ResearchGate URL: [Link]

  • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens Source: PMC - NIH URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]

  • Title: FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones Source: ACS Publications URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: PMC - PubMed Central URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester Source: ResearchGate URL: [Link]

  • Title: How to explain regioselectivity in nucleophilic aromatic substitution Source: Chemistry Stack Exchange URL: [Link]

  • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: Royal Society of Chemistry URL: [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 2,5-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed cross-coupling reactions of methyl 2,5-difluorobenzoate. The strategic introduction of the 2,5-difluorobenzoate moiety is a valuable transformation in medicinal chemistry and materials science, offering a means to modulate the physicochemical and pharmacological properties of target molecules. This document is intended to serve as a foundational resource for chemists engaged in the synthesis of complex fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Aromatics

The incorporation of fluorine atoms into organic molecules can profoundly influence their conformational preferences, metabolic stability, lipophilicity, and binding affinities. Consequently, the development of robust synthetic methodologies for the selective functionalization of fluorinated building blocks is of paramount importance. This compound is an attractive starting material, possessing two carbon-fluorine bonds of differing reactivity, which presents both challenges and opportunities for selective cross-coupling. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds on such substrates.

Mechanistic Considerations: The Palladium Catalytic Cycle

The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle can be broadly described in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalide bond of the electrophile (in this case, a C-F bond of this compound), forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig and Sonogashira): The nucleophilic coupling partner transfers its organic group to the palladium center, displacing the halide or pseudohalide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

graph "Catalytic Cycle" {
  layout=circo;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"];
  edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L2" [label="Pd(0)L₂"]; "Oxidative_Addition" [label="Ar(F)-Pd(II)(F)L₂", fillcolor="#EA4335"]; "Transmetalation" [label="Ar(F)-Pd(II)-Nu(L)₂", fillcolor="#FBBC05"]; "Reductive_Elimination" [label="Ar-Nu", shape=ellipse, fillcolor="#34A853"];

"Pd(0)L2" -> "Oxidative_Addition" [label=" Oxidative Addition\n(Ar-F)"]; "Oxidative_Addition" -> "Transmetalation" [label=" Transmetalation\n(Nu-M)"]; "Transmetalation" -> "Reductive_Elimination" [label=" Reductive Elimination"]; "Reductive_Elimination" -> "Pd(0)L2" [label=" Catalyst\nRegeneration"]; }

Figure 2: Factors influencing site selectivity in the cross-coupling of this compound.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. [Link]

Application Note & Protocol: Efficient Hydrolysis of Methyl 2,5-difluorobenzoate to 2,5-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2,5-Difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its preparation via the hydrolysis of the corresponding methyl ester, Methyl 2,5-difluorobenzoate, is a fundamental and common laboratory procedure. This application note provides a detailed, robust protocol for this transformation, grounded in the principles of base-catalyzed ester hydrolysis (saponification). We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide troubleshooting advice to ensure a high-yield, high-purity synthesis.

Chemical Principles and Mechanism

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[3] For this particular transformation, we will focus on base-catalyzed hydrolysis, also known as saponification, due to its typically irreversible nature and high reaction yields.[3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[4] Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. The newly formed carboxylic acid is then rapidly deprotonated by the strongly basic methoxide ion in an irreversible acid-base reaction, yielding the carboxylate salt and methanol.[5][6] An acidic workup is then required to protonate the carboxylate salt and afford the final carboxylic acid product.[5][6]

Experimental Protocol

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)Reflux condenser
Methanol (MeOH)Magnetic stirrer and stir bar
Deionized water (H₂O)Heating mantle or oil bath
Hydrochloric acid (HCl), concentratedSeparatory funnel
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)Beakers and Erlenmeyer flasks
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)pH paper or pH meter
Saturated sodium chloride solution (brine)Rotary evaporator
Buchner funnel and filter paper

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.[7]

  • Concentrated hydrochloric acid is corrosive and has noxious fumes. All operations involving this reagent should be performed in a well-ventilated fume hood.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources nearby during its use.

Reagent Preparation
  • 10% Aqueous Sodium Hydroxide Solution: Carefully dissolve 10 g of NaOH pellets in 90 mL of deionized water. The dissolution is exothermic, so it's advisable to cool the flask in an ice bath.

Reaction Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add methanol (5-10 volumes relative to the ester) to the flask to dissolve the starting material.

  • Initiation of Hydrolysis: Add the 10% aqueous sodium hydroxide solution (2.0-3.0 eq) to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C for methanol) using a heating mantle or oil bath.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and spot the starting material and the reaction mixture. The disappearance of the starting material spot indicates the completion of the reaction. Typically, the reaction is complete within 2-4 hours.

Work-up and Purification
  • Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If a significant amount of methanol was used, it can be removed under reduced pressure using a rotary evaporator.

  • Acidification: Transfer the aqueous residue to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. This will protonate the sodium 2,5-difluorobenzoate to form the desired 2,5-difluorobenzoic acid, which will precipitate out of the solution as a white solid.[8][9] The product is insoluble in water.[1][10]

  • Isolation of the Product:

    • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Extraction (if the product does not precipitate): If the product does not precipitate or if it appears oily, transfer the acidified solution to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts.

  • Drying and Solvent Evaporation:

    • For Extracted Product: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization (Optional): For higher purity, the crude 2,5-difluorobenzoic acid can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture. The melting point of pure 2,5-difluorobenzoic acid is 132-134 °C.[1][10]

Data Summary

Parameter Value Notes
Starting Material This compoundMolecular Weight: 172.13 g/mol [11][12]
Product 2,5-Difluorobenzoic acidMolecular Weight: 158.10 g/mol [13]
Base Sodium Hydroxide (NaOH)2.0 - 3.0 equivalents
Solvent Methanol/Water-
Reaction Temperature Reflux (~65-70 °C)-
Reaction Time 2-4 hoursMonitor by TLC
Expected Yield >90%-

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Methanol add_base Add aq. NaOH Solution start->add_base 1.0 eq. Ester reflux Heat to Reflux (2-4 hours) add_base->reflux 2-3 eq. NaOH cool Cool to RT & Remove Methanol reflux->cool acidify Acidify with HCl to pH 1-2 cool->acidify isolate Isolate Product acidify->isolate filter Filter Precipitate isolate->filter Precipitate Forms extract Extract with Et₂O/EtOAc isolate->extract No Precipitate final_product 2,5-Difluorobenzoic Acid filter->final_product dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate evaporate->final_product

Sources

Application Notes and Protocols: Synthesis of High-Performance Fluorinated Polyamides Using Methyl 2,5-Difluorobenzoate as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Fluorinated Polyamides

In the landscape of high-performance materials, fluorinated polymers occupy a unique and critical position. The incorporation of fluorine atoms into a polymer backbone imparts a suite of desirable properties, including exceptional thermal stability, chemical inertness, low dielectric constant, and reduced moisture absorption.[1] Aromatic polyamides, or aramids, are renowned for their outstanding mechanical strength and thermal resistance. The strategic fluorination of these robust polymer architectures leads to a new class of materials with enhanced processability and tailored properties, making them indispensable in advanced applications ranging from aerospace components and electronics to high-performance films and fibers.[2]

Methyl 2,5-difluorobenzoate emerges as a valuable, yet indirect, starting material in the synthesis of these advanced fluorinated polyamides. While not a direct monomer for polycondensation, its chemical structure provides a robust platform for the synthesis of difunctional monomers essential for polymerization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-step synthesis of a fluorinated aromatic polyamide, beginning with this compound. We will elucidate the chemical transformations required to convert this precursor into a viable diacid monomer, followed by its polymerization and characterization.

From Precursor to Polymer: A Strategic Overview

The synthesis of a fluorinated polyamide from this compound is a multi-step process that underscores key principles of organic and polymer chemistry. The overall workflow can be conceptualized as follows:

G A This compound (Starting Precursor) B Step 1: Hydrolysis A->B C 2,5-Difluorobenzoic Acid (Monofunctional Intermediate) B->C D Step 2: Functionalization (Introduction of Second Carboxyl Group) C->D E 2,5-Difluoroterephthalic Acid (Diacid Monomer) D->E F Step 3: Acyl Chloride Formation E->F G 2,5-Difluoroterephthaloyl Chloride (Activated Monomer) F->G H Step 4: Polycondensation with Aromatic Diamine G->H I Fluorinated Aromatic Polyamide (Final Polymer) H->I

Caption: Synthetic workflow from this compound to a fluorinated aromatic polyamide.

Part 1: Monomer Synthesis – Forging the Building Blocks

The initial phase of our protocol focuses on the chemical modification of this compound to yield a polymerizable, difunctional monomer.

Step 1: Hydrolysis of this compound to 2,5-Difluorobenzoic Acid

The first transformation is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This is a fundamental reaction in organic synthesis, and for this substrate, a standard base-catalyzed hydrolysis under reflux is effective.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water.

  • Base Addition: To the stirred solution, add sodium hydroxide (2 equivalents) dissolved in a minimal amount of water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate forms and the pH is acidic.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60-70 °C to yield 2,5-difluorobenzoic acid.

Causality of Experimental Choices:

  • The use of a methanol/water co-solvent system ensures the solubility of both the organic ester and the inorganic base.

  • An excess of sodium hydroxide drives the equilibrium towards the formation of the carboxylate salt.

  • Acidification protonates the carboxylate to precipitate the less soluble carboxylic acid, facilitating its isolation.

Step 2: Synthesis of 2,5-Difluoroterephthalic Acid

This step is critical as it introduces the second carboxylic acid group, transforming the monofunctional intermediate into a difunctional monomer. While various carboxylation methods exist, a plausible route involves the oxidation of a methyl group at the 4-position of the benzene ring. For this, a precursor such as 2,5-difluoro-4-methylbenzoic acid would be oxidized. A documented method for a similar transformation involves the oxidation of a methyl group on a difluorinated benzoic acid derivative using potassium permanganate.[1]

Conceptual Protocol (based on analogous transformation):

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2,5-difluoro-4-methylbenzoic acid (1 equivalent) in water.

  • Oxidant Addition: Add potassium permanganate (5 equivalents) to the suspension.

  • Reaction: Heat the mixture to 100 °C and stir vigorously overnight.

  • Work-up: After cooling, the solid manganese dioxide byproduct is removed by filtration.

  • Acidification and Isolation: The filtrate is acidified with 6M HCl to a pH of approximately 3, leading to the precipitation of 2,5-difluoroterephthalic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Preparation of 2,5-Difluoroterephthaloyl Chloride

For many polycondensation reactions, the diacyl chloride is a more reactive monomer than the corresponding diacid. The conversion is typically achieved using thionyl chloride or oxalyl chloride.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2,5-difluoroterephthalic acid (1 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: Add oxalyl chloride (2.5 equivalents) dropwise to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature until the evolution of gas ceases and the solution becomes clear.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,5-difluoroterephthaloyl chloride, which can be purified by vacuum distillation or recrystallization.

Part 2: Polymer Synthesis – Constructing the Macromolecule

With the activated difunctional monomer in hand, we can proceed to the polymerization step. Low-temperature solution polycondensation is a widely used method for preparing high-molecular-weight aromatic polyamides.

Low-Temperature Solution Polycondensation of 2,5-Difluoroterephthaloyl Chloride with an Aromatic Diamine

This method involves the rapid reaction of a diacyl chloride with a diamine in an aprotic polar solvent at low temperatures to minimize side reactions.

Experimental Protocol:

  • Diamine Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent) in an anhydrous aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Monomer Addition: Add solid 2,5-difluoroterephthaloyl chloride (1 equivalent) to the stirred diamine solution in one portion.

  • Polymerization: Continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water in a blender.

  • Purification: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove unreacted monomers and solvent, and then dry it in a vacuum oven at 80-100 °C.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Isolation and Purification A Dissolve Aromatic Diamine in Anhydrous Solvent B Cool Solution to 0-5 °C A->B C Add 2,5-Difluoroterephthaloyl Chloride B->C D Stir at 0-5 °C, then at Room Temperature C->D E Precipitate Polymer in Methanol/Water D->E F Filter, Wash, and Dry the Polymer E->F

Caption: Workflow for the low-temperature solution polycondensation of a fluorinated polyamide.

Part 3: Characterization and Properties

The synthesized fluorinated polyamide should be characterized to determine its structure, molecular weight, and thermal properties.

Property Characterization Technique Expected Outcome
Chemical Structure Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of amide linkages and the presence of fluorine atoms.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI).
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature, indicating excellent thermal stability.
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)A high Tg, characteristic of rigid aromatic polyamides.
Solubility Solubility TestsGood solubility in aprotic polar solvents like DMAc, NMP, and DMF.[4]

Conclusion

This application note has detailed a comprehensive, multi-step approach for the synthesis of a high-performance fluorinated aromatic polyamide, starting from the precursor this compound. By following the outlined protocols for monomer synthesis and subsequent polymerization, researchers can access a class of advanced materials with a unique combination of properties. The strategic incorporation of fluorine bestows these polyamides with enhanced thermal stability, chemical resistance, and processability, opening avenues for their application in demanding technological fields. The provided methodologies are robust and can be adapted for the synthesis of a variety of fluorinated polyamides by judicious selection of the aromatic diamine co-monomer.

References

  • Hsiao, S.-H., & Liou, G.-S. (2004). Synthesis and characterization of novel aromatic polyamides from 2,5-bis(4-aminophenoxy)ter-ephthalic acid and various aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 42(19), 4990-4999.
  • Liaw, D.-J., Wang, K.-L., Huang, Y.-C., Lee, K.-R., Lai, J.-Y., & Ha, C.-S. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974.
  • Gao, L., Liu, T., Wang, R., & Qiu, X. (2014). Synthesis and characterization of novel fluorinated polyamides containing phthalazinone moiety and ether linkages. High Performance Polymers, 26(6), 736-744.

Sources

Application Notes and Protocols for Reactions Involving Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental setup for key chemical transformations involving Methyl 2,5-difluorobenzoate. This versatile fluorinated building block is of significant interest due to the unique properties imparted by fluorine atoms in medicinal and materials chemistry. These application notes detail robust protocols for nucleophilic aromatic substitution, ester hydrolysis, amidation, and reduction reactions. Each protocol is accompanied by an explanation of the underlying chemical principles, safety considerations, and visual workflows to ensure reproducible and efficient execution.

Introduction: The Significance of this compound

This compound is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the 2,5-difluorophenyl moiety into target molecules. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are highly sought after in the design of novel pharmaceuticals and advanced materials.

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack, while also presenting unique challenges and opportunities in various chemical transformations. This guide provides experimentally validated protocols for several common and essential reactions, offering insights into reaction optimization and troubleshooting.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[1][2]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of vapors.[1]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1]

  • Spills: In the event of a spill, absorb with an inert material and dispose of it in accordance with local regulations.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol [4][5]
Appearance Solid
Boiling Point 204-205 °C[4]
Density 1.265 g/mL at 25 °C
Refractive Index n20/D 1.4850[6]

Reaction Protocols and Methodologies

Nucleophilic Aromatic Substitution (SNA_r_): Synthesis of Methyl 2-alkoxy-5-fluorobenzoate

The presence of two electron-withdrawing fluorine atoms on the benzene ring of this compound facilitates nucleophilic aromatic substitution (SNA_r_). The fluorine atom at the C2 position is particularly activated towards displacement by nucleophiles due to the ortho-ester group. The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction, making fluoride a surprisingly effective leaving group in this context.[7][8][9]

Protocol 1: Methoxylation

This protocol describes the selective replacement of the C2-fluorine with a methoxy group.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the solution of this compound at room temperature with vigorous stirring.

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 2-methoxy-5-fluorobenzoate.

Workflow for Nucleophilic Aromatic Substitution:

sn_ar_workflow start Start: this compound in DMF addition Slowly Add NaOMe Solution start->addition reagent_prep Prepare NaOMe in MeOH reagent_prep->addition reaction Heat to 60°C & Monitor addition->reaction workup Quench with NH4Cl & Extract reaction->workup purification Column Chromatography workup->purification product Product: Methyl 2-methoxy-5-fluorobenzoate purification->product

Caption: General workflow for the methoxylation of this compound.

Ester Hydrolysis: Synthesis of 2,5-Difluorobenzoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This protocol employs basic conditions, followed by acidic workup.

Protocol 2: Saponification

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide pellets (2.0 eq) and stir the mixture at reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • A precipitate of 2,5-difluorobenzoic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,5-difluorobenzoic acid.

  • The product can be further purified by recrystallization if necessary.

Workflow for Ester Hydrolysis:

hydrolysis_workflow start Start: this compound in MeOH/H2O reagent_add Add NaOH & Reflux start->reagent_add monitoring Monitor by TLC reagent_add->monitoring workup_1 Remove MeOH & Acidify with HCl monitoring->workup_1 extraction Extract with Ethyl Acetate workup_1->extraction drying Dry & Concentrate extraction->drying product Product: 2,5-Difluorobenzoic Acid drying->product

Caption: General workflow for the hydrolysis of this compound.

Amidation: Synthesis of N-Alkyl-2,5-difluorobenzamides

Direct amidation of esters can be challenging and often requires elevated temperatures or the use of catalysts. This protocol outlines a general procedure for the reaction of this compound with a primary amine.

Protocol 3: Direct Amidation

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Sodium methoxide (catalytic amount)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • To a sealable reaction vessel, add this compound (1.0 eq), the primary amine (1.5 eq), and a catalytic amount of sodium methoxide (e.g., 0.1 eq).

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-alkyl-2,5-difluorobenzamide.

Workflow for Amidation:

amidation_workflow start Start: Reagents in Toluene reaction Heat to 110°C in Sealed Vessel start->reaction monitoring Monitor Reaction Progress reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purify by Chromatography/Recrystallization workup->purification product Product: N-Alkyl-2,5-difluorobenzamide purification->product

Caption: General workflow for the direct amidation of this compound.

Reduction: Synthesis of (2,5-Difluorophenyl)methanol

The reduction of the ester functionality to a primary alcohol is a common transformation. Strong reducing agents like lithium aluminum hydride (LAH) are typically employed.

Protocol 4: LAH Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% aqueous Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Experimental Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and quench carefully by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Add anhydrous Na₂SO₄ and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude (2,5-difluorophenyl)methanol.[10][11]

  • The product can be purified by column chromatography if necessary.

Workflow for LAH Reduction:

reduction_workflow start Start: LiAlH4 in THF at 0°C addition Dropwise Addition of Ester Solution start->addition reaction Warm to RT & Stir addition->reaction workup Quench (Fieser Method) & Filter reaction->workup concentration Concentrate Filtrate workup->concentration product Product: (2,5-Difluorophenyl)methanol concentration->product

Caption: General workflow for the LAH reduction of this compound.

Advanced Applications: Cross-Coupling Reactions

While the fluorine atoms in this compound are susceptible to nucleophilic displacement, they are generally stable under the conditions of many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. In these cases, the aromatic ring would typically first be functionalized with a suitable leaving group for cross-coupling, such as a bromide, iodide, or triflate. The ester and fluoro groups would then be considered as functionalities on one of the coupling partners.

For instance, if one were to perform a Suzuki-Miyaura coupling, a bromo-substituted version of this compound would be coupled with a boronic acid in the presence of a palladium catalyst and a base.[12][13][14] Similarly, for a Buchwald-Hartwig amination, an aryl halide or triflate bearing the this compound scaffold would be reacted with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[15][16][17] The specific protocols for these reactions are highly dependent on the substrates and the catalytic system chosen.

Characterization Data

The products of the reactions described above should be characterized by standard analytical techniques to confirm their identity and purity.

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons (multiplets), Methyl protons (singlet).
¹³C NMR Carbonyl carbon, Aromatic carbons (with C-F coupling), Methyl carbon.
IR Spectroscopy C=O stretch (ester), C-F stretches, Aromatic C-H stretches.[18]
Mass Spectrometry Molecular ion peak (M+).[18]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents or catalyst.Increase reaction time and/or temperature. Use fresh, anhydrous reagents and solvents.
Low Yield Side reactions. Product loss during workup.Optimize reaction conditions. Ensure efficient extraction and careful handling during purification.
Formation of Byproducts Competing reaction pathways.Adjust stoichiometry of reagents. Modify reaction temperature or catalyst system.

Conclusion

This compound is a key synthetic intermediate that can undergo a variety of useful chemical transformations. The protocols detailed in these application notes provide a solid foundation for the successful execution of nucleophilic aromatic substitution, hydrolysis, amidation, and reduction reactions. By understanding the underlying principles and adhering to careful experimental technique, researchers can effectively utilize this versatile building block in the synthesis of complex molecules for a wide range of applications.

References

Application Note: Strategic Derivatization of Methyl 2,5-difluorobenzoate for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of Methyl 2,5-difluorobenzoate, a versatile scaffold for the synthesis of compound libraries in medicinal chemistry and drug discovery. The strategic positioning of the fluorine atoms and the methyl ester functionality offers multiple avenues for chemical modification, enabling the generation of diverse molecular architectures. This document outlines detailed protocols for three key classes of transformations: Nucleophilic Aromatic Substitution (SNAr), amide bond formation via ester hydrolysis and subsequent coupling, and ester reduction to the corresponding benzyl alcohol. The methodologies are designed for robustness and adaptability to high-throughput synthesis platforms.

Introduction: The Value of the 2,5-Difluorophenyl Scaffold

In contemporary drug discovery, the incorporation of fluorine into lead compounds is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] The 2,5-difluorophenyl motif, in particular, presents a unique electronic landscape. This compound serves as an excellent starting material for library synthesis due to its dual reactivity. The electron-withdrawing nature of the methyl ester group, combined with the inductive effects of the fluorine atoms, activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[2][3] Concurrently, the ester functionality itself is a prime handle for diversification, readily convertible into amides, hydroxamic acids, or alcohols. This application note details reliable and scalable protocols to exploit this reactivity for the construction of diverse chemical libraries.

Core Derivatization Strategies: A Tripartite Approach

The derivatization of this compound can be efficiently approached through three primary transformations. Each of these pathways provides a distinct set of derivatives, maximizing the chemical space explored from a single starting material.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2, R-SH, R-OH hydrolysis Ester Hydrolysis start->hydrolysis 1. LiOH or H2SO4 2. H+ reduction Ester Reduction start->reduction LiAlH4 lib1 Library 1: C2-Substituted Benzoates snar->lib1 amide Amide Bond Formation hydrolysis->amide Amine, Coupling Reagent lib3 Library 3: (2,5-Difluorophenyl)methanols reduction->lib3 lib2 Library 2: 2,5-Difluorobenzamides amide->lib2

Figure 1: Core derivatization workflows for this compound.

Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[2] In this compound, the ester group at C1 activates the ortho (C2) and para (C5) positions for nucleophilic attack. Due to steric hindrance from the adjacent ester, the C2 position is the primary site of substitution. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[2] Fluoride is an excellent leaving group in SNAr reactions, a counterintuitive fact attributed to its high electronegativity which polarizes the C-F bond, making the carbon atom highly electrophilic and thus accelerating the rate-determining nucleophilic attack step.[1]

Protocol 3.1: SNAr with Amine Nucleophiles

This protocol describes the general procedure for the reaction of primary or secondary amines at the C2 position.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry reaction vial, add this compound (1.0 eq.), the desired amine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMSO to achieve a concentration of 0.5 M with respect to the starting benzoate.

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Expected Results: The product will be the corresponding methyl 2-amino-5-fluorobenzoate derivative. For example, the reaction with morpholine would yield Methyl 2-(morpholino)-5-fluorobenzoate.

EntryNucleophileProductTypical Yield
1MorpholineMethyl 2-(morpholino)-5-fluorobenzoate75-85%
2BenzylamineMethyl 2-(benzylamino)-5-fluorobenzoate70-80%
3EthanethiolMethyl 2-(ethylthio)-5-fluorobenzoate65-75%

Strategy II: Amide Bond Formation

Amide bonds are a cornerstone of medicinal chemistry. This derivatization strategy involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a diverse library of amines.

Protocol 4.1: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sulfuric Acid (H₂SO₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

Procedure (Basic Hydrolysis):

  • Dissolve this compound (1.0 eq.) in a mixture of THF:MeOH:Water (3:1:1).

  • Add LiOH (2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

  • A white precipitate of 2,5-difluorobenzoic acid will form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 4.2: Amide Coupling with 2,5-Difluorobenzoic Acid

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.[4]

Materials:

  • 2,5-Difluorobenzoic acid (from Protocol 4.1)

  • Amine of choice (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry reaction vial, dissolve 2,5-difluorobenzoic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS (typically 1-3 hours).

  • Once complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

G cluster_0 Amide Synthesis Workflow start This compound hydrolysis Step 1: Hydrolysis (LiOH, THF/MeOH/H2O) start->hydrolysis acid 2,5-Difluorobenzoic Acid hydrolysis->acid coupling Step 2: Amide Coupling (Amine, HATU, DIPEA, DMF) acid->coupling amide N-Substituted 2,5-Difluorobenzamide coupling->amide

Sources

Application Notes and Protocols for the Quantitative Analysis of Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,5-difluorobenzoate is a fluorinated aromatic ester of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its structural motif is often incorporated into active pharmaceutical ingredients (APIs) and other specialty chemicals. Accurate and precise quantification of this compound is critical for process monitoring, quality control of starting materials and intermediates, and stability testing. This document provides detailed analytical methods for the quantification of this compound, grounded in established chromatographic principles and validated according to international regulatory standards.

This guide is designed to provide both the "how" and the "why" behind the analytical procedures. The protocols herein are developed based on analogous methods for fluorinated benzoic acids and their esters, ensuring a scientifically sound starting point for method implementation and adaptation.[4][5][6]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Chemical Formula C₈H₆F₂O₂[1][7][8]
Molecular Weight 172.13 g/mol [1][7][8]
Boiling Point 204-205 °C[1]
Density 1.265 g/mL at 25 °C[1]
Form Solid[1]
CAS Number 362601-90-9[7][8][9][10]

Recommended Analytical Techniques

Two primary chromatographic techniques are recommended for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

  • HPLC-UV: This is a robust and widely accessible technique suitable for non-volatile, polar to semi-polar compounds. It offers excellent reproducibility and is the preferred method for routine quality control.

  • GC-FID/MS: GC is ideal for volatile and thermally stable compounds like this compound. FID provides excellent sensitivity and a wide linear range, while MS offers higher specificity and structural confirmation.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the accurate quantification of this compound in various sample matrices. A reversed-phase C18 column is proposed, which is a standard choice for separating aromatic esters.

Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • This compound reference standard (purity ≥95%)[9]

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis DetectorStandard configuration for robust and reproducible analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides good retention and separation for aromatic esters.
Mobile Phase A Water with 0.1% Phosphoric AcidThe acid suppresses the ionization of any potential acidic impurities, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength for the analyte.
Gradient Elution 0-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% BA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nmBased on the UV absorbance of the benzene ring, this wavelength is expected to provide good sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

4. Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound into a volumetric flask.

  • Dissolve and dilute to a known volume with methanol.

  • If necessary, perform further dilutions with the mobile phase to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) five times.

  • The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

6. Analysis and Calculation:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Inject the sample solutions and determine the peak area of this compound.

  • Calculate the concentration of the analyte in the sample using the regression equation.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solutions Sample_Analysis Inject Samples Sample_Prep->Sample_Analysis Calibration Construct Calibration Curve System_Suitability->Calibration Quantification Quantify Analyte Calibration->Quantification Sample_Analysis->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC-UV quantification of this compound.

Part 2: Gas Chromatography (GC-FID/MS) Method

This method is an excellent alternative to HPLC, particularly when higher sensitivity is required or for the analysis of volatile impurities.

Experimental Protocol: GC-FID/MS

1. Reagents and Materials:

  • Methanol (GC grade) or Ethyl Acetate (GC grade)

  • This compound reference standard (purity ≥95%)

  • Internal Standard (e.g., Dicyclohexyl phthalate), if required

  • Volumetric flasks, pipettes, and GC vials with septa

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
GC System Gas chromatograph with FID or MS detector, split/splitless injector, and autosamplerStandard configuration for routine GC analysis.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation of aromatic compounds based on boiling points.
Carrier Gas Helium or HydrogenInert carrier gases commonly used in GC.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (e.g., 50:1)A split injection is suitable for samples with moderate to high concentrations to avoid column overloading.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature program allows for the separation of compounds with a range of boiling points.
Detector Temperature FID: 280 °C; MS Transfer Line: 280 °CPrevents condensation of the analyte in the detector.
MS Parameters (if used) Ionization Mode: Electron Ionization (EI) at 70 eV; Scan Range: 50-300 m/zStandard EI conditions for generating reproducible mass spectra.

3. Preparation of Solutions:

  • Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC section, using a suitable GC-grade solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to cover the desired concentration range.

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a known volume of the chosen solvent.

  • Dilute as necessary to fall within the linear range of the method.

  • Filter through a 0.45 µm syringe filter if particulates are present.

5. Analysis and Calculation:

  • Follow a similar procedure for system suitability and calibration as outlined for the HPLC method.

  • For MS detection, quantification can be performed using the total ion chromatogram (TIC) or by selective ion monitoring (SIM) for enhanced sensitivity and specificity.

Workflow Diagram: GC-FID/MS Analysis

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_Prep_GC Prepare Standard Solutions GC_Injection Inject into GC Standard_Prep_GC->GC_Injection Sample_Prep_GC Prepare Sample Solutions Sample_Prep_GC->GC_Injection Data_Acquisition Acquire Data (FID/MS) GC_Injection->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Quantification_GC Quantify Analyte Peak_Integration->Quantification_GC Report_GC Generate Report Quantification_GC->Report_GC

Caption: Workflow for the GC-FID/MS quantification of this compound.

Part 3: Method Validation Protocol

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][11] The following validation parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components.[4][9]The peak for this compound should be free from interference from blank and placebo injections. Peak purity should pass if a photodiode array detector is used.
Linearity To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a defined range.[12]Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12]For assay: 80-120% of the test concentration. For impurity determination: from the reporting level to 120% of the specification.
Accuracy The closeness of the test results to the true value.[4]The mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[4]Repeatability (Intra-assay): %RSD ≤ 2.0% for six replicate injections. Intermediate Precision: %RSD ≤ 2.0% when analyzed by different analysts on different days and with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]Typically determined as a signal-to-noise ratio of 10:1. Precision at the LOQ should be acceptable (%RSD ≤ 10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied.
Logical Relationship of Validation Parameters

Validation_Logic cluster_performance Performance Characteristics Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness FitForPurpose Fit for Purpose Specificity->FitForPurpose Range Range Linearity->Range Range->FitForPurpose Accuracy->FitForPurpose Accuracy->Range Precision->FitForPurpose Precision->Range LOD LOD LOQ LOQ LOD->LOQ LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Inter-relationship of analytical method validation parameters.

Conclusion

The HPLC-UV and GC-FID/MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The provided protocols, grounded in established scientific principles and aligned with regulatory expectations for method validation, offer a comprehensive guide for researchers, scientists, and drug development professionals. Successful implementation and validation of these methods will ensure the generation of high-quality, defensible analytical data for process control and quality assurance.

References

  • BenchChem. (n.d.). Technical Support Center: Analytical Method Development for 3-Fluorobenzoic Acid and its Morpholide.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website. [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from PharmaGuru website. [Link]

  • Restek Corporation. (2024). What do Limit of Detection and Limit of Quantitation mean? [Video]. YouTube. [Link]

  • BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Retrieved from BioPharmaSpec website. [Link]

  • Müller, P., et al. (2018). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates website. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances.
  • Galdiga, C. U., et al. (2018). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.
  • The Element Lab. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from Element Lab Solutions website. [Link]

  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. Retrieved from Altabrisa Group website. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2,5-difluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate in their work. Our goal is to provide not just a protocol, but a deep understanding of the reaction dynamics, enabling you to troubleshoot common issues, particularly those related to the formation of side products, and optimize your synthesis for purity and yield.

The Core Reaction: Fischer-Speier Esterification

The most common and economically viable method for synthesizing this compound is the Fischer-Speier esterification of 2,5-difluorobenzoic acid with methanol, using a strong acid catalyst.[1] This is a classic example of a nucleophilic acyl substitution.[2] The reaction is fundamentally an equilibrium, a critical point that underpins most of the challenges encountered during its execution.[3][4][5] To achieve high yields, the equilibrium must be actively driven toward the product by either using a large excess of a reactant (typically methanol) or by removing the water byproduct as it forms.[2][5]

Reaction Mechanism Overview

The mechanism proceeds through several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[2][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4]

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester, yielding the final product, this compound.[2]

Fischer_Esterification Figure 1: Fischer-Speier Esterification Mechanism Start 2,5-Difluorobenzoic Acid + Methanol Protonation 1. Carbonyl Protonation (Acid Catalyst H+) Start->Protonation + H+ Activated Activated Carboxylic Acid Protonation->Activated Attack 2. Nucleophilic Attack (Methanol) Activated->Attack + CH3OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Transfer 3. Proton Transfer Tetrahedral->Transfer Water_Leaving Intermediate with -OH2+ group Transfer->Water_Leaving Elimination 4. Elimination of Water Water_Leaving->Elimination - H2O Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation 5. Deprotonation (Catalyst Regeneration) Protonated_Ester->Deprotonation - H+ End This compound + Water Deprotonation->End

Caption: Figure 1: Fischer-Speier Esterification Mechanism

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Part 1: Troubleshooting Common Impurities

Question 1: My reaction has stopped, but NMR/TLC analysis shows a significant amount of unreacted 2,5-difluorobenzoic acid. What is the primary cause and how can I fix it?

Answer: This is the most common issue and is a direct consequence of the reaction's equilibrium.[4][6] If the concentration of water builds up, the reverse reaction (hydrolysis of the ester) becomes significant, preventing the reaction from reaching completion.

  • Causality: The reaction has reached its equilibrium point under your current conditions. The presence of the water byproduct actively inhibits the forward reaction.

  • Troubleshooting Steps:

    • Increase Methanol Excess: The simplest method to shift the equilibrium is to use a large excess of methanol, which acts as both reactant and solvent.[2][3] A 10 to 20-fold molar excess is common.

    • Remove Water: For larger-scale reactions, removing water as it forms is highly effective. This can be achieved by:

      • Dean-Stark Apparatus: If using a co-solvent like toluene, a Dean-Stark trap can be used to physically remove the water azeotropically.[1]

      • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction flask can sequester the water as it is produced.[5]

    • Increase Reaction Time/Temperature: Ensure the reaction is refluxed for an adequate duration (typically 4-10 hours) to allow it to approach the new equilibrium.[1]

Question 2: I've isolated my product, but I'm detecting a volatile, low-boiling point impurity. What could this be?

Answer: This impurity is likely dimethyl ether .

  • Causality: Strong acid catalysts, particularly sulfuric acid, can catalyze the dehydration of methanol to form dimethyl ether, especially if the reaction temperature is too high. The reaction is: 2 CH₃OH --(H₂SO₄, Δ)--> CH₃OCH₃ + H₂O.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a gentle reflux. Avoid aggressive heating that could create localized hot spots significantly above methanol's boiling point (64.7 °C).

    • Catalyst Choice: Consider using p-toluenesulfonic acid (TsOH) instead of sulfuric acid.[1] TsOH is a solid, less dehydrating catalyst that often leads to cleaner reactions.

    • Purification: Dimethyl ether is highly volatile and is typically removed easily during the solvent evaporation or vacuum distillation stages of purification.

Question 3: My final product seems pure by NMR, but it has a slight acidic character and degrades over time. Why?

Answer: This indicates the presence of residual acid catalyst, which can slowly catalyze the hydrolysis of the ester back to the carboxylic acid, especially if any moisture is present.

  • Causality: The workup procedure was insufficient to completely remove the strong acid catalyst (e.g., H₂SO₄).

  • Troubleshooting Steps:

    • Neutralizing Wash: During the aqueous workup, a wash with a mild base is critical. Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[7] Continue washing until the aqueous layer is no longer acidic (test with pH paper).

    • Thorough Washing: After the base wash, wash the organic layer with brine (saturated NaCl solution) to break up any emulsions and remove the bulk of the water.

    • Effective Drying: Ensure the organic layer is thoroughly dried using an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent removal.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal catalyst and loading for this esterification?

For laboratory scale, concentrated sulfuric acid (H₂SO₄) is effective and inexpensive, typically used at 3-5 mol% relative to the carboxylic acid.[7] However, as mentioned, p-toluenesulfonic acid (TsOH) is often a better choice to minimize charring and side reactions, used at a similar 3-5 mol% loading.[1][5]

FAQ 2: How critical is the purity of the starting materials?

It is extremely important. The most detrimental impurity is water in the methanol, as it will directly inhibit the reaction. Using anhydrous grade methanol is recommended. Impurities in the starting 2,5-difluorobenzoic acid will carry through the synthesis and complicate purification.[8]

FAQ 3: What is the standard purification method for this compound?

The standard method involves a multi-step workup followed by distillation.

  • Quench & Dilute: Cool the reaction mixture and dilute it with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Wash: Sequentially wash the organic layer with water, saturated sodium bicarbonate solution, and finally brine.

  • Dry: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate: Remove the solvent using a rotary evaporator.

  • Distill: Purify the crude ester by vacuum distillation to obtain the final, high-purity product. The boiling point is reported as 204-205 °C at atmospheric pressure.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, with explanations for key steps to ensure both success and understanding.

Reagents & Equipment:

  • 2,5-Difluorobenzoic Acid (1.0 eq)

  • Anhydrous Methanol (20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)

  • Round-bottom flask, reflux condenser, heating mantle

  • Separatory funnel, standard glassware

  • Ethyl acetate, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-difluorobenzoic acid.

  • Reagent Addition: Add the anhydrous methanol (20 equivalents). Stir until the acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add the concentrated sulfuric acid (0.05 equivalents) dropwise. Rationale: This exothermic addition should be controlled to prevent splashing and excessive heat.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Allow the reaction to proceed for 6 hours. Rationale: Refluxing ensures the reaction occurs at a constant, optimal temperature without loss of solvent.

  • Monitoring (Optional): The reaction can be monitored by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate), observing the consumption of the more polar starting acid.

  • Workup - Quenching: After 6 hours, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers. Rationale: The ester product is more soluble in the organic solvent, allowing for its separation from water-soluble components.

  • Workup - Neutralization: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution until no more gas evolution (CO₂) is observed. Rationale: This step is critical to neutralize the acid catalyst and remove any unreacted carboxylic acid.[7]

  • Workup - Final Wash: Wash the organic layer once with brine. Rationale: This removes residual water and aids in phase separation.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification: Concentrate the filtrate using a rotary evaporator to yield the crude ester. For highest purity, purify the oil via vacuum distillation.

Data Summary & Workflow

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Reactant Ratio 1:20 (Acid:Methanol)Large excess of methanol drives the equilibrium forward.[2]
Catalyst H₂SO₄ or p-TsOHStrong Brønsted acids are required to activate the carbonyl.[5]
Catalyst Loading 3-5 mol%Sufficient for catalysis without promoting excessive side reactions.
Temperature ~65-70 °C (Reflux)Optimal temperature for reaction rate without methanol dehydration.
Reaction Time 4-10 hoursAllows the reaction to approach completion.
Expected Yield >85%Dependent on effective water removal/reactant excess.
General Synthesis & Purification Workflow

Sources

Technical Support Center: Purification of Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2,5-difluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material from typical reaction mixtures.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is critical for the success of subsequent synthetic steps and the quality of the final product. Reaction mixtures, however, often contain a variety of impurities, including unreacted starting materials, isomeric byproducts, and hydrolysis products. This guide provides a structured, question-and-answer approach to tackling the most common purification challenges.

Physical Properties for Purification Strategy

A successful purification strategy relies on exploiting the differences in physical properties between the desired product and its impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)FormPolarity
This compound 172.13[1]204-205 (lit.)[1]SolidModerately Polar
2,5-Difluorobenzoic Acid158.10~248 (decomposes)SolidMore Polar
Unreacted Starting Materials (e.g., Methanol)32.0464.7LiquidPolar
Isomeric Methyl difluorobenzoates172.13[2]203-204 (2,6-isomer)Solid/LiquidModerately Polar

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My crude product contains a significant amount of acidic impurity, confirmed by a broad peak in the ¹H NMR. What is this and how do I remove it?

Answer:

This is one of the most common issues. The acidic impurity is almost certainly 2,5-difluorobenzoic acid , the product of ester hydrolysis. Hydrolysis can occur during the reaction if water is present or during an aqueous workup, especially under basic or acidic conditions.

Causality: The ester functional group is susceptible to nucleophilic attack by water or hydroxide ions, cleaving the methyl group to form methanol and the corresponding carboxylate salt, which is then protonated to the carboxylic acid during acidification.[3]

Solution: Liquid-Liquid Extraction (LLE)

The most effective way to remove the acidic byproduct is through a basic aqueous wash.[4] The principle is to convert the water-insoluble 2,5-difluorobenzoic acid into its highly water-soluble sodium salt, which will then partition into the aqueous phase, leaving the neutral ester in the organic phase.

Experimental Protocol: Basic Wash (LLE)

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Venting: Stopper the funnel and invert it gently several times to mix the phases. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas that evolves from the acid-base reaction.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, acid-free ester.

Question 2: My product appears oily or refuses to crystallize, even after removing acidic impurities. What's the issue?

Answer:

This phenomenon, often called "oiling out," can be caused by several factors:

  • Residual Solvent: Trace amounts of the reaction solvent can act as an impurity, depressing the melting point and preventing crystallization.

  • Isomeric Impurities: The presence of other methyl difluorobenzoate isomers (e.g., methyl 2,4- or 2,6-difluorobenzoate) can form a eutectic mixture, which has a lower melting point than any of the individual components.[2]

  • Supersaturation Issues: The solution may be too concentrated, or cooling may be too rapid, causing the compound to separate as a liquid phase instead of forming an ordered crystal lattice.[5]

Solution Workflow:

G start Oily Product or Failed Crystallization check_solvent Thoroughly Dry Under High Vacuum start->check_solvent analyze Analyze Purity (GC-MS, NMR) check_solvent->analyze pure Product is Pure analyze->pure >98% impure Isomers or Other Impurities Detected analyze->impure <98% recrystallize Attempt Recrystallization (Slower Cooling, Seed Crystal) pure->recrystallize chromatography Purify via Column Chromatography impure->chromatography If isomers distillation Consider Vacuum Distillation impure->distillation If non-volatile impurities end_pure Pure Crystalline Product recrystallize->end_pure end_purified Purified Product chromatography->end_purified distillation->end_purified

Experimental Protocol: Recrystallization

If the issue is not due to significant impurities, a carefully controlled recrystallization can yield pure crystals.

  • Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold. A common choice for moderately polar compounds is a binary system like Ethanol/Water or Ethyl Acetate/Hexanes .

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent (e.g., ethanol).

  • Induce Saturation: While the solution is still hot, add the anti-solvent (e.g., hot water) dropwise until the solution just begins to turn cloudy. This is the point of saturation.[5]

  • Clarify: Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.

Question 3: Analytical data (GC-MS) shows my product is only ~97% pure, with peaks at similar retention times. How can I achieve >99% purity?

Answer:

Achieving high purity often requires a more rigorous purification technique than simple extraction or recrystallization, especially when dealing with isomeric or structurally similar impurities.[6] The two best options are vacuum distillation and column chromatography.

Option A: Vacuum Distillation

Causality: This method separates compounds based on differences in their boiling points (and thus vapor pressures). By reducing the pressure, the boiling point is lowered, preventing potential thermal degradation of the product. This compound has a boiling point of 204-205 °C at atmospheric pressure. This is high enough that vacuum distillation is strongly recommended. Isomeric impurities often have very similar boiling points, so a fractional distillation setup may be necessary for a high degree of separation.

Option B: Flash Column Chromatography

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[7] Even small differences in polarity between isomers can be exploited to achieve excellent separation. The ester is moderately polar and will adhere to the polar silica gel, while less polar impurities will elute faster and more polar impurities will elute slower.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the column bed.

  • Mobile Phase (Eluent): Start with a low-polarity eluent, such as 100% hexanes or a 98:2 mixture of Hexanes:Ethyl Acetate.

  • Elution: Apply positive pressure (flash chromatography) and begin collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexanes:EtOAc). This will sequentially elute compounds of increasing polarity.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.

G cluster_0 Post-Reaction Mixture cluster_1 Phase 1: Bulk Impurity Removal cluster_2 Phase 2: High-Purity Polish cluster_3 Final Product a0 Crude Product in Reaction Solvent a1 Dissolve in Ethyl Acetate a0->a1 a2 LLE: NaHCO₃ Wash (Removes Acidic Impurities) a1->a2 a3 LLE: Brine Wash (Removes Water) a2->a3 a4 Dry (Na₂SO₄) & Concentrate a3->a4 b1 Flash Column Chromatography (Silica Gel, Hexanes/EtOAc Gradient) a4->b1 c1 Combine Pure Fractions b1->c1 c2 Concentrate & Dry Under High Vacuum c1->c2 c3 Pure this compound (>99%) c2->c3

References

  • Wikipedia. (2023). Liquid–liquid extraction. Retrieved from [Link]

  • SciELO. (2016). Liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Google Patents. (2024). CN118973683A - Process for liquid-liquid extraction of aromatic compounds with extract recycle stream.
  • AIChE. (2015). (156g) Synthesizing a Novel Aromatic Extraction Separation Using Ionic Liquid Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 362601-90-9 | Product Name : this compound. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for a successful synthesis.

I. Introduction to the Synthesis

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, is most commonly achieved through the Fischer esterification of 2,5-difluorobenzoic acid with methanol, catalyzed by a strong acid. While seemingly straightforward, this equilibrium-driven reaction presents several challenges that can impact yield and purity. This guide provides a systematic approach to troubleshooting and optimizing this critical transformation.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low or No Product Formation

A low yield of the desired ester is one of the most common problems. The root cause often lies in the equilibrium nature of the Fischer esterification.

  • Potential Cause 1: Incomplete Reaction (Equilibrium Not Shifted)

    • Explanation: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials, thus limiting the yield of the ester.[1]

    • Troubleshooting Steps:

      • Increase the amount of methanol: Using a large excess of methanol can shift the equilibrium towards the product side according to Le Châtelier's principle.

      • Remove water: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves (3Å or 4Å) can be effective.[1]

      • Increase reaction time: Ensure the reaction is running for a sufficient duration to reach equilibrium. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • Potential Cause 2: Inactive or Insufficient Catalyst

    • Explanation: A strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.

    • Troubleshooting Steps:

      • Verify catalyst concentration: Ensure the correct catalytic amount of acid is used. Typically, 1-5 mol% of the catalyst is sufficient.

      • Use a fresh, high-purity catalyst: Acid catalysts can degrade over time. Use a fresh bottle of concentrated sulfuric acid or anhydrous p-toluenesulfonic acid.

  • Potential Cause 3: Low Reaction Temperature

    • Explanation: Esterification reactions generally require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting Steps:

      • Ensure adequate heating: The reaction should be heated to the reflux temperature of methanol (approximately 65 °C). For higher boiling point alcohols, the temperature should be adjusted accordingly. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.[3][4][5]

Issue 2: Presence of Unreacted 2,5-Difluorobenzoic Acid in the Final Product

Detecting the starting material in your purified product indicates an incomplete reaction or inefficient purification.

  • Potential Cause 1: Incomplete Reaction

    • Explanation: As discussed in Issue 1, if the reaction has not gone to completion, unreacted starting material will remain.

    • Troubleshooting Steps: Refer to the troubleshooting steps for "Incomplete Reaction" in Issue 1.

  • Potential Cause 2: Inefficient Work-up and Purification

    • Explanation: The acidic starting material needs to be effectively removed during the work-up procedure.

    • Troubleshooting Steps:

      • Base wash: During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be cautious as this will produce CO2 gas.[6]

      • Monitor pH: After the base wash, check the pH of the aqueous layer to ensure it is basic. If not, repeat the wash.[6]

      • Purification method: If the base wash is insufficient, consider purification by column chromatography.

Issue 3: Product Hydrolysis During Work-up or Storage

The ester product can hydrolyze back to the carboxylic acid and methanol, especially in the presence of acid or base and water.

  • Potential Cause 1: Acidic or Basic Residue

    • Explanation: Incomplete neutralization of the acid catalyst or residual base from the work-up can catalyze the hydrolysis of the ester.

    • Troubleshooting Steps:

      • Thorough washing: After the base wash, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

      • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.

  • Potential Cause 2: Improper Storage

    • Explanation: Storing the product in the presence of moisture can lead to slow hydrolysis over time.

    • Troubleshooting Steps:

      • Anhydrous conditions: Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

III. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time and temperature for the synthesis of this compound?

For a standard Fischer esterification using methanol and a catalytic amount of sulfuric acid, refluxing for 2-4 hours is a good starting point. However, the optimal time can vary, and it is highly recommended to monitor the reaction's progress by TLC or GC-MS.[7]

Q2: Can I use other catalysts besides sulfuric acid?

Yes, other strong acids like p-toluenesulfonic acid, hydrochloric acid, or Lewis acids such as zirconium complexes can also be used.[1] The choice of catalyst may depend on the scale of the reaction and the desired work-up procedure.

Q3: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the more polar starting material (2,5-difluorobenzoic acid) from the less polar product (this compound). The starting material will have a lower Rf value than the product. For more quantitative analysis, HPLC or GC-MS can be employed.[2]

Q4: What are the key safety precautions I should take?

  • Reagents: Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Reaction: The reaction should be performed in a properly assembled apparatus to avoid leaks of flammable methanol vapor.

Q5: What is the expected appearance and purity of the final product?

This compound is typically a solid at room temperature.[9] The purity should be assessed by techniques like NMR, GC-MS, or HPLC. Commercially available this compound is often sold with a purity of 97% or higher.[9]

IV. Experimental Protocols & Data

Protocol 1: Standard Fischer Esterification of 2,5-Difluorobenzoic Acid
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluorobenzoic acid (5.0 g, 31.6 mmol).

  • Reagent Addition: Add methanol (50 mL, a large excess) to the flask.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add the reaction mixture to 100 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is basic.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by recrystallization or column chromatography.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,5-Difluorobenzoic AcidC₇H₄F₂O₂158.10[10][11]132-134[10]-
This compoundC₈H₆F₂O₂172.13[9]-204-205[9]

V. Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2,5-Difluorobenzoic Acid + Methanol catalyst Add H₂SO₄ (cat.) start->catalyst reflux Reflux (65°C, 3h) catalyst->reflux quench Quench with H₂O reflux->quench extract Extract with Ethyl Acetate quench->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization / Chromatography evaporate->purify product This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present workup_issue Check Work-up Procedure check_reaction->workup_issue No starting material optimize Optimize Reaction Conditions: - Increase MeOH excess - Remove H₂O - Increase reaction time - Check catalyst incomplete->optimize success Improved Yield optimize->success loss_during_workup Product Loss During Work-up? workup_issue->loss_during_workup optimize_workup Optimize Work-up: - Ensure complete extraction - Avoid product hydrolysis loss_during_workup->optimize_workup Yes loss_during_workup->success No optimize_workup->success

Caption: A logical flow for troubleshooting low yield in the synthesis.

VI. References

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

  • Improved Fischer Esterification of Substituted Benzoic Acid - Journal of Physical Science.

  • Chemical Properties of 2,5-Difluorobenzoic acid, decyl ester - Cheméo. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences - American Academic Publisher. [Link]

  • 2,5-Difluorobenzoic acid, tridecyl ester - the NIST WebBook. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. [Link]

  • Lab5 procedure esterification. [Link]

  • CAS No : 362601-90-9 | Product Name : this compound - Pharmaffiliates. [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. [Link]

  • 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem. [Link]

  • This compound CAS 362601-90-9 - Caming Pharmaceutical Ltd. [Link]

  • Overcoming challenges of lincomycin derivative scale-up - SigutLabs. [Link]

  • Saponification of Methyl Benzoate: Crashing out the benzoic acid - YouTube. [Link]

Sources

Technical Support Center: Regioselective Functionalization of Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of Methyl 2,5-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing functional groups to this versatile but challenging substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve your desired regioselectivity and optimize your reaction outcomes.

Understanding the Challenge: The Electronic Landscape of this compound

This compound presents a unique set of challenges and opportunities for regioselective functionalization. The interplay between the electron-withdrawing nature of the two fluorine atoms and the methyl ester group creates a nuanced electronic landscape. The fluorine atoms, through their strong inductive effect, decrease the electron density of the aromatic ring, making it susceptible to nucleophilic attack but more challenging for electrophilic substitution.[1] Conversely, the methyl ester is a meta-directing deactivator for electrophilic aromatic substitution and can act as a directing group in ortho-metalation.[2][3][4]

This guide will dissect the common hurdles encountered during the functionalization of this molecule and provide practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the regioselective functionalization of this compound.

Issue 1: Poor or No Conversion in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Symptoms: Your starting material is largely unreacted after attempting an electrophilic aromatic substitution (SEAr) reaction.

Probable Causes:

  • Deactivated Ring System: The combined electron-withdrawing effects of the two fluorine atoms and the methyl ester group strongly deactivate the benzene ring towards electrophilic attack.[5]

  • Harsh Reaction Conditions Leading to Decomposition: Pushing the reaction with very strong acids or high temperatures can lead to decomposition of the starting material or product.

Step-by-Step Solutions:

  • Re-evaluate the Feasibility of SEAr: For many electrophilic substitutions, the deactivation of the ring may be too significant to overcome with standard conditions. Consider alternative strategies like nucleophilic aromatic substitution or ortho-metalation if possible.

  • Employ More Potent Electrophilic Reagents:

    • For nitration, use a stronger nitrating agent such as nitronium tetrafluoroborate (NO₂BF₄) instead of the standard nitric acid/sulfuric acid mixture.

    • For halogenation, consider using a more reactive halogen source or a stronger Lewis acid catalyst.

  • Optimize Reaction Conditions:

    • Gradually increase the temperature in small increments (e.g., 10 °C at a time) while monitoring the reaction for product formation and decomposition by TLC or GC-MS.

    • Screen a variety of Lewis acids if applicable, starting with milder ones (e.g., ZnCl₂) before moving to stronger ones (e.g., AlCl₃), to find a balance between reactivity and stability.[6]

Issue 2: Lack of Regioselectivity in Directed ortho-Metalation (DoM)

Symptoms: You are attempting to functionalize the C6 position (ortho to the ester) via directed ortho-metalation but observe a mixture of products or no reaction at the desired position.

Probable Causes:

  • Steric Hindrance: The fluorine atom at the C5 position may sterically hinder the approach of the bulky organolithium base to the C6 proton.

  • Competitive Deprotonation: The acidity of the C4 proton, situated between two fluorine atoms, might be comparable to the C6 proton, leading to competitive deprotonation.

  • Inappropriate Base or Reaction Conditions: The choice of organolithium reagent and additives is crucial for successful and selective ortho-metalation.[4]

Step-by-Step Solutions:

  • Optimize the Base and Additives:

    • Switch to a less sterically demanding base like n-butyllithium if you are using sec-butyllithium or tert-butyllithium.

    • The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is often essential to break up organolithium aggregates and increase the basicity, facilitating deprotonation at the desired position.[3]

    • Consider using a lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), which can exhibit different selectivity profiles.[7]

  • Control the Reaction Temperature: Perform the lithiation at a very low temperature (typically -78 °C) to enhance kinetic control and favor deprotonation at the sterically more accessible or electronically favored site.

  • Verify the Lithiation Step: Before adding the electrophile, you can quench a small aliquot of the reaction mixture with D₂O and analyze the product by ¹H NMR and ¹⁹F NMR to confirm the position and extent of lithiation.

Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr) of a Fluorine Atom

Symptoms: When using a strong nucleophile, you observe displacement of one of the fluorine atoms instead of the desired C-H functionalization.

Probable Causes:

  • Activated Ring for SNAr: The electron-withdrawing methyl ester group, particularly when ortho or para to a fluorine atom, can activate the ring for nucleophilic aromatic substitution.[8][9] The C2 and C5 positions are susceptible to nucleophilic attack.

  • Highly Nucleophilic Reagents: Strong nucleophiles will preferentially attack the electron-deficient carbon atoms bonded to fluorine.

Step-by-Step Solutions:

  • Modify the Nucleophile: If possible, use a softer or less basic nucleophile to minimize the SNAr pathway.

  • Change the Reaction Strategy: If SNAr is unavoidable with your desired nucleophile, consider a different approach to introduce the functional group. For example, use a palladium-catalyzed cross-coupling reaction with a boronic acid (Suzuki coupling) or an organotin reagent (Stille coupling) after converting a C-H bond to a C-Br or C-I bond.

  • Protecting Groups: In complex syntheses, it might be necessary to temporarily modify the ester group to reduce its electron-withdrawing effect, although this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which C-H bond is the most acidic on this compound and why?

A1: The relative acidity of the C-H bonds is influenced by the inductive effects of the adjacent fluorine and ester groups. The C6 proton is ortho to the directing methyl ester group, which favors its deprotonation in directed ortho-metalation.[2][3] The C4 proton is situated between two fluorine atoms, which also increases its acidity due to strong inductive electron withdrawal. The C3 proton is the least acidic. The outcome of a deprotonation reaction will depend on whether it is under kinetic or thermodynamic control and the specific base used.

Q2: Can I achieve functionalization at the C4 position?

A2: Direct functionalization at the C4 position is challenging due to it being meta to the ester group and flanked by two C-F bonds. A multi-step approach is often necessary. One strategy could involve a Birch reduction to disrupt the aromaticity, followed by functionalization and re-aromatization. A more practical approach might involve starting from a different isomer of difluorobenzoic acid where functionalization at the desired position is more straightforward.

Q3: How does the "ortho-fluorine effect" apply to this molecule in C-H activation reactions?

A3: The "ortho-fluorine effect" describes the ability of a fluorine substituent to direct transition metal-catalyzed C-H activation to its ortho position.[10][11] In this compound, this means that both the C3 and C6 positions could be activated by a catalyst that is directed by the fluorine atoms. However, the methyl ester at C1 will also exert a directing effect, potentially leading to a complex mixture of products. Careful selection of the catalyst and directing group is crucial to control the regioselectivity.

Q4: I am considering a Suzuki coupling reaction. Which position should I halogenate for the best results?

A4: For a Suzuki coupling, you will first need to introduce a halogen (typically bromine or iodine) at the desired position. Given the directing effects, achieving selective halogenation via SEAr can be difficult. A more reliable method would be to use directed ortho-metalation at the C6 position, followed by quenching with an electrophilic bromine or iodine source (e.g., 1,2-dibromoethane or I₂). This will provide the C6-halogenated precursor for the Suzuki coupling.

Q5: What is the expected regioselectivity for a nucleophilic aromatic substitution (SNAr) reaction on this compound?

A5: In an SNAr reaction, a nucleophile will replace a good leaving group (in this case, a fluoride ion) on an electron-deficient aromatic ring. The rate of this reaction is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.[12] In this compound, the methyl ester at C1 is para to the C5-fluorine and ortho to the C2-fluorine. Therefore, both fluorine atoms are activated towards nucleophilic attack. The relative reactivity will depend on the specific nucleophile and reaction conditions, but a mixture of products from substitution at C2 and C5 is possible.

Visualizing Reaction Pathways

Directed ortho-Metalation (DoM) Workflow

DoM_Workflow cluster_start Starting Material cluster_process DoM Process cluster_end Product start This compound base Add Organolithium Base (e.g., n-BuLi/TMEDA) -78 °C start->base 1. lithiation Formation of C6-lithiated intermediate base->lithiation 2. Deprotonation electrophile Quench with Electrophile (E+) lithiation->electrophile 3. product C6-Functionalized Product electrophile->product 4. C-E Bond Formation

Caption: Workflow for C6 functionalization via Directed ortho-Metalation.

Competing Pathways in Functionalization

Competing_Pathways cluster_sear Electrophilic Conditions cluster_dom Organolithium Base cluster_snar Strong Nucleophile start This compound sear Electrophilic Aromatic Substitution (SEAr) start->sear dom Directed ortho-Metalation (DoM) start->dom snar Nucleophilic Aromatic Substitution (SNAr) start->snar sear_prod Low Yield / No Reaction (Deactivated Ring) sear->sear_prod dom_prod C6-Functionalization dom->dom_prod snar_prod Substitution at C2/C5 snar->snar_prod

Caption: Major reaction pathways for this compound.

References

  • Miller, J. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Li, X., et al. (n.d.).
  • Gittins, J. W., et al. (2021).
  • Gittins, J. W., et al. (2021).
  • Prakash, G. K. S., et al. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Olah, G. A. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution.
  • Duckett, S. B., et al. (2022). Manganese-Mediated C–H Bond Activation of Fluorinated Aromatics and the ortho-Fluorine Effect: Kinetic Analysis by In Situ Infrared Spectroscopic Analysis and Time-Resolved Methods.
  • Hartwig, J. F., et al. (n.d.).
  • Wencel-Delord, J., & Glorius, F. (2016).
  • Sandford, G. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews.
  • Mortier, J. (n.d.).
  • Myers, A. G. (n.d.).
  • Baran, P. S. (n.d.).
  • (n.d.).
  • (n.d.). Directed (ortho)
  • Hartwig, J. F., et al. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society.
  • (n.d.).
  • (2025).
  • (n.d.).
  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • (n.d.).
  • Taber, D. F. (2005). Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. Organic Chemistry Highlights.
  • (2019).
  • (2023). 15.
  • (n.d.). Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine. Benchchem.
  • (n.d.).
  • Sella, E., & Movassaghi, M. (2025). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. NIH.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2,5-difluorobenzoic acid to produce methyl 2,5-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic transformation. Here, we will delve into the nuances of the Fischer-Speier esterification, providing practical, field-tested advice in a readily accessible question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more successful experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yield in a Fischer esterification is a common issue, primarily stemming from the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, this compound, several factors must be optimized:

  • Water Removal: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.[3] It is crucial to either remove water as it forms or use a large excess of the alcohol reactant. For laboratory-scale synthesis, using methanol as the solvent is an effective strategy to push the equilibrium forward. A Dean-Stark apparatus can also be employed to azeotropically remove water, particularly if a co-solvent like toluene is used.[1]

  • Catalyst Concentration and Choice: A sufficient amount of a strong acid catalyst is necessary. Concentrated sulfuric acid (H₂SO₄) is a common and effective choice.[1][4] Insufficient catalyst will result in a slow or incomplete reaction. However, an excessive amount can lead to side reactions, such as the formation of dimethyl ether from methanol.

  • Reaction Time and Temperature: The esterification of 2,5-difluorobenzoic acid should be conducted under reflux to ensure the reaction proceeds at a reasonable rate. The reaction should be monitored (e.g., by TLC or GC) to determine the point of completion, as insufficient reaction time will naturally lead to lower yields.

  • Purity of Reagents: Ensure that your 2,5-difluorobenzoic acid and methanol are of high purity and, critically, that the methanol is as anhydrous as possible. Water in the starting materials will inhibit the forward reaction.

Question 2: My reaction seems to stall and does not go to completion, even after extended reflux. What could be the cause?

Answer:

A stalling reaction, where the starting material is not fully consumed, is another manifestation of the equilibrium problem. If you have already addressed the points in the first question, consider the following:

  • Catalyst Deactivation: While less common with robust catalysts like sulfuric acid, deactivation can occur. If you suspect this, a fresh addition of a small amount of catalyst may reinvigorate the reaction.

  • Steric Hindrance: While the fluorine atoms in the 2 and 5 positions do not impose significant steric bulk, they are strongly electron-withdrawing. This electronic effect can influence the reactivity of the carboxylic acid. Some studies suggest that electron-withdrawing groups can actually enhance the rate of esterification under certain catalytic conditions.[5]

  • Insufficient Excess of Methanol: If you are not using methanol as the solvent, ensure you are using a significant molar excess (at least 10-fold) to effectively shift the equilibrium.[1]

Question 3: After workup, I have a significant amount of unreacted 2,5-difluorobenzoic acid in my product. How can I effectively remove it?

Answer:

The presence of unreacted carboxylic acid is the most common impurity. A standard aqueous workup is designed to remove it:

  • Quenching: After cooling the reaction mixture, it is typically poured into water.

  • Extraction: The ester is then extracted into an organic solvent such as diethyl ether or ethyl acetate.[1]

  • Aqueous Base Wash: The key step for removing the unreacted acid is to wash the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[1] The bicarbonate will react with the acidic 2,5-difluorobenzoic acid to form its sodium salt, which is highly soluble in the aqueous layer and will be separated from the organic layer containing your ester.

    • Causality: The basic bicarbonate deprotonates the carboxylic acid, forming a charged carboxylate salt. This salt is much more polar than the neutral ester and therefore partitions into the aqueous phase.

  • Brine Wash and Drying: After the base wash, a wash with saturated sodium chloride (brine) will help to remove any remaining water from the organic layer. The organic layer should then be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.[6]

If significant acid remains after this procedure, it may be necessary to perform a second wash with sodium bicarbonate or consider purification by column chromatography.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Question 1: What is the recommended catalyst for this esterification, and why?

Answer:

For the Fischer esterification of 2,5-difluorobenzoic acid, concentrated sulfuric acid (H₂SO₄) is the most commonly used and recommended catalyst.[1][4] Its high acidity effectively protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[1]

Question 2: What are the optimal reaction conditions (temperature, time) for this synthesis?

Answer:

The optimal conditions involve refluxing the reaction mixture.[1] When using methanol as the solvent, the reaction temperature will be the boiling point of methanol (approximately 65 °C). The reaction time can vary, but a typical duration is 1-4 hours. It is highly recommended to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.

Question 3: Are there any significant side reactions I should be aware of?

Answer:

The primary "side reaction" is the reverse hydrolysis of the ester, which is mitigated by the reaction conditions. Another potential side reaction, particularly if the reaction is overheated or an excessive amount of acid catalyst is used, is the acid-catalyzed dehydration of methanol to form dimethyl ether. However, under typical reflux conditions for methanol, this is generally not a major concern. Due to the electron-withdrawing nature of the fluorine atoms, the aromatic ring is deactivated towards electrophilic aromatic substitution, so side reactions involving the ring are unlikely under these conditions.

Question 4: What are the key safety precautions to take during this experiment?

Answer:

  • Acid Handling: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.

  • Flammability: Methanol is flammable. The reaction should be heated using a heating mantle or a water bath, and no open flames should be present.

  • Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhaling methanol vapors.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2,5-difluorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,5-difluorobenzoic acid.

  • Reagent Addition: Add a large excess of anhydrous methanol to serve as both the reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle or water bath.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Repeat the extraction two more times.

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 2,5-difluorobenzoic acid. You may observe gas evolution (CO₂) during this step. Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): If the product is not sufficiently pure, it can be further purified by distillation or recrystallization.

Data Summary

CompoundMolar Mass ( g/mol )Boiling Point (°C)Form
2,5-Difluorobenzoic acid158.10-Solid
This compound172.13204-205Solid

Visualizing the Mechanism and Workflow

Fischer Esterification Mechanism

Fischer_Esterification Acid 2,5-Difluorobenzoic Acid ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid + H+ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + Methanol Methanol Methanol (Nucleophile) ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLeaving Protonated Ether ProtonTransfer->WaterLeaving EsterH2O Ester + Water WaterLeaving->EsterH2O - H2O Ester This compound EsterH2O->Ester - H+

Caption: The acid-catalyzed mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckEquilibrium Is equilibrium being effectively shifted? Start->CheckEquilibrium CheckWater 1. Use large excess of methanol? 2. Remove water (e.g., Dean-Stark)? CheckEquilibrium->CheckWater Yes CheckCatalyst Is the catalyst sufficient? CheckEquilibrium->CheckCatalyst No Solution1 Increase methanol excess or implement water removal. CheckWater->Solution1 CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Solution2 Increase catalyst loading. CheckCatalyst->Solution2 CheckPurity Are reagents pure and anhydrous? CheckConditions->CheckPurity Solution3 Ensure adequate reflux time and temperature. CheckConditions->Solution3 Solution4 Use anhydrous reagents. CheckPurity->Solution4

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?[Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. (2025). Esterification of benzoic acid in microwave tubular flow reactor. [Link]

  • International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • DergiPark. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • ResearchGate. (2017). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • YouTube. (2020). Fischer Esterification. [Link]

  • YouTube. (2020). Fischer Esterification. [Link]

  • Pharmaffiliates. This compound. [Link]

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Managing Exothermic Reactions with Methyl 2,5-difluorobenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling reactions involving Methyl 2,5-difluorobenzoate. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical and safety information to confidently and safely manage the exothermic potential of this versatile reagent. My aim is to combine established chemical principles with practical, field-proven insights to ensure the integrity and safety of your experiments, from the laboratory bench to pilot-plant scale-up.

Understanding the Inherent Reactivity of this compound

This compound is a valuable building block in pharmaceutical and agrochemical synthesis, primarily due to the electron-withdrawing nature of the two fluorine atoms on the aromatic ring. These substituents activate the ring for nucleophilic aromatic substitution (SNAr) reactions, making it an excellent substrate for the introduction of a wide range of nucleophiles. However, this enhanced reactivity is intrinsically linked to the potential for highly exothermic reactions.

The fluorine atoms, particularly at the ortho and para positions relative to the ester, significantly lower the energy barrier for the initial attack of a nucleophile, which is often the rate-determining step in SNAr reactions.[1] This can lead to rapid reaction rates and a substantial release of heat. Consequently, without appropriate control measures, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous increase in temperature and pressure—a scenario known as thermal runaway.[2]

This guide will provide a structured approach to identifying, assessing, and controlling these thermal hazards.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios that you may encounter during your experiments with this compound.

Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction with an amine. How can I estimate the potential exotherm?

Answer:

Direct calorimetric data for every specific reaction is not always available. However, you can make a reasonable estimation of the thermal hazard by considering the following:

  • Analogous Reactions: Research the heat of reaction (ΔHrxn) for similar SNAr reactions with other fluorinated aromatic compounds. The reaction of aryl fluorides and chlorides with dimethylamine, for instance, is a known exothermic process.[3]

  • Reaction Calorimetry Screening: For any new reaction, it is highly recommended to perform a preliminary screening using a reaction calorimeter (RC1) or a differential scanning calorimeter (DSC).[4] This will provide you with crucial data on the onset temperature of the exotherm and the total heat of reaction.

  • Stoessel's Criticality Classes: This classification system is an invaluable tool for assessing the thermal risk of a chemical process.[4] By determining the Maximum Temperature of the Synthesis Reaction (MTSR) and comparing it to the decomposition temperature of your reaction mixture, you can classify the potential severity of a runaway reaction.

Troubleshooting Scenario:

  • Problem: My initial small-scale SNAr reaction with a primary amine showed a rapid temperature spike that was difficult to control with a standard cooling bath.

  • Solution:

    • Dilution: Increase the solvent volume to increase the overall heat capacity of the reaction mixture.

    • Controlled Addition: Instead of adding the amine all at once, add it slowly and controllably (semi-batch mode) to the solution of this compound. This allows the cooling system to keep pace with the heat generation.[5]

    • Lower Reaction Temperature: Start the reaction at a lower temperature to reduce the initial reaction rate.

Q2: What are the primary hazards associated with the hydrolysis (saponification) of this compound?

Answer:

The hydrolysis of esters, particularly with a strong base like sodium hydroxide, is a classic exothermic reaction. With this compound, the electron-withdrawing fluorine atoms can make the carbonyl carbon more electrophilic, potentially increasing the rate of hydrolysis compared to non-fluorinated analogues.[6]

Key Hazards:

  • Rapid Heat Release: The reaction can proceed quickly, leading to a rapid increase in temperature.

  • Boiling of Solvent: If the temperature exceeds the boiling point of the solvent, it can lead to a dangerous pressure build-up.

  • Localized Hotspots: Inadequate mixing can lead to localized concentrations of reactants and hotspots, which can initiate a runaway reaction.

Troubleshooting Scenario:

  • Problem: During the addition of aqueous NaOH to a solution of this compound in methanol, I observed vigorous boiling and a loss of solvent.

  • Solution:

    • Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat).

    • Slow Addition of Base: Add the NaOH solution dropwise, monitoring the internal temperature of the reaction closely.

    • Adequate Stirring: Use a powerful overhead stirrer to ensure efficient mixing and heat dissipation.

    • Consider a Weaker Base: If the reaction is still too vigorous, consider using a weaker base or performing the hydrolysis under acidic conditions, although this is typically a slower process.

Q3: I am considering a Grignard reaction with this compound. What specific precautions should I take?

Answer:

Grignard reactions are notoriously exothermic, and the reaction with an ester is no exception. The initial addition of the Grignard reagent to the ester carbonyl is highly exothermic.

Critical Safety Considerations:

  • Strict Moisture Control: Grignard reagents react violently with water. Ensure all glassware is oven-dried and all solvents are anhydrous.

  • Controlled Addition of Grignard Reagent: The Grignard reagent must be added slowly to the ester solution at a low temperature (typically 0 °C or below).

  • Quenching: The quenching of the reaction with an acidic solution is also highly exothermic. This should be done slowly and with adequate cooling.

Troubleshooting Scenario:

  • Problem: My Grignard reaction is showing a significant induction period, followed by a sudden and uncontrollable exotherm.

  • Solution:

    • Initiation: Ensure the Grignard reagent is active. A small crystal of iodine can sometimes be used to initiate the reaction.

    • Reverse Addition: Consider adding the ester solution slowly to the Grignard reagent. This can sometimes provide better control over the exotherm.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Diethyl ether and tetrahydrofuran (THF) are common choices, but their low boiling points require careful temperature management.

Workflow for Assessing and Controlling Exothermic Hazard

The following workflow provides a systematic approach to managing the thermal risks associated with reactions of this compound.

Exotherm_Management_Workflow cluster_planning Phase 1: Planning & Assessment cluster_execution Phase 2: Experimental Execution cluster_scaleup Phase 3: Scale-Up Lit_Search Literature Search (Analogous Reactions) Cal_Screen Calorimetric Screening (DSC/RC1) Lit_Search->Cal_Screen Inform Risk_Assess Thermal Risk Assessment (Stoessel Classification) Cal_Screen->Risk_Assess Data for Control_Measures Implement Control Measures (Cooling, Dosing, Dilution) Risk_Assess->Control_Measures Defines Monitoring Continuous Monitoring (Temp, Pressure) Control_Measures->Monitoring Requires Emergency_Plan Emergency Plan (Quenching, Venting) Monitoring->Emergency_Plan Triggers Heat_Transfer_Calc Heat Transfer Calculations (Surface Area to Volume Ratio) Monitoring->Heat_Transfer_Calc Data for Pilot_Plant_Trial Pilot Plant Trial (Controlled Conditions) Heat_Transfer_Calc->Pilot_Plant_Trial Guides Process_Validation Process Validation Pilot_Plant_Trial->Process_Validation Verifies

Caption: A systematic workflow for managing exothermic reactions.

Quantitative Data Summary

Reaction TypeAnalogous ReactantsTypical Heat of Reaction (ΔHrxn) (kJ/mol)Potential Hazard Level
Amidation Methyl Benzoate + Amine-20 to -60Moderate
Saponification Ethyl Acetate + NaOH-50 to -70Moderate to High
Grignard Reaction Ester + Grignard Reagent-150 to -250High
Nucleophilic Aromatic Substitution Dinitrofluorobenzene + Amine-80 to -120High

Note: These values are estimates and should be confirmed by calorimetric measurements for your specific reaction conditions.

Experimental Protocol: Calorimetric Screening of an Amidation Reaction

This protocol outlines a basic procedure for determining the heat of reaction for the amidation of this compound using a reaction calorimeter.

Objective: To determine the heat of reaction (ΔHrxn), adiabatic temperature rise (ΔTad), and Maximum Temperature of the Synthesis Reaction (MTSR) for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Toluene)

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e)

Procedure:

  • Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA).

  • Charging the Reactor: Charge the reactor with a solution of this compound in toluene.

  • Equilibration: Stir the solution and allow it to reach the desired initial temperature (e.g., 25 °C).

  • Dosing: Add the primary amine solution to the reactor at a constant, controlled rate.

  • Data Acquisition: Record the reactor temperature, jacket temperature, and dosing rate throughout the addition.

  • Post-Reaction Analysis: Continue to monitor the temperature after the addition is complete to ensure the reaction has gone to completion.

  • Calculation: Use the calorimetry software to calculate the heat flow and determine the total heat of reaction.

  • Adiabatic Temperature Rise Calculation: The adiabatic temperature rise can be calculated using the following formula:[7]

    ΔTad = (-ΔHrxn * n) / (m * Cp)

    Where:

    • ΔHrxn = Heat of reaction

    • n = Moles of limiting reactant

    • m = Mass of the reaction mixture

    • Cp = Specific heat capacity of the reaction mixture

  • MTSR Calculation:

    MTSR = Tprocess + ΔTad

    Where:

    • Tprocess = Process temperature

Logical Relationships in Thermal Runaway

The following diagram illustrates the key relationships that can lead to a thermal runaway event.

Thermal_Runaway_Logic Runaway Thermal Runaway Pressure_Buildup Pressure Buildup Runaway->Pressure_Buildup Causes Vessel_Rupture Vessel Rupture Pressure_Buildup->Vessel_Rupture Can Lead to Heat_Gen_Exceeds_Removal Heat Generation > Heat Removal Temp_Increase Temperature Increase Heat_Gen_Exceeds_Removal->Temp_Increase Leads to Temp_Increase->Runaway Initiates Reaction_Rate_Increase Reaction Rate Increase Temp_Increase->Reaction_Rate_Increase Accelerates Reaction_Rate_Increase->Heat_Gen_Exceeds_Removal Positive Feedback Exothermic_Reaction Exothermic Reaction Exothermic_Reaction->Heat_Gen_Exceeds_Removal Inadequate_Cooling Inadequate Cooling Inadequate_Cooling->Heat_Gen_Exceeds_Removal Loss_of_Stirring Loss of Stirring Loss_of_Stirring->Heat_Gen_Exceeds_Removal Incorrect_Reagent_Charge Incorrect Reagent Charge Incorrect_Reagent_Charge->Heat_Gen_Exceeds_Removal

Caption: Causal loop diagram of a thermal runaway event.

Conclusion: A Proactive Approach to Safety

The key to safely handling exothermic reactions with this compound lies in a proactive and informed approach to process safety. By understanding the fundamental principles of chemical reactivity and thermal hazards, and by utilizing tools such as reaction calorimetry, you can design and execute your experiments with a high degree of confidence and control. Always remember that a thorough risk assessment is the cornerstone of safe chemical synthesis.

References

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • Pharma Engineering. (2020, April 18). Process Safety Management (PSM) in Pharma API. Retrieved from [Link]

  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]

  • Singh, J., et al. (2016). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals.
  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (2018, April 29). Thus the adiabatic temperature rise (ΔTad) is Scale dependent or independent. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • PubMed Central. (2016, February 9). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]

  • Student Doctor Network Forums. (2016, June 21). increasing the rate of ester hydrolysis. Retrieved from [Link]

  • H.E.L Group. (2024, March 13). Calorimetry methodologies using Simular reaction calorimeter. Retrieved from [Link]

  • PubMed. (n.d.). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

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Technical Support Center: Workup Procedures for Reactions Containing Methyl 2,5-Difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the workup procedures for chemical reactions involving Methyl 2,5-difluorobenzoate. As a versatile building block in medicinal chemistry and materials science, its unique electronic properties due to the fluorine substituents necessitate a considered approach to purification and isolation. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during the workup of reactions with this compound.

Question 1: My reaction is complete, but after the workup, I see a significant amount of 2,5-Difluorobenzoic acid. How can I confirm hydrolysis, and more importantly, how can I prevent it in the future?

Answer:

This is a classic issue involving ester workups, particularly when basic conditions are used or inadvertently created.

Confirmation of Hydrolysis: The presence of 2,5-Difluorobenzoic acid can be confirmed by several methods:

  • TLC Analysis: The carboxylic acid will have a much lower Rf value (it will be more polar) than the parent ester. It will often streak on the TLC plate unless a small amount of acetic acid is added to the eluent.

  • ¹H NMR Spectroscopy: The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) is a definitive indicator.

  • Acid-Base Extraction: If you wash your organic layer with a mild base (e.g., saturated sodium bicarbonate), the carboxylic acid will be deprotonated and move into the aqueous layer. Acidifying this aqueous layer (e.g., with 1M HCl) should cause the carboxylic acid to precipitate if it is present in sufficient quantity.

Causality & Prevention: Ester hydrolysis, or saponification, is most commonly catalyzed by a base (hydroxide ions). The mechanism, typically BAc2 (Bimolecular, Base-catalyzed, Acyl-oxygen cleavage), involves the nucleophilic attack of hydroxide on the electrophilic carbonyl carbon of the ester.[1] While this compound is not exceptionally hindered, prolonged exposure to basic conditions will lead to cleavage.

Preventative Workup Protocol:

  • Avoid Strong Bases: If possible, quench your reaction with a neutral or mildly acidic solution, such as saturated ammonium chloride (NH₄Cl) solution or cold water, instead of a strong base.[2]

  • Use Mild Bases for Washes: If you must remove acidic impurities, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution. Perform the wash quickly and at a low temperature (e.g., in an ice bath) to minimize the contact time and reaction rate.

  • Temperature Control: Keep the reaction mixture cold during the entire aqueous workup process. Hydrolysis rates are significantly temperature-dependent.

  • pH Monitoring: If your reaction conditions are sensitive, monitor the pH of the aqueous layer during extraction to ensure it does not become strongly basic.

Below is a decision-making workflow for handling potential hydrolysis.

G cluster_0 Workup Stage start Reaction Quench check_base Are basic reagents present or generated in situ? start->check_base quench_acid Quench with saturated aq. NH4Cl check_base->quench_acid Yes quench_neutral Quench with cold water or brine check_base->quench_neutral No wash Proceed to Extraction/Wash quench_acid->wash quench_neutral->wash

Caption: Decision workflow for quenching reactions to prevent ester hydrolysis.

Question 2: An unremovable emulsion formed during my liquid-liquid extraction. How can I break it and prevent it from happening again?

Answer:

Emulsion formation is common, especially with fluorinated compounds which can act as surfactants. Breaking them requires altering the properties of the two phases.

Immediate Solutions to Break an Emulsion:

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 10-30 minutes will allow the layers to separate.[3]

  • Addition of Brine: Add a significant volume of saturated sodium chloride (brine) solution.[3] This increases the ionic strength and density of the aqueous phase, which decreases the solubility of organic components in the aqueous layer and helps force the separation.

  • Gentle Agitation: Gently swirl the mixture or stir it with a glass rod. Vigorous shaking is often the cause of the emulsion in the first place.[3]

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth). This can physically disrupt the emulsified droplets.[3]

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to break the emulsion.

Prevention Strategies:

  • Minimize Vigorous Shaking: During extractions, invert the separatory funnel gently 5-10 times rather than shaking it aggressively. Vent frequently, especially when using bicarbonate solutions which produce CO₂ gas.[3]

  • Filter Before Extraction: If your reaction mixture contains fine solid particulates, filter them off before performing the aqueous workup, as solids can stabilize emulsions.

Question 3: My final product is contaminated with a polar, UV-active impurity that I believe is a phosphine oxide or a similar byproduct. How can I remove it?

Answer:

Byproducts like triphenylphosphine oxide (TPPO) from reactions like the Wittig or Mitsunobu are a frequent purification challenge due to their moderate polarity.

Removal Strategies:

  • Precipitation: If the byproduct is TPPO and your desired product is nonpolar, you can often remove the bulk of it by concentrating the reaction mixture and triturating the residue with a nonpolar solvent like hexanes or a hexane/ether mixture. The TPPO is often insoluble and can be filtered off.[2]

  • Acidic Wash (for basic byproducts): If you have basic impurities like leftover amines (e.g., triethylamine), washing the organic layer with dilute acid (e.g., 1M HCl) will protonate them, making them water-soluble.[2]

  • Column Chromatography: This is the most reliable method. Phosphine oxides are quite polar and will stick to a silica gel column more strongly than many target molecules.

Chromatography Conditions for Removing Polar Byproducts
Stationary Phase Silica Gel (standard grade)
Mobile Phase (Eluent) Start with a nonpolar solvent system (e.g., 100% Hexanes or Heptane) and gradually increase the polarity by adding Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Example Gradient 0% -> 20% EtOAc in Hexanes
Monitoring TLC with UV visualization

The key is to find a solvent system where your product has a reasonable Rf (0.3-0.4) while the impurity remains at the baseline (Rf = 0).

Frequently Asked Questions (FAQs)

Q1: What is a standard, general-purpose aqueous workup for a reaction involving this compound?

A1: A robust, general-purpose workup serves to neutralize the reaction, remove water-soluble impurities, and isolate the crude product in an organic solvent.

Step-by-Step General Workup Protocol:

  • Cool the Reaction: Cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quench: Slowly add a quenching solution. Saturated aqueous NH₄Cl is a safe, mildly acidic choice for quenching many organometallic reagents or basic reactions. For neutral reactions, cold deionized water can be used.

  • Phase Separation: Transfer the mixture to a separatory funnel. If needed, add more organic solvent (e.g., Ethyl Acetate, DCM) to ensure the organic phase is not too concentrated. Add water to dissolve any salts.

  • Extraction: Allow the layers to separate. Drain the aqueous layer. Important: Always save all layers until you are certain you have isolated your product.[3]

  • Wash the Organic Layer:

    • Wash with water (1x) to remove bulk water-soluble materials.

    • Wash with saturated aqueous NaHCO₃ (1x) to remove acidic impurities. Vent the funnel frequently.[3]

    • Wash with brine (saturated aq. NaCl) (1x) to remove residual water and help break any minor emulsions.[3]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.[4]

  • Isolate the Crude Product: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the combined organic filtrate under reduced pressure using a rotary evaporator.

The following diagram illustrates this standard workflow.

G A 1. Cool & Quench Reaction Mixture B 2. Transfer to Sep. Funnel Add Organic Solvent A->B C 3. Wash with Water, NaHCO3, Brine B->C D 4. Collect & Dry Organic Layer (e.g., Na2SO4) C->D E 5. Filter & Concentrate (Rotovap) D->E F Crude Product E->F

Caption: A standard experimental workflow for reaction workup.

Q2: What are the key safety precautions for handling this compound?

A2: According to its Safety Data Sheet (SDS), this compound requires careful handling.[5][6]

Physical & Safety Properties of this compound
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance Solid
Boiling Point 204-205 °C
Density 1.265 g/mL at 25 °C
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[6][7]

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: Handle the compound and its solutions in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. In case of contact, flush the affected area with plenty of water.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[8][9]

Q3: How does the difluorophenyl ring affect the workup strategy compared to a non-fluorinated benzoate ester like Methyl Benzoate?

A3: The two fluorine atoms have several effects:

  • Increased Acidity of Ring Protons: The electron-withdrawing fluorine atoms make the aromatic protons slightly more acidic, though this is unlikely to be a factor in standard workups.

  • Increased Electrophilicity of the Ring: The ring is more susceptible to nucleophilic aromatic substitution (SNAr). If strong nucleophiles are present under harsh conditions, you could see displacement of a fluoride ion as a side reaction. This is a consideration for reaction design more than workup, but be aware of potential byproducts.

  • Altered Solubility: Highly fluorinated compounds can sometimes have unusual solubility properties and may be less soluble in common hydrocarbon solvents (like hexanes) than their non-fluorinated analogs. They also increase the likelihood of emulsion formation during extraction.

  • Ester Reactivity: The electron-withdrawing effect of the ring makes the ester carbonyl slightly more electrophilic, potentially increasing its susceptibility to hydrolysis compared to methyl benzoate under identical conditions.

In practice, the primary difference is a higher vigilance for emulsion formation and a slightly increased risk of hydrolysis under basic conditions.

References

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide.... Retrieved from [Link]

  • Pharmaffiliates. This compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis.... Retrieved from [Link]

Sources

Navigating Purity: A Technical Support Guide for Identifying Impurities in Commercial Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Methyl 2,5-difluorobenzoate is a key building block in the synthesis of numerous pharmaceutical compounds. However, the presence of impurities, even in trace amounts, can significantly impact reaction yields, introduce downstream purification challenges, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical support framework for identifying and troubleshooting common impurities in commercial batches of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial this compound?

A1: Impurities in commercial this compound typically arise from three main sources: the synthesis process, degradation, and storage. The most common synthetic route is the Fischer esterification of 2,5-difluorobenzoic acid with methanol, using an acid catalyst.

Likely Impurities Include:

  • Process-Related Impurities:

    • Unreacted Starting Material: 2,5-difluorobenzoic acid.

    • Positional Isomers: Other isomers of methyl difluorobenzoate (e.g., methyl 2,4-difluorobenzoate, methyl 3,5-difluorobenzoate) can be present if the 2,5-difluorobenzoic acid precursor was not entirely pure.

    • Residual Solvents: Solvents used during the reaction or purification steps (e.g., methanol, toluene, ethyl acetate).

  • Degradation Impurities:

    • Hydrolysis Product: The primary degradation product is 2,5-difluorobenzoic acid, formed by the hydrolysis of the ester in the presence of moisture.

  • Byproducts:

    • While less common, byproducts from side reactions during esterification can occur.

Q2: My reaction with this compound is giving unexpected side products. Could impurities be the cause?

A2: Absolutely. Reactive impurities, even at low levels, can lead to the formation of unforeseen side products. For instance, unreacted 2,5-difluorobenzoic acid can interfere with reactions sensitive to acidic conditions or participate in competing reactions. Positional isomers may have different reactivity profiles, leading to a mixture of products.

Q3: How can I confirm the purity of a new batch of this compound?

A3: A multi-technique approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and positional isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) provides structural confirmation of the main component and can detect and identify impurities with distinct spectral signatures. ¹⁹F NMR is particularly powerful for identifying fluorinated isomers.

Q4: What are the typical purity specifications for commercial this compound?

A4: Commercial grades of this compound are typically available in purities of 97% or higher.[1][2] However, it is crucial to consult the Certificate of Analysis (CoA) for each specific batch to understand the acceptance criteria and the methods used for purity determination.

Troubleshooting Guides

Troubleshooting Unexpected Peaks in HPLC Analysis
Observation Potential Cause Troubleshooting Steps & Rationale
Early Eluting Peak Highly Polar Impurity: Likely unreacted 2,5-difluorobenzoic acid.1. Spike with Standard: Co-inject a small amount of a 2,5-difluorobenzoic acid standard. If the peak area increases, the identity is confirmed. 2. Adjust Mobile Phase pH: Lowering the pH of the mobile phase will suppress the ionization of the carboxylic acid, leading to a longer retention time.
Peaks with Similar Retention Times to the Main Peak Positional Isomers: Isomers of methyl difluorobenzoate may have very similar polarities.1. Optimize HPLC Method: Increase the run time, use a shallower gradient, or try a different column chemistry (e.g., a phenyl-hexyl column) to improve resolution. 2. Confirm with GC-MS or ¹⁹F NMR: These techniques offer better resolution for isomers.
Broad Peak Shape Column Overload or Poor Solubility: The sample concentration may be too high, or the injection solvent may be incompatible with the mobile phase.1. Dilute the Sample: Prepare a more dilute sample and re-inject. 2. Change Injection Solvent: Dissolve the sample in the mobile phase if possible.
Troubleshooting Unexpected Signals in NMR Analysis
Observation Potential Cause Troubleshooting Steps & Rationale
Broad Singlet around 10-13 ppm in ¹H NMR Carboxylic Acid Impurity: This is characteristic of the acidic proton of 2,5-difluorobenzoic acid.1. D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear.
Additional Signals in the Aromatic Region of ¹H NMR Positional Isomers: Different substitution patterns on the aromatic ring will result in distinct splitting patterns and chemical shifts.1. Acquire a ¹⁹F NMR Spectrum: Fluorine NMR provides a wider chemical shift dispersion and distinct signals for different fluorine environments, making it easier to identify and quantify fluorinated isomers.[3][4]
Singlet around 3.2-3.4 ppm in ¹H NMR Residual Methanol: The methyl protons of methanol typically appear in this region.1. Compare with a Solvent Reference Chart: Confirm the chemical shift with established tables for common NMR solvents and impurities.

Analytical Methodologies

Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_0 Initial Purity Assessment cluster_1 Impurity Identification Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Purity_Check Purity > 99.5%? HPLC_UV->Purity_Check GC_MS GC-MS Analysis Purity_Check->GC_MS No Release_Batch Release Batch Purity_Check->Release_Batch Yes NMR ¹H and ¹⁹F NMR Analysis GC_MS->NMR Further Characterization Identify_Impurities Identify & Quantify Impurities NMR->Identify_Impurities

Caption: Workflow for the identification and characterization of impurities.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for quantifying this compound and non-volatile impurities like 2,5-difluorobenzoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 60 40
    15 20 80
    20 20 80
    21 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomers

This method provides excellent separation of volatile and semi-volatile impurities, including positional isomers and residual solvents.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Identification

NMR is a powerful tool for unambiguous structure confirmation and for identifying and quantifying impurities with unique NMR signatures.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected Signals for this compound: A singlet for the methyl group (~3.9 ppm) and complex multiplets in the aromatic region (7.2-7.8 ppm).

  • ¹⁹F NMR:

    • Acquire a standard fluorine spectrum.

    • Rationale: ¹⁹F NMR offers a wide spectral window and high sensitivity, making it an excellent tool for resolving and identifying different fluorinated species, including positional isomers which will have distinct chemical shifts.[4][5]

Impurity Identification Workflow Diagram

Impurity_Identification Sample Commercial Methyl 2,5-difluorobenzoate Analytical_Techniques Analytical Techniques Sample->Analytical_Techniques HPLC HPLC Analytical_Techniques->HPLC GC_MS GC-MS Analytical_Techniques->GC_MS NMR NMR (¹H and ¹⁹F) Analytical_Techniques->NMR Peak_Identification Peak Identification & Quantification HPLC->Peak_Identification Library_Search Spectral Library Search (GC-MS) GC_MS->Library_Search Structure_Elucidation Structure Elucidation (NMR) NMR->Structure_Elucidation Data_Analysis Data Analysis Impurity_Profile Comprehensive Impurity Profile Peak_Identification->Impurity_Profile Library_Search->Impurity_Profile Structure_Elucidation->Impurity_Profile

Caption: A multi-technique approach to impurity profiling.

References

  • Dhangar, K. R., Jagtap, R. B., Surana, S. J., & Shirkhedkar, A. A. (n.d.). Impurity Profiling. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Li, Z., & Huang, N. (1996). SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 4-fluorobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]

  • University of Rochester. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, October 31). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2,5-difluorobenzoate and Methyl 2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: More Than Just a Positional Difference

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic placement of fluorine atoms on a benzene ring can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. Among these valuable synthons, Methyl 2,5-difluorobenzoate and Methyl 2,4-difluorobenzoate stand out as two closely related isomers whose subtle structural difference leads to a significant divergence in chemical reactivity.

This guide provides an in-depth, objective comparison of these two isomers. Moving beyond simple catalog data, we will dissect the electronic and steric factors governing their behavior, supported by mechanistic insights and practical experimental protocols. For researchers, understanding these nuances is critical for reaction design, predicting outcomes, and selecting the optimal building block for achieving desired synthetic transformations with high regioselectivity and efficiency.

The Electronic Landscape: Inductive vs. Resonance Effects

The reactivity of any substituted benzene derivative is dictated by the interplay of inductive and resonance effects of its substituents. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (–I effect) through the sigma bond. Simultaneously, its lone pairs can participate in resonance, donating electron density to the ring (+R effect). While the –I effect of fluorine is dominant, the +R effect, though weaker, is crucial for directing reactivity.[1]

  • Methyl 2,4-difluorobenzoate: The fluorine at the C-2 (ortho) position and the methyl ester at C-1 create a sterically crowded environment, which can force the ester group to twist out of the plane of the benzene ring.[2][3][4] This "ortho effect" can inhibit resonance between the carbonyl group and the ring.[5] The fluorine at the C-4 (para) position is ideally situated to exert both its –I and +R effects on the entire ring system. Crucially, its electron-withdrawing nature synergizes with the ester group to activate the ring for certain reactions.

  • This compound: This isomer also experiences the ortho effect from the C-2 fluorine.[2][3] However, the fluorine at the C-5 (meta) position can only exert its strong –I effect; it cannot engage in resonance stabilization with the ester group at C-1. This distinction is a primary driver of the reactivity differences between the two isomers.

Caption: Logical flow of electronic and steric effects influencing reactivity.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most pronounced difference between these isomers is observed in Nucleophilic Aromatic Substitution (SNAr) reactions. This reaction class is fundamental for forging new bonds to an aromatic ring and is highly sensitive to the electronic architecture of the substrate.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount and is enhanced by electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack.[7]

Methyl 2,4-difluorobenzoate is significantly more reactive, particularly at the C-4 position. When a nucleophile attacks C-4, the resulting negative charge in the Meisenheimer complex is stabilized by three key features:

  • The strong inductive effect of the C-2 fluorine.

  • The strong inductive effect of the displaced C-4 fluorine.

  • Crucially, resonance delocalization of the negative charge onto the oxygen atoms of the para-ester group. This resonance stabilization is a powerful driving force for the reaction.

This compound , in contrast, shows lower reactivity. While the C-2 fluorine is activated by the ortho ester group, the C-5 fluorine is a less favorable site for attack. A nucleophilic attack at C-5 results in a Meisenheimer complex where the negative charge cannot be delocalized onto the ester group via resonance, as they are meta to each other. This lack of resonance stabilization makes the intermediate less stable and the activation energy for its formation higher.

Caption: Meisenheimer intermediates for SNAr. High stability for the 2,4-isomer.

Experimental Data Summary

ReactionSubstrateNucleophileConditionsResult
SNArMethyl 2,4-difluorobenzoateMorpholineK₂CO₃, DMSO, 80°CHigh yield of 4-morpholino product
SNArThis compoundMorpholineK₂CO₃, DMSO, 80°CPrimarily C-2 substitution, slower rate

Note: This table represents typical, expected outcomes based on established principles of SNAr chemistry.[8][9]

Reactivity in Ester Hydrolysis

The hydrolysis of the methyl ester group to a carboxylic acid is another key reaction. The rate of this transformation, typically base-catalyzed (saponification), depends on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring pull electron density away from the carbonyl, making it more susceptible to nucleophilic attack by a hydroxide ion.

Both isomers are expected to hydrolyze significantly faster than methyl benzoate due to the strong inductive effects of the two fluorine atoms. However, subtle differences exist.

  • Methyl 2,4-difluorobenzoate: The combined –I effects of the ortho and para fluorines strongly increase the electrophilicity of the carbonyl carbon.

  • This compound: The combined –I effects of the ortho and meta fluorines also enhance electrophilicity.

The "ortho effect" is a critical factor for both molecules.[2][4] Steric hindrance between the C-2 fluorine and the ester group forces the ester out of the plane of the ring. This disruption of coplanarity reduces resonance between the carbonyl π-system and the aromatic ring, which in its neutral state is electron-donating by resonance. By inhibiting this resonance, the carbonyl carbon becomes more electron-deficient and thus more reactive towards nucleophiles.[3][5]

Given the powerful influence of the ortho effect on both isomers, the difference in their hydrolysis rates is expected to be less dramatic than in SNAr reactions. Any difference would likely stem from the slightly varied net electronic pull of a para- vs. a meta-fluorine. Experimental determination is the most reliable way to quantify this difference.[10][11]

Comparative Experimental Protocols

To provide a definitive, practical comparison, the following experimental workflows are proposed. These protocols are designed to be self-validating by directly comparing the two isomers under identical conditions.

Protocol 1: Competitive Nucleophilic Aromatic Substitution

This experiment directly measures the relative reactivity of the two isomers toward a common nucleophile.

Objective: To determine the relative rate of SNAr for Methyl 2,4-difluorobenzoate vs. This compound.

Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add equimolar amounts (e.g., 1.0 mmol each) of Methyl 2,4-difluorobenzoate and this compound. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Solvent & Base: Add anhydrous DMSO (10 mL) and a solid base such as powdered K₂CO₃ (3.0 mmol).

  • Nucleophile Addition: Add a slightly sub-stoichiometric amount of the nucleophile (e.g., 0.9 mmol of morpholine) to ensure the reaction does not go to full completion, allowing for kinetic comparison.

  • Reaction: Heat the mixture to a constant temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot (~0.1 mL) of the reaction mixture. Quench the aliquot with dilute HCl and extract with ethyl acetate.

  • Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the consumption of starting materials and the formation of the four possible monosubstituted products relative to the internal standard.

  • Interpretation: The ratio of products formed from each isomer over time provides a direct measure of their relative reactivity. It is predicted that the 4-substituted product from Methyl 2,4-difluorobenzoate will form at a significantly faster rate.

G A 1. Combine Equimolar Substrates + Internal Standard B 2. Add Anhydrous DMSO + K2CO3 A->B C 3. Add Nucleophile (e.g., Morpholine) B->C D 4. Heat to 80°C with Stirring C->D E 5. Withdraw Aliquots at t=1, 2, 4, 8h D->E F 6. Quench & Extract E->F G 7. Analyze by GC-MS F->G H 8. Determine Reactivity Ratio G->H

Sources

A Comparative Guide to the Biological Activity of Difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a powerful tool for enhancing pharmacological properties. The difluorobenzoic acid framework, with its various isomers, serves as a versatile starting point for the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of the biological activities of compounds derived from Methyl 2,5-difluorobenzoate and its isomers, Methyl 2,4-difluorobenzoate and Methyl 2,6-difluorobenzoate. We will delve into their synthesis, mechanisms of action, and performance in key biological assays, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Impact of Fluorine Substitution on Bioactivity

The position of fluorine atoms on the phenyl ring of benzoyl derivatives significantly influences their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide will explore how the distinct electronic and steric effects of the 2,4-, 2,5-, and 2,6-difluoro substitution patterns give rise to a diverse range of biological activities, primarily focusing on antimicrobial and anticancer applications.

I. Antimicrobial Activity: Targeting Bacterial Cell Division

A significant area of research for difluorobenzoyl derivatives has been in the development of novel antimicrobial agents. Notably, derivatives of 2,6-difluorobenzamide have emerged as potent inhibitors of the bacterial cell division protein FtsZ.

Mechanism of Action: Inhibition of FtsZ Polymerization

FtsZ is a crucial protein in most bacteria, forming a contractile ring (the Z-ring) at the division site, which is essential for cytokinesis. Inhibition of FtsZ polymerization disrupts this process, leading to filamentation and eventual cell death. This mechanism offers a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance.

Signaling Pathway: FtsZ Inhibition

FtsZ_Inhibition cluster_synthesis Synthesis cluster_inhibition Mechanism of Action Methyl_2_6_difluorobenzoate Methyl 2,6-difluorobenzoate 2_6_difluorobenzamide 2,6-Difluorobenzamide Derivative Methyl_2_6_difluorobenzoate->2_6_difluorobenzamide Amidation Amine Amine Amine->2_6_difluorobenzamide FtsZ_polymers FtsZ Polymers (Protofilaments) 2_6_difluorobenzamide->FtsZ_polymers Inhibits Polymerization FtsZ_monomers FtsZ Monomers FtsZ_monomers->FtsZ_polymers Polymerization GTP GTP GTP->FtsZ_polymers Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division Bacterial_death Filamentation & Bacterial Death Z_ring->Bacterial_death Disruption

Caption: Workflow of 2,6-difluorobenzamide synthesis and its inhibitory effect on FtsZ polymerization.

Comparative Antimicrobial Activity

While 2,6-difluorobenzamide derivatives have been extensively studied as FtsZ inhibitors, data on the antimicrobial properties of 2,4- and 2,5-difluoro isomers is less prevalent in the literature. The unique steric hindrance and electronic effects of the 2,6-difluoro substitution appear to be particularly favorable for binding to the allosteric site of FtsZ.

Compound ClassTarget Organism(s)MIC (µg/mL)Reference
2,6-Difluorobenzamide DerivativesStaphylococcus aureus (including MRSA)0.25 - 8[1]
Bacillus subtilis0.25 - 1[1]
2,4-Difluorobenzoyl DerivativesNot widely reported for FtsZ inhibition-
2,5-Difluorobenzoyl DerivativesNot widely reported for FtsZ inhibition-

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Difluorobenzamide Derivatives.

II. Anticancer and Anti-inflammatory Activity: Cyclooxygenase Inhibition

Derivatives of difluorobenzoic acids, particularly those based on a 2,4-difluorophenyl scaffold, have shown significant potential as anticancer and anti-inflammatory agents. A prominent example is Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) derived from salicylic acid with a 2,4-difluorophenyl substituent.

Mechanism of Action: Inhibition of COX Enzymes

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation, pain, and fever. COX-2 is often overexpressed in various types of cancer cells, contributing to tumor growth and progression. Inhibition of COX enzymes, particularly COX-2, is a well-established strategy for anti-inflammatory and anticancer therapies.[2]

Signaling Pathway: COX Inhibition

COX_Inhibition cluster_synthesis Synthesis cluster_inhibition Mechanism of Action Methyl_2_4_difluorobenzoate Methyl 2,4-difluorobenzoate Diflunisal_Derivative Diflunisal Derivative Methyl_2_4_difluorobenzoate->Diflunisal_Derivative Multi-step Synthesis Starting_Material Starting Material Starting_Material->Diflunisal_Derivative COX_1_2 COX-1 / COX-2 Diflunisal_Derivative->COX_1_2 Inhibition Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Metabolism COX_1_2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Tumor_Growth Tumor Growth Prostaglandins->Tumor_Growth Therapeutic_Effect Anti-inflammatory & Anticancer Effect Inflammation_Pain->Therapeutic_Effect Reduction Tumor_Growth->Therapeutic_Effect Inhibition

Caption: Synthesis of a Diflunisal derivative and its inhibitory action on the COX pathway.

Comparative Anticancer Activity

The anticancer activity of difluorobenzoyl derivatives has been evaluated against various cancer cell lines. The 2,4-difluoro substitution pattern, as seen in Diflunisal and its derivatives, has been shown to be effective. While less common, some 2,5-difluorobenzoyl derivatives have also been explored for their antitumor properties.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Diflunisal Derivatives (2,4-difluoro)PC-3 (Prostate)Varies[3]
T47D (Breast)Varies[3]
2,5-Difluorobenzoyl DerivativesVariousVaries
2,6-Difluorobenzoyl DerivativesNot as extensively studied for anticancer activity-

Table 2: Comparative IC₅₀ Values of Difluorobenzoyl Derivatives in Cancer Cell Lines.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2,6-Difluorobenzamide Derivatives

This protocol describes a general method for the synthesis of 2,6-difluorobenzamide derivatives from Methyl 2,6-difluorobenzoate.

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2,6-difluorobenzoate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the solution.

  • Reaction Conditions: The reaction can be heated to reflux for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 2,6-difluorobenzamide derivative.

FtsZ Polymerization Assay

This assay is used to assess the inhibitory effect of compounds on the polymerization of the FtsZ protein.[4][5]

  • Protein Preparation: Purified FtsZ protein is prepared and stored in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing FtsZ protein in a polymerization buffer (e.g., MES buffer with MgCl₂ and KCl).

  • Compound Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. A control with only the solvent is also included.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP.

  • Measurement: The polymerization of FtsZ can be monitored by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) over time using a plate reader.

  • Data Analysis: The rate of polymerization is calculated, and the IC₅₀ value for the test compound is determined.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Formazan Solubilization: The plate is incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Conclusion and Future Perspectives

The isomeric substitution pattern of fluorine atoms on the benzoyl ring profoundly influences the biological activity of its derivatives. While 2,6-difluorobenzamides have demonstrated significant promise as antimicrobial agents targeting FtsZ, the 2,4-difluorophenyl scaffold is a key feature in successful anti-inflammatory and anticancer compounds that inhibit COX enzymes. The biological potential of derivatives of this compound remains a relatively underexplored area, presenting an opportunity for future research and the discovery of novel therapeutic agents. Further investigation into the structure-activity relationships of these compounds, guided by the comparative data presented in this guide, will undoubtedly pave the way for the development of next-generation therapeutics with enhanced efficacy and selectivity.

References

  • Król, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of visualized experiments : JoVE, (81), 50844. [Link]

  • Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. University of Groningen. [Link]

  • Król, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of visualized experiments : JoVE, (81), 50844. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Diflunisal? Synapse. [Link]

  • Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81). [Link]

  • Reuven, Y., & Shoshan, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81). [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • JoVE. (2022, July 4). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview [Video]. YouTube. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Patsnap. (2023, October 4). Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Synapse. [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Gümüş, P., Özkan, A., & Kaplancıklı, Z. A. (2018). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. Molecules (Basel, Switzerland), 23(8), 1960. [Link]

  • Artola, M., Ruiz-Avila, C., & Camacho-Sáenz, J. A. (2019). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International journal of molecular sciences, 20(15), 3749. [Link]

  • Artola, M., Fink, A., & Alvariño, R. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of medicinal chemistry, 64(9), 5643–5662. [Link]

  • Gümüş, P., Özkan, A., & Kaplancıklı, Z. A. (2018). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. Molecules (Basel, Switzerland), 23(8), 1960. [Link]

  • Bi, F., Wang, Y., & Song, D. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & medicinal chemistry letters, 27(4), 866–870. [Link]

  • Bi, F., Wang, Y., & Song, D. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 866-870. [Link]

  • National Center for Biotechnology Information. (n.d.). Diflunisal. PubChem. Retrieved from [Link]

  • Artola, M., Fink, A., & Alvariño, R. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of medicinal chemistry, 64(9), 5643–5662. [Link]

  • Scientific Laboratory Supplies. (n.d.). 2,5-Difluorobenzoyl chloride. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2,5-Difluorobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of constitutional isomers is a cornerstone of chemical synthesis, quality control, and regulatory compliance. Subtle changes in the substitution pattern on an aromatic ring can profoundly alter a molecule's physicochemical properties, biological activity, and patentability. This guide provides an in-depth comparative analysis of Methyl 2,5-difluorobenzoate and its isomers, leveraging the power of modern spectroscopic techniques.

The six constitutional isomers of methyl difluorobenzoate—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzoate—present a compelling case study in spectroscopic differentiation. While sharing the same molecular formula (C₈H₆F₂O₂) and molecular weight (172.13 g/mol ), their distinct fluorine and hydrogen substitution patterns give rise to unique spectroscopic "fingerprints". This guide will dissect these fingerprints as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Strategic Importance of Isomer Differentiation

In the pharmaceutical and agrochemical industries, the precise isomer of a molecule is often the one that possesses the desired therapeutic or biological effect. The other isomers may be inactive or, in some cases, exhibit undesirable toxicity. Therefore, the ability to selectively synthesize and analytically confirm the identity of a specific isomer is paramount. Spectroscopic methods provide the necessary tools for this critical task, ensuring the purity, safety, and efficacy of chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating the isomers of methyl difluorobenzoate. By probing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei, we can deduce the connectivity and spatial relationships of the atoms within each molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The chemical shifts, coupling constants, and multiplicity of the aromatic protons are highly sensitive to the positions of the two fluorine atoms. The electron-withdrawing nature of the fluorine atoms and the ester group deshields the nearby protons, causing them to resonate at higher chemical shifts (downfield). The through-bond coupling between protons (H-H coupling) and between protons and fluorine atoms (H-F coupling) provides invaluable information about their relative positions.

Table 1: Comparative ¹H NMR Spectral Data of Methyl Difluorobenzoate Isomers (400 MHz, CDCl₃)

IsomerAromatic Protons (δ, ppm, multiplicity, J in Hz)Methyl Protons (δ, ppm, multiplicity)
This compound 7.55-7.48 (m, 1H), 7.20-7.10 (m, 2H)3.92 (s)
Methyl 2,4-difluorobenzoate 7.99 (td, J = 8.2, 6.6, 1H), 6.98-6.84 (m, 2H)[1]3.93 (s)[1]
Methyl 2,6-difluorobenzoate 7.45-7.35 (m, 1H), 7.00-6.90 (m, 2H)3.95 (t, J=1.5)
Methyl 3,4-difluorobenzoate 7.85-7.75 (m, 2H), 7.25-7.15 (m, 1H)3.91 (s)
Methyl 3,5-difluorobenzoate 7.50-7.40 (m, 1H), 7.15-7.05 (m, 2H)3.90 (s)
Methyl 2,3-difluorobenzoate 7.70-7.60 (m, 1H), 7.30-7.15 (m, 2H)3.94 (s)

Note: Data for isomers other than 2,4-difluorobenzoate are predicted based on established substituent effects and data from similar compounds. The multiplicity and coupling constants are particularly diagnostic.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the methyl difluorobenzoate isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire IR Spectrum (4000-400 cm⁻¹) C->D E Process and Analyze Spectrum D->E

FT-IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For all methyl difluorobenzoate isomers, the molecular ion peak (M⁺) will be observed at an m/z of 172. However, the fragmentation pattern upon ionization can differ, providing clues to the isomer's structure.

Expected Fragmentation Pattern:

Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 141, and the loss of the methyl group (-CH₃) followed by CO to give a fragment at m/z 113. The relative intensities of these and other fragment ions can vary between isomers. For example, the mass spectrum for Methyl 2,6-difluorobenzoate is available in the NIST WebBook.[2]

Table 5: Key Mass Spectrometry Data for Methyl Difluorobenzoate Isomers

IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
All Isomers 172141 ([M-OCH₃]⁺), 113 ([M-COOCH₃]⁺)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Mass Spectrometry Experimental Workflow

A Holistic Approach to Isomer Identification

While each spectroscopic technique provides valuable information, a combined approach is the most robust strategy for the unambiguous identification of a specific methyl difluorobenzoate isomer.

  • Mass Spectrometry will confirm the molecular weight of 172.

  • ¹³C NMR will reveal the number of unique carbon environments and the presence of C-F bonds through large coupling constants.

  • ¹⁹F NMR will show the number of distinct fluorine environments and their coupling to each other and to nearby protons.

  • ¹H NMR will provide the final, detailed picture of the proton substitution pattern and connectivity through chemical shifts and coupling constants.

  • IR Spectroscopy serves as a rapid check for the presence of the key functional groups.

By systematically applying these techniques and comparing the obtained data with the expected patterns, researchers can confidently identify the specific isomer of methyl difluorobenzoate in their sample. This rigorous analytical approach is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Methyl 2,6-difluorobenzoate - NIST WebBook. [Link]

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A Comparative Guide to the Synthesis of Methyl 2,5-difluorobenzoate: A Validation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of halogenated aromatic compounds is a cornerstone of molecular design. Methyl 2,5-difluorobenzoate is a key building block in the creation of numerous target molecules, making the efficiency and reliability of its synthesis a critical consideration. This guide provides an in-depth technical comparison of established and modern synthetic routes to this valuable ester, offering a validation of a novel approach against traditional methods. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Executive Summary: A Shift Towards Milder, More Efficient Syntheses

The classical approach to the synthesis of this compound has predominantly relied on the robust Fischer-Speier esterification. While effective, this method often requires harsh conditions and can be limited by equilibrium constraints. This guide introduces and validates a new synthetic route, highlighting its advantages in terms of yield, reaction conditions, and ease of purification. We will compare this novel approach with two other common methods: the use of diazomethane derivatives and the Mitsunobu reaction. Our analysis indicates that for the synthesis of this compound, the newer methodologies can offer significant improvements in efficiency and substrate compatibility.

Comparative Analysis of Synthetic Routes

The synthesis of this compound from 2,5-difluorobenzoic acid can be approached through several distinct chemical transformations. Here, we compare a proposed novel route with three established methods: Fischer-Speier Esterification, (Trimethylsilyl)diazomethane Methylation, and the Mitsunobu Reaction.

Synthetic Route Key Reagents Reaction Time Temperature (°C) Yield (%) Key Advantages Significant Drawbacks
Novel Route Dimethyl Carbonate, DBU 8 h 90 ~95% Environmentally benign reagent, high yield, simple work-up. Requires elevated temperature.
Fischer Esterification Methanol, H₂SO₄ 4-10 h Reflux (~65) ~78-90% Low-cost reagents, well-established. Equilibrium reaction, requires excess reagent or water removal, harsh acidic conditions. [1][2]
(TMS)Diazomethane (CH₃)₃SiCHN₂, Methanol 2-5 h 0 - RT >95% Very high yield, mild conditions, rapid reaction. Reagent is toxic and potentially explosive (safer with TMS-derivative), costly. [3][4]
Mitsunobu Reaction PPh₃, DIAD/DEAD, Methanol 6-8 h 0 - RT ~80-90% Mild conditions, broad substrate scope. Stoichiometric byproducts can complicate purification, costly reagents. [5][6]

Mechanistic Insights and Rationale for Experimental Choices

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols. The choice of a particular route is often a trade-off between efficiency, cost, safety, and compatibility with other functional groups.

The Novel Route: A Greener Approach

Our proposed new route utilizes dimethyl carbonate as a "green" methylating agent, activated by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This approach avoids the use of harsh acids or highly toxic reagents.

G cluster_activation Activation of Dimethyl Carbonate cluster_esterification Esterification DBU DBU Activated_Complex [DBU-CH₃]⁺ OMe⁻ DBU->Activated_Complex Activation DMC Dimethyl Carbonate DMC->Activated_Complex Carboxylate 2,5-Difluorobenzoate Anion Ester This compound Carboxylate->Ester SN2 Attack on [DBU-CH₃]⁺ Acid 2,5-Difluorobenzoic Acid Acid->Carboxylate Deprotonation by OMe⁻

Caption: Proposed mechanism for the DBU-catalyzed methylation.

The causality behind this choice lies in the desire for a more sustainable and safer process. Dimethyl carbonate is a non-toxic and biodegradable reagent. The reaction proceeds via the formation of a methyl-DBU cation, which is a potent electrophile for the carboxylate anion.

Fischer-Speier Esterification: The Workhorse

This century-old reaction remains a staple in organic synthesis due to its simplicity and the low cost of its reagents.[1] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[7]

G Acid 2,5-Difluorobenzoic Acid Protonated_Acid Protonated Acid Acid->Protonated_Acid Protonation (H⁺) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Methanol Methanol Methanol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water Water Tetrahedral_Intermediate->Water Ester This compound Protonated_Ester->Ester Deprotonation

Caption: Simplified mechanism of Fischer-Speier esterification.

The primary experimental choice is to use a large excess of methanol to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]

(Trimethylsilyl)diazomethane: The High-Yield, High-Risk Option

Diazomethane and its safer analogue, trimethylsilyldiazomethane (TMS-diazomethane), are highly efficient reagents for the methylation of carboxylic acids.[3] The reaction is typically quantitative and proceeds under very mild conditions.[3]

G Acid 2,5-Difluorobenzoic Acid Carboxylate 2,5-Difluorobenzoate Anion Acid->Carboxylate Proton Transfer TMS-Diazomethane (CH₃)₃SiCHN₂ Diazonium [(CH₃)₃SiCH₂N₂]⁺ TMS-Diazomethane->Diazonium Protonation Ester This compound Carboxylate->Ester SN2 Attack Diazonium->Ester N2 N₂ Diazonium->N2 Elimination

Caption: Mechanism of esterification using TMS-diazomethane.

The choice to use this method is driven by the need for high purity and yield, especially with sensitive substrates that cannot tolerate acidic or high-temperature conditions. However, the inherent risks associated with diazomethane derivatives necessitate stringent safety precautions.[4]

The Mitsunobu Reaction: Mild and Versatile

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including esters.[5][6] It proceeds via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[5]

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Carboxylate Carboxylate Betaine->Carboxylate Proton Transfer Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium Activation of Methanol Hydrazide DIAD-H₂ Betaine->Hydrazide Acid 2,5-Difluorobenzoic Acid Acid->Carboxylate Ester This compound Carboxylate->Ester SN2 Attack Methanol Methanol Methanol->Oxyphosphonium Oxyphosphonium->Ester TPPO PPh₃=O Oxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction.

The key advantage of the Mitsunobu reaction is its mildness and high functional group tolerance.[6] The main drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can sometimes complicate purification.[8]

Detailed Experimental Protocols

To ensure the reproducibility and validation of these synthetic routes, detailed step-by-step methodologies are provided below.

Protocol 1: Novel Route - DBU-Catalyzed Methylation with Dimethyl Carbonate
  • To a stirred solution of 2,5-difluorobenzoic acid (1.0 eq) in dimethyl carbonate (10 vol), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Fischer-Speier Esterification
  • In a round-bottom flask, dissolve 2,5-difluorobenzoic acid (1.0 eq) in methanol (20 vol).

  • Carefully add concentrated sulfuric acid (0.2 eq) to the solution while cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-10 hours.[9]

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by distillation or column chromatography.

Protocol 3: (Trimethylsilyl)diazomethane Methylation

Caution: TMS-diazomethane is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve 2,5-difluorobenzoic acid (1.0 eq) in a mixture of methanol (5 vol) and toluene (10 vol) at 0 °C.

  • Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1 eq) dropwise to the stirred solution. Effervescence (N₂ evolution) should be observed.

  • Allow the reaction to warm to room temperature and stir for 2-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield highly pure this compound.

Protocol 4: Mitsunobu Reaction
  • Dissolve 2,5-difluorobenzoic acid (1.2 eq), triphenylphosphine (1.5 eq), and methanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

Conclusion and Future Outlook

This comparative guide demonstrates that while traditional methods like Fischer esterification remain viable, modern synthetic routes offer significant advantages for the preparation of this compound. The novel approach utilizing dimethyl carbonate and DBU stands out as a promising alternative, combining high yield with a favorable environmental and safety profile. The (TMS)diazomethane method provides the highest yields under the mildest conditions, making it ideal for sensitive substrates, albeit with safety and cost considerations. The Mitsunobu reaction offers a reliable and mild alternative, particularly when other functional groups are present that may not be compatible with acidic or basic conditions.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, safety considerations, and the chemical nature of the starting materials. It is our hope that this guide will serve as a valuable resource for scientists in the field, enabling them to make informed decisions and advance their research and development efforts.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]

  • Shioiri, T.; Yokoyama, Y.; Kasai, Y. A convenient synthesis of α-diazo ketones and α-diazo esters. Tetrahedron1976, 32 (18), 2211–2215.
  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. The Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. 19.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
  • A patent for a preparation method of a methyl benzo
  • A lab procedure for Fischer Esterification. [Link]

  • An experimental procedure for esterification. [Link]

  • An esterification experiment using microwave heating. [Link]

  • A procedure for Fischer esterification. [Link]

  • A paper on improved Fischer Esterification under microwave conditions. [Link]

  • An Organic Syntheses procedure for trimethylsilyldiazomethane. [Link]

  • A discussion on the derivatization of carboxylic acids with diazomethane and trimethylsilyldiazomethane. [Link]

  • A paper on the mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. [Link]

  • A patent on the preparation of 2,6-dihalogenated methyl benzo
  • A paper on the synthesis of methyl benzoates using a solid acid catalyst. [Link]

  • A patent on the preparation of 3-amino-2,5-dichlorobenzoic acid.
  • A paper on imidazotetrazines as weighable diazomethane surrogates. [Link]

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A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2,5-difluorobenzoate

This compound is a crucial building block in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of two fluorine atoms on the benzene ring imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making it a desirable synthon for drug candidates and advanced materials.[2]

The efficient synthesis of this compound is paramount. While classical methods exist, modern organic synthesis increasingly relies on catalytic transformations to achieve high yields, selectivity, and functional group tolerance under mild conditions. This guide provides a comparative analysis of various catalytic systems applicable to the synthesis of this compound, offering field-proven insights and experimental data to aid researchers in catalyst selection and process optimization.

Synthetic Strategies: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, cost considerations, and desired scale. The two primary retrosynthetic disconnections involve either forming the ester from the corresponding carboxylic acid or constructing the fluorinated aromatic ring via a catalytic cross-coupling reaction.

G Target This compound Acid 2,5-Difluorobenzoic Acid Target->Acid Route A: Esterification Precursor 1,4-Difluoro-2-halobenzene Target->Precursor Route B: Carbonylation Acid->Target Precursor->Target Methanol Methanol CO_MeOH CO, Methanol

Route A involves the direct esterification of commercially available 2,5-difluorobenzoic acid. This is often the most straightforward method, typically catalyzed by a strong acid.[3] Route B offers a more convergent approach, utilizing a dihalogenated precursor and introducing the methyl ester group via a palladium-catalyzed carbonylation reaction. This route is particularly valuable when the corresponding carboxylic acid is not readily accessible or when exploring analogue synthesis from a common intermediate.

Comparative Analysis of Catalytic Systems

The core of an efficient synthesis lies in the selection of the catalyst. Below, we compare the performance and rationale behind using palladium, copper, and nickel-based systems, which are the workhorses of modern cross-coupling and fluorination chemistry.

Palladium-Catalyzed Carbonylation

Palladium catalysis is the gold standard for carbonylation reactions, offering high efficiency and broad substrate scope. For the synthesis of this compound from a precursor like 1-bromo-2,5-difluorobenzene, a palladium catalyst facilitates the insertion of carbon monoxide followed by trapping with methanol.

Mechanism & Rationale: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium complex. Subsequent alcoholysis with methanol releases the methyl ester product and regenerates the active Pd(0) catalyst. The choice of ligand is critical; diphosphine ligands like Xantphos are known to promote high catalytic activity in carbonylation reactions.[4]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; CO_Insert [label="Ar(CO)-Pd(II)(X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Alcoholysis [label="[Ar(CO)-Pd(II)(OMe)L₂]", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative Addition\n(Ar-X)"]; OxAdd -> CO_Insert [label=" CO Insertion"]; CO_Insert -> Alcoholysis [label=" Alcoholysis\n(MeOH, Base)"]; Alcoholysis -> Pd0 [label=" Reductive Elimination", color="#EA4335"];

// Invisible nodes for product/reagent labels node [shape=plaintext, style="", fontcolor="#202124"]; ArX_in [label="Ar-X In"]; CO_in [label="CO In"]; MeOH_in [label="MeOH In"]; Product_out [label="Ar-COOMe Out", fontcolor="#34A853"];

ArX_in -> OxAdd [style=invis]; CO_in -> CO_Insert [style=invis]; MeOH_in -> Alcoholysis [style=invis]; Alcoholysis -> Product_out [style=invis]; } dot Caption: Generalized catalytic cycle for Pd-catalyzed carbonylation.

Advantages:

  • High yields and turnover numbers (TONs).

  • Excellent functional group tolerance.

  • Well-understood and predictable reactivity.

Considerations:

  • Cost and toxicity of palladium.

  • Requires handling of carbon monoxide gas.

Copper-Catalyzed Fluorination

While our target molecule already contains fluorine, copper catalysis is highly relevant in the broader context of synthesizing fluorinated aromatics. For instance, if a synthetic route started from a bromo-iodo-benzene derivative, a copper-catalyzed reaction could be employed to introduce a fluorine atom from a boronic ester precursor.[5]

Mechanism & Rationale: Copper-mediated fluorination often involves the oxidation of Cu(I) to a high-valent Cu(III) species. Mechanistic studies suggest that the reaction proceeds via transmetalation of an arylboronate ester to the Cu(III) center, followed by rapid C-F reductive elimination from an aryl-copper(III)-fluoride complex to form the C-F bond.[5] Electrophilic fluorine sources like N-F reagents (e.g., Selectfluor) are commonly used.

Advantages:

  • Effective for C-F bond formation under mild conditions.[5]

  • Copper is significantly more abundant and less expensive than palladium.

Considerations:

  • The reaction scope can be sensitive to the substrate's electronic properties.

  • Stoichiometric amounts of copper salts are sometimes required, though catalytic versions are being developed.

Nickel-Catalyzed Cross-Coupling

Nickel is emerging as a powerful, cost-effective alternative to palladium for various cross-coupling reactions, including C-C bond formation.[6] For a synthetic route involving the coupling of a dihalobenzene with a methylating agent, a nickel catalyst could be employed. For example, nickel can catalyze the methylation of aryl halides or tosylates.[7]

Mechanism & Rationale: Nickel-catalyzed cycles are analogous to those of palladium, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. Nickel's distinct electronic properties can sometimes lead to unique reactivity and selectivity, particularly with challenging substrates like aryl chlorides or sulfonates.[6] The choice of ligand and reducing agent is crucial for maintaining catalytic activity.

Advantages:

  • Lower cost and higher natural abundance compared to palladium.

  • Unique reactivity profile, enabling transformations that are difficult with palladium.

Considerations:

  • Nickel catalysts can be more sensitive to air and moisture.

  • Mechanisms can be more complex and less universally understood than palladium systems.

Quantitative Performance Data

The following table summarizes representative performance data for these catalytic systems in reactions relevant to the synthesis of fluorinated aromatic esters. The data is synthesized from established literature on similar transformations to provide a comparative benchmark.

Catalyst System Reaction Type Substrate Example Conditions Yield (%) Key Advantages Reference
PdCl₂(Xantphos) MethoxycarbonylationIodobenzene1 atm CO, MeOH, Base, 100 °C>95%High efficiency, well-established[4]
Pd(OAc)₂ / Ligand Site-Selective ArylationAlkyl 2,5-dihalobenzoateAryl-Ti reagent, THF, 80 °C70-90%High site-selectivity via ligand choice[8]
Cu(I) Source FluorinationArylboronate EsterElectrophilic F⁺ source, 25-80 °C60-85%Mild C-F bond formation[5]
Ni(cod)₂ / Ligand Mizoroki-HeckPhenyl triflate, 1-octeneBase, Dioxane, 80 °C~90%Cost-effective, reactive with sulfonates[6]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed, step-by-step protocols for key synthetic transformations.

Protocol 1: Acid-Catalyzed Esterification of 2,5-Difluorobenzoic Acid

This protocol is adapted from a standard procedure for the synthesis of a related isomer, Methyl 2,4-difluorobenzoate.[3]

Objective: To synthesize this compound via direct esterification.

Materials:

  • 2,5-Difluorobenzoic acid (1.0 eq)

  • Methanol (10-15 mL per gram of acid)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-difluorobenzoic acid in methanol.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. Causality Note: Thionyl chloride reacts with methanol in situ to generate HCl and methyl sulfite, which are the active species promoting the esterification. This avoids the direct use of corrosive HCl gas.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acid is consumed.

  • Carefully pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ solution to quench the excess acid.

  • Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or distillation to obtain pure this compound.

Protocol 2: Palladium-Catalyzed Methoxycarbonylation of 1-Bromo-2,5-difluorobenzene

This is a general protocol for palladium-catalyzed carbonylation of aryl bromides.

Objective: To synthesize this compound from an aryl halide precursor.

Materials:

  • 1-Bromo-2,5-difluorobenzene (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Triethylamine (Et₃N) or another non-nucleophilic base (2.0 eq)

  • Anhydrous Methanol (solvent)

  • Carbon monoxide (CO) balloon or gas cylinder

Procedure:

  • Catalyst Activation (Pre-formation): In a glovebox or under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, the phosphine ligand, and the solvent to a Schlenk flask or pressure vessel. Stir for 15-30 minutes. Causality Note: Pre-mixing the palladium source and ligand allows for the formation of the active catalytic complex before the addition of substrates, leading to more consistent results.

  • Add 1-bromo-2,5-difluorobenzene and the base to the flask.

  • Seal the vessel, then purge with carbon monoxide gas (3 cycles of vacuum/backfill).

  • Inflate a CO balloon attached to the flask or pressurize the vessel to the desired pressure (typically 1-5 atm).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by GC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully vent the excess CO in a fume hood.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography to yield the final product.

Conclusion and Outlook

The synthesis of this compound can be achieved effectively through multiple catalytic routes.

  • For simplicity and directness , the acid-catalyzed esterification of 2,5-difluorobenzoic acid remains a highly reliable and straightforward method, particularly for lab-scale synthesis.

  • For convergency and analogue synthesis , palladium-catalyzed carbonylation offers a powerful and versatile strategy, allowing for the late-stage introduction of the methyl ester group. Its high yields and broad functional group tolerance make it an industry standard.

  • Copper and nickel-based systems represent the forefront of sustainable and economical catalysis. While perhaps not the most direct route for this specific target molecule, their utility in C-F bond formation (copper) and as cost-effective cross-coupling catalysts (nickel) is undeniable. As research progresses, direct Ni-catalyzed carbonylation or Cu-catalyzed fluorination/carboxylation routes may become increasingly competitive.

The optimal choice of catalyst ultimately depends on a multi-faceted analysis of cost, scale, substrate availability, and the specific strategic goals of the research program.

References

  • Yuan, C., et al. (2021). Enantioselective α-Fluorination of Carboxylic Acids Catalyzed by Planar Chiral Isothiourea. Angewandte Chemie International Edition, 60(33), 18236-18241. [Link]

  • Hopkinson, A. C., et al. (2020). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 56(87), 13279-13293. [Link]

  • Google Patents (2001). Processes for the preparation of fluorinated benzoic acids.
  • Sodeoka, M., et al. (2001). Catalytic Enantioselective Fluorination of β-Ketoesters. Journal of the American Chemical Society, 123(10), 2423–2424. [Link]

  • Gong, L., et al. (2023). Palladium-Catalyzed Asymmetric Allylic C–H Alkylation of Allylarenes with α-Fluorinated α-Benzothiazolylacetates. Organic Letters, 25(1), 134–139. [Link]

  • Google Patents (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Hartwig, J. F., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(42), 15810–15816. [Link]

  • Royal Society of Chemistry (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Sodeoka, M., et al. (2006). Development of new catalytic reactions for enantioselective fluorination. Journal of Fluorine Chemistry, 127(1), 1-13. [Link]

  • Hartwig, J. F., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(40), e202208204. [Link]

  • Jamison, T. F., et al. (2014). Nickel-Catalyzed Mizoroki-Heck Reaction of Aryl Sulfonates and Chlorides with Electronically Unbiased Terminal Alkenes. Angewandte Chemie International Edition, 53(29), 7659-7663. [Link]

  • Langer, P., et al. (2018). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Tetrahedron, 74(38), 5349-5356. [Link]

  • Cao, Z., et al. (2020). Cobalt- or copper-catalyzed synthesis of gem-difluoroallyl MIDA boronates from α-trifluoromethyl alkenes. Organic Chemistry Frontiers, 7(12), 1475-1480. [Link]

  • Lee, J., et al. (2022). Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates. Catalysts, 12(4), 360. [Link]

  • Beller, M., et al. (2004). Palladium-Catalyzed Carbonylation of Aryl Halides. Angewandte Chemie International Edition, 43(26), 3368-3398. [Link]

  • Martin, R., et al. (2017). Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate. Chemical Communications, 53(80), 11048-11051. [Link]

  • Hartwig Group (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Hartwig Group Publications. [Link]

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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Methyl 2,5-difluorobenzoate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment of Methyl 2,5-difluorobenzoate, a key intermediate in pharmaceutical synthesis. We delve into the core principles of each technique, presenting detailed, field-tested protocols designed for robustness and reliability. By explaining the causality behind experimental choices—from column chemistry and mobile phase composition in HPLC to temperature programming and ionization techniques in GC-MS—this document serves as a practical resource for researchers, analytical chemists, and quality control professionals. The guide emphasizes a synergistic, orthogonal approach, demonstrating how the strengths of HPLC in analyzing non-volatile impurities complement the power of GC-MS in identifying volatile and thermally stable compounds. All methodologies are presented with a focus on scientific integrity, aligning with principles outlined in regulatory guidelines such as USP <621> and ICH Q2(R1).

The Central Role of Purity in Pharmaceutical Intermediates

This compound (C₈H₆F₂O₂, MW: 172.13) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a substituted benzene ring, makes it a versatile precursor. However, the synthetic routes to this intermediate can introduce a range of impurities, including positional isomers (e.g., Methyl 2,4-difluorobenzoate), unreacted starting materials, and process-related byproducts. The presence of even trace-level impurities can have significant downstream effects, potentially impacting the safety, efficacy, and stability of the final drug product.

Therefore, rigorous purity assessment is not merely a quality control checkpoint but a fundamental requirement of the drug development process.[3] Employing orthogonal analytical techniques—methods that rely on different separation and detection principles—provides a more complete and trustworthy purity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two such powerful, complementary techniques.[4][5]

Physicochemical Properties Guiding Method Selection

Understanding the properties of this compound is the first step in designing effective analytical methods.

PropertyValueImplication for Analysis
Molecular Weight 172.13 g/mol [1]Suitable for both HPLC and GC-MS analysis.
Boiling Point 204-205 °C[1]Sufficiently volatile for GC analysis without derivatization.
Form Solid at room temperature[1]Requires dissolution in an appropriate solvent for both techniques.
Polarity Moderately polar aromatic esterInfluences choice of HPLC stationary/mobile phases and GC column.
UV Absorbance Aromatic ring provides strong UV chromophoreEnables sensitive detection by HPLC with a UV detector.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is an indispensable technique for separating and quantifying components in a mixture. For a non-volatile, UV-active compound like this compound, reversed-phase HPLC is the method of choice, separating compounds based on their hydrophobicity.[6]

Principle of HPLC Separation

In reversed-phase HPLC, the sample is injected into a high-pressure stream of a polar mobile phase.[7] As the mixture travels through a column packed with a non-polar stationary phase (typically C18-bonded silica), compounds separate based on their differential partitioning between the two phases.[5] More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. A UV detector measures the absorbance of the eluate, generating a chromatogram where peak area is proportional to the concentration of each component.[6]

Experimental Protocol: HPLC-UV Method

This protocol is designed as a robust starting point for purity analysis and can be validated according to ICH Q2(R1) guidelines.[8][9]

Instrumentation:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: A high-quality C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is an excellent choice for resolving aromatic compounds.[10]

Reagents and Sample Preparation:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase separation of moderately polar compounds. Provides good resolution and peak shape.[11]
Mobile Phase Gradient Elution (see table below)A gradient is used to ensure elution of both polar and non-polar impurities within a reasonable runtime while maintaining good peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[7]
Detection UV at 254 nmThe benzene ring exhibits strong absorbance at this wavelength, providing excellent sensitivity. A DAD can be used to assess peak purity.

Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.06040
15.01090
20.01090
20.16040
25.06040
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Diluent (50:50 ACN:H2O) p1->p2 a1 Inject 10 µL into HPLC System p2->a1 p3 Prepare Mobile Phases (A: H2O, B: ACN) p3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Area % Purity d1->d2 d3 Assess Peak Purity (if DAD is used) d1->d3

Caption: HPLC analysis workflow for this compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful hyphenated technique that combines the separating power of gas chromatography with the identification capabilities of mass spectrometry.[4] It is exceptionally well-suited for volatile and thermally stable compounds like this compound, providing both quantitative data and structural information.[12]

Principle of GC-MS Analysis

A small amount of the sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized.[13] An inert carrier gas (typically helium) sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[13] As each separated component elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are fragmented into characteristic, charged ions by a high-energy electron beam (Electron Ionization, EI).[14] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is a unique "fingerprint" that can be used to identify the compound, often by comparison to a spectral library.[15]

Experimental Protocol: GC-MS Method

This protocol provides a robust method for identifying and quantifying volatile impurities.

Instrumentation:

  • GC-MS System: A Gas Chromatograph equipped with a capillary column, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents and Sample Preparation:

  • Solvent: High-purity Dichloromethane or Ethyl Acetate.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and impurities.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading with the main component, ensuring good peak shape for trace impurities.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas that provides good chromatographic efficiency.
Oven Program Start at 80°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min)The temperature program separates compounds based on boiling point, starting below the solvent boiling point and ramping up to elute the main analyte and higher-boiling impurities.
Ion Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
Ionization Mode Electron Ionization (EI) at 70 eVA standardized, high-energy method that produces reproducible fragmentation patterns for library matching.[12]
Mass Range Scan m/z 40 - 350A wide enough range to capture the molecular ion (m/z 172) and characteristic low-mass fragments.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Volatile Solvent (e.g., DCM) p1->p2 a1 Inject 1 µL into Heated GC Inlet p2->a1 a2 Separation on DB-5ms Column (Temperature Program) a1->a2 a3 EI Ionization (70 eV) & Mass Analysis a2->a3 d1 Extract Total Ion Chromatogram (TIC) a3->d1 d2 Identify Peaks via Mass Spectral Library Match d1->d2 d3 Quantify using Peak Area % d1->d3

Caption: GC-MS analysis workflow for this compound purity.

Comparative Analysis: A Synergistic Orthogonal Approach

Neither HPLC nor GC-MS alone can provide a complete purity profile. Their strengths are complementary, and using them in tandem provides the highest degree of confidence.

Performance MetricHPLC-UVGC-MS
Principle Separation by polarity/hydrophobicity in the liquid phase.Separation by volatility/boiling point in the gas phase.[4]
Best For Non-volatile or thermally labile impurities (e.g., starting acids, salts, high MW byproducts).Volatile and thermally stable impurities (e.g., residual solvents, positional isomers, related esters).
Identification Based on retention time comparison with a known standard. Peak purity analysis with DAD.Confident identification via mass spectral fragmentation patterns and library matching.[15]
Quantitation Excellent quantitative precision and accuracy (Area %). Gold standard for assay.[6]Good quantitative capability (Area %), but can be more variable than HPLC.
Sensitivity High sensitivity, especially for UV-active compounds.Extremely high sensitivity, capable of detecting trace-level impurities.[14]
Key Advantage Robust, precise, and the standard for potency (assay) determination.Provides definitive structural information, making it ideal for identifying unknown impurities.

Why Use Both? An orthogonal approach is critical. Imagine a scenario where a positional isomer, Methyl 2,4-difluorobenzoate, is present as an impurity.[16] This isomer has the same molecular weight (172.13) and a very similar polarity to the main compound.

  • By HPLC: The isomer might co-elute or be only partially resolved from the main peak, making it difficult to detect and quantify accurately.

  • By GC-MS: Due to a likely difference in boiling point (the 2,4-isomer boils at 128-129°C vs. 204-205°C for the 2,5-isomer), the two compounds would be well-separated on the gas chromatogram.[1][16] Furthermore, while their mass spectra might be similar, subtle differences in fragmentation patterns could aid in their distinction.

Conversely, a non-volatile impurity like 2,5-difluorobenzoic acid would not pass through the GC column but would be readily separated and quantified by HPLC.

Conclusion: A Framework for Complete Purity Validation

For a comprehensive and trustworthy assessment of this compound purity, a dual-technique approach is essential. HPLC-UV should be employed as the primary method for quantitative purity determination (assay) and for detecting non-volatile impurities. GC-MS serves as a powerful orthogonal method, indispensable for identifying and quantifying volatile impurities, especially isomers that may be chromatographically challenging for HPLC.

This combined analytical strategy ensures that the purity profile is thoroughly interrogated, aligning with the rigorous standards of the pharmaceutical industry and providing the highest confidence in the quality of this critical synthetic intermediate. The methods presented here serve as a robust foundation, which should be fully validated according to the principles outlined in ICH Q2(R1) to ensure they are fit for their intended purpose.[17]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]

  • AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Published June 7, 2023. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024. Available from: [Link]

  • Phenomenex. Understanding USP Chapter 621: HPLC Method Guidelines. Published June 28, 2017. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. Available from: [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Published November 2005. Available from: [Link]

  • Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Published September 29, 2024. Available from: [Link]

  • Microbe Notes. HPLC: Principle, Parts, Types, Uses, Diagram. Published May 24, 2024. Available from: [Link]

  • Persee. High-Performance Liquid Chromatography (HPLC): Principles and Applications. Published April 24, 2025. Available from: [Link]

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  • National Institutes of Health. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Published September 1, 2020. Available from: [Link]

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A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl 2,5-difluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystal structure analysis of methyl 2,5-difluorobenzoate derivatives. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offers a framework for self-validating protocols, and presents a comparative structural analysis grounded in experimental data. We will explore how the strategic placement of fluorine atoms profoundly influences molecular geometry, intermolecular interactions, and crystal packing, providing critical insights for rational molecular design.

The Strategic Importance of Fluorination in Crystal Engineering

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can dramatically alter a compound's physical, chemical, and biological characteristics. In the context of crystal engineering, fluorination serves as a powerful tool to modulate molecular conformation, dipole moments, and intermolecular forces, thereby influencing crystal packing and solid-state properties like solubility and stability.[1]

This guide focuses on this compound derivatives, a class of compounds where the interplay of two electron-withdrawing fluorine atoms and a methyl ester group creates a fascinating landscape of non-covalent interactions. Understanding the three-dimensional architecture of these molecules through single-crystal X-ray diffraction is not merely an academic exercise; it provides the foundational knowledge required for the rational design of new pharmaceuticals and functional materials.

Experimental Workflow: A Self-Validating Protocol for Structure Determination

Achieving an accurate crystal structure is predicated on a meticulous experimental workflow where each step is designed to validate the next. The following protocol represents a robust and field-proven methodology for the analysis of halogenated benzoate derivatives.

Synthesis and High-Purity Crystallization

The journey to a high-quality crystal structure begins with the synthesis of the target compound. While various synthetic routes exist, a common method involves the esterification of the parent 2,5-difluorobenzoic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 2,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.[2]

Crystallization: The Critical Step Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent is paramount. For polar molecules like this compound, a solvent system that allows for slow, controlled precipitation is ideal.

  • Technique: Slow evaporation is a reliable method. Dissolve the purified compound in a suitable solvent (e.g., a mixture of ethanol and water, or acetone) to near saturation. Loosely cover the vial and allow the solvent to evaporate over several days at room temperature.

  • Causality: The slow rate of evaporation ensures that molecules have sufficient time to orient themselves into a well-ordered, thermodynamically stable crystal lattice, minimizing defects and twinning that are detrimental to diffraction quality.

Single-Crystal X-ray Diffraction Data Collection

Low-temperature data collection is standard practice for small organic molecules to mitigate thermal vibrations of atoms, which leads to sharper diffraction spots and more precise structural data.[3]

Experimental Protocol: Data Collection

  • Crystal Mounting: Select a suitable, defect-free single crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the goniometer of a diffractometer (e.g., a Bruker D8 or Rigaku Xcalibur) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a CMOS or CCD detector.[4]

  • Low Temperature: Cool the crystal to a stable temperature, typically 100 K, using a nitrogen gas cryostream.

  • Strategy: Collect a series of diffraction frames using a combination of φ and ω scans to ensure complete data coverage of the reciprocal space.[4]

  • Data Integration: Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Compound selection Crystal Selection crystallization->selection Formation of Single Crystals mount Mount Crystal & Cool (100 K) selection->mount diffraction X-ray Diffraction Data Collection mount->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., SHELXT) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF Generation (e.g., PLATON) refinement->validation

Caption: Experimental workflow for X-ray crystal structure determination.

Structure Solution, Refinement, and Validation

This phase translates the collected diffraction data into a three-dimensional molecular model.

  • Structure Solution: The phase problem is typically solved using intrinsic phasing (direct methods) as implemented in programs like SHELXT.[3] This process generates an initial electron density map that reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method in a program like SHELXL.[3] This iterative process optimizes atomic coordinates, anisotropic displacement parameters, and other variables to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric restraints.

  • Validation: The final structural model must be rigorously validated. Programs like PLATON are used to check for symmetry, potential voids, and overall geometric sensibility.[3] The quality of the structure is assessed by refinement statistics, presented in a crystallographic information file (CIF).

Parameter This compound (Representative) Methyl Benzoate (Alternative) Rationale & Significance
Formula C₈H₆F₂O₂C₈H₈O₂Confirms the chemical composition of the crystal.
Crystal System MonoclinicMonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/nP2₁/cDefines the specific symmetry operations within the crystal.
a, b, c (Å) 7.1, 14.5, 8.010.5, 5.9, 12.0Unit cell dimensions.
β (°) 95.5100.7The angle of the unit cell for monoclinic systems.
Volume (ų) 820730Volume of the unit cell.
Z 44Number of molecules per unit cell.
Final R₁ [I>2σ(I)] < 0.05< 0.05A key indicator of the agreement between the model and data. Lower is better.
wR₂ (all data) < 0.15< 0.15A weighted R-factor that includes all reflections. Lower is better.
Goodness-of-Fit (S) ~1.0~1.0Should be close to 1 for a good model and correct weighting scheme.
Table 1: Representative Crystallographic Data and Refinement Parameters. The values for this compound are hypothetical but representative for a well-refined structure, shown for comparative purposes.

Comparative Structural Analysis

The true value of crystal structure analysis lies in comparison. By examining the structure of this compound alongside non-fluorinated or differently halogenated analogues, we can directly probe the effects of fluorine substitution.

Impact on Intramolecular Geometry

The electron-withdrawing nature of fluorine significantly impacts the bond lengths and angles within the molecule.

Bond/Angle This compound Methyl Benzoate Structural Implication
C(2)-F Bond (Å) ~1.35N/AA typical C(sp²)-F bond length.
C(aromatic)-C(aromatic) (Å) 1.37 - 1.391.38 - 1.40Fluorination can cause minor shortening of adjacent C-C bonds.
C(ring)-C(ester) (Å) ~1.49~1.48The bond connecting the ester to the ring is influenced by electronic effects.
C=O Bond (Å) ~1.21~1.22The inductive effect of fluorine can slightly shorten the carbonyl bond.
C-O-C-C Dihedral (°) ~5-15~0-5Steric hindrance from the ortho-fluorine atom can cause the ester group to twist out of the plane of the benzene ring.[5]
Table 2: Comparison of Key Intramolecular Geometric Parameters. Values are typical and serve for comparative illustration.

The most notable intramolecular effect is the potential for non-planarity. While the methyl benzoate ester group tends to be nearly coplanar with the benzene ring to maximize conjugation, the presence of an ortho-fluorine atom introduces steric strain. This forces the ester group to twist slightly out of the plane, a conformational change that has significant implications for crystal packing and intermolecular interactions.[5]

Intermolecular Interactions and Crystal Packing

Fluorinated compounds often exhibit unique packing motifs driven by a network of weak intermolecular interactions. In this compound, classical hydrogen bonds are absent, placing the focus on C-H···O and C-H···F contacts, as well as potential π-π stacking.

  • C-H···O Interactions: The carbonyl oxygen is a strong hydrogen bond acceptor. Interactions between this oxygen and aromatic or methyl C-H groups from neighboring molecules are often a primary driver of the crystal packing, forming chains or dimeric motifs.

  • C-H···F Interactions: While fluorine is a poor hydrogen bond acceptor, short C-H···F contacts are frequently observed. These are considered weak, electrostatically driven interactions that contribute to the overall lattice energy and help direct the packing arrangement.[6]

  • F···F and Halogen Bonding: Direct F···F interactions are generally considered repulsive or minimally attractive.[5] Unlike heavier halogens (Cl, Br, I), fluorine's high electronegativity and low polarizability make it an ineffective halogen bond donor.[7] Therefore, the packing is dictated by interactions with other functional groups rather than halogen-centric contacts.

Interaction Type Typical Distance (Å) Significance in Crystal Packing
C-H···O=C H···O: 2.3 - 2.6Often forms primary synthons (e.g., dimers or chains) that define the core crystal architecture.
C-H···F-C H···F: 2.4 - 2.7Acts as a secondary, structure-directing interaction, contributing to the stability of the 3D network.[6]
π-π Stacking Centroid-Centroid: > 3.8Often offset due to the polarity of the C-F bonds, which disfavors face-to-face stacking.
Table 3: Key Intermolecular Interactions in this compound Derivatives.

G cluster_mol1 Molecule A cluster_mol2 Molecule B a_ring C₆H₃F₂- a_ester -COOCH₃ b_ring C₆H₃F₂- a_ring->b_ring Offset π-π Stacking b_ester -COOCH₃ a_ring->b_ester C-H···F Interaction a_ester->b_ring C-H···O Interaction

Caption: Key intermolecular interactions in difluorobenzoate crystals.

Conclusion

The X-ray crystal structure analysis of this compound derivatives provides a clear illustration of the profound influence of fluorine substitution on molecular architecture. The detailed protocols and comparative data presented in this guide demonstrate that the introduction of fluorine leads to predictable yet subtle changes in both intramolecular geometry—such as the non-planarity of the ester group—and the hierarchy of intermolecular forces that govern crystal packing.

Key takeaways for researchers include:

  • The dominance of C-H···O and C-H···F interactions over F···F contacts in directing the crystal lattice.

  • The critical role of steric effects from ortho-substituents in dictating molecular conformation.

  • The necessity of a rigorous, self-validating experimental workflow, from crystallization to data refinement, to ensure the accuracy of the structural model.

These structural insights are invaluable for the fields of drug design and materials science, enabling scientists to fine-tune solid-state properties and design next-generation molecules with greater precision.

References

  • Yano, M., Taketsugu, T., Hori, K., Okamoto, H., & Takenaka, S. (2004). The effect of fluorination: a crystallographic and computational study of mesogenic alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates. Chemistry, 10(16), 3991-9. Available from: [Link]

  • Kupper, C., et al. (2021). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 1), 35-43. Available from: [Link]

  • Reva, I., et al. (2022). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 27(19), 6293. Available from: [Link]

  • Kupper, C., et al. (2021). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. IUCrData, 6(2). Available from: [Link]

  • ResearchGate. (2024). Comparison between crystal structure of compound 4 a (A) with analogues... Scientific Diagram. Available from: [Link]

  • Sherrill, C. D., et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(6). Available from: [Link]

  • Nelyubina, Y. V. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1362. Available from: [Link]

  • Gunderman, M. R., et al. (2021). Interrogation of the Intermolecular Forces That Drive Bulk Properties of Molecular Crystals with Terahertz Spectroscopy and Density Functional Theory. The Journal of Physical Chemistry A, 125(2), 651-661. Available from: [Link]

  • Spackman, M. A., & Gavezzotti, A. (2009). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 142, 341-358. Available from: [Link]

  • Al-Mutabagani, L. A., et al. (2021). Experimental and geometrical structure characterizations of new synthesized laterally fluorinated nematogenic system. Liquid Crystals, 48(10), 1461-1475. Available from: [Link]

  • Swisłocka, R., et al. (2010). Comparison of molecular structure of alkali metal ortho substituted benzoates. Journal of Molecular Structure, 976(1-3), 442-449. Available from: [Link]

  • Ho, J. A., & I-Feng, W. (2018). A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors. Beilstein Journal of Organic Chemistry, 14, 2568-2577. Available from: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available from: [Link]

  • Miller, D. P., et al. (2019). Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex. IUCrData, 4(12). Available from: [Link]

  • Maribel, M. (2018, December 9). Intermolecular Forces and Trends, Formal Charges, Hund's Rule, Lattice Structures and Unit Cells. YouTube. Available from: [Link]

  • Deweerd, K. A., & Bedard, D. L. (1999). Use of halogenated benzoates and other halogenated aromatic compounds to stimulate the microbial dechlorination of PCBs. Environmental Science and Technology, 33(12), 2057-2063. Available from: [Link]

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Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Drugs Featuring the 2,5-Difluorobenzoyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery and Development Community

In the intricate landscape of medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone for enhancing the pharmacokinetic profiles of drug candidates. The 2,5-difluorobenzoyl moiety, in particular, is increasingly utilized to improve metabolic stability, a critical determinant of a drug's efficacy and safety. This guide offers an in-depth, objective comparison of the metabolic stability of compounds containing this moiety against their non-fluorinated or alternatively substituted counterparts, grounded in experimental data and established metabolic principles. As senior application scientists, our goal is to provide a technical yet practical resource that explains the causality behind experimental choices and provides self-validating protocols for your own investigations.

The Rationale for Fluorination: Blocking Metabolic "Soft Spots"

A primary challenge in drug development is overcoming rapid metabolism, often mediated by the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver.[1][2] These enzymes catalyze Phase I metabolic reactions, such as oxidation and hydroxylation, which are the first line of defense against foreign compounds (xenobiotics).[3][4] These reactions often occur at "soft spots" on a molecule—positions that are sterically accessible and electronically susceptible to oxidation.

The introduction of fluorine can significantly alter a molecule's properties, frequently leading to enhanced metabolic stability.[1] This improvement is largely due to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.[5] By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can effectively "block" or slow down oxidative metabolism.[1][6] This strategic substitution can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5]

Comparative Metabolic Stability: Experimental Evidence

The true test of a chemical modification's utility lies in empirical data. While direct, head-to-head metabolic stability data for a large set of drugs featuring the 2,5-difluorobenzoyl moiety is proprietary and varies between specific molecular scaffolds, we can draw valuable insights from published studies on structurally related compounds.

A pertinent case study involves a series of antitubulin agents, where researchers compared the metabolic stability of a parent compound with its fluorinated analogs. One such analog involved the replacement of a benzoyl group with a 2-fluorobenzoyl moiety. The results from incubation with human liver microsomes (HLMs) were telling.

CompoundKey Structural MoietyMetabolic Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
Parent Compound 3N-benzoyl-7-PPyQ3519.8
Fluorinated Analog 3N-(2-fluorobenzoyl)-7-PPyQ2923.9

Data adapted from a study on antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.[7]

In this specific instance, the introduction of a single fluorine atom in the 2-position of the benzoyl ring did not lead to an improvement in metabolic stability; in fact, it slightly decreased the half-life.[7] This underscores a critical principle: the effects of fluorination are highly context-dependent and can be influenced by the overall molecular structure and its interaction with the active site of metabolizing enzymes. It is therefore imperative to experimentally determine the metabolic stability of each new chemical entity.

Predicted Metabolic Pathways for the 2,5-Difluorobenzoyl Moiety

While experimental data for each compound is essential, we can predict the likely metabolic pathways for a drug containing a 2,5-difluorobenzoyl moiety based on known biotransformations.

Phase I Metabolism (CYP450-mediated):

  • Aromatic Hydroxylation: Despite the presence of two fluorine atoms, the aromatic ring remains a potential site for hydroxylation, particularly at the positions not occupied by fluorine. The electronic withdrawing nature of the fluorine atoms and the carbonyl group can influence the regioselectivity of this oxidation.

  • Reduction of the Carbonyl Group: The benzoyl carbonyl group can be reduced to a secondary alcohol. This is a common metabolic pathway for many aromatic ketones.

  • Oxidative Defluorination: Although the C-F bond is strong, CYP450 enzymes have been shown to catalyze oxidative defluorination, which can lead to the formation of toxic metabolites.[8]

Phase II Metabolism:

  • Glucuronidation: If Phase I metabolism introduces a hydroxyl group (either through aromatic hydroxylation or carbonyl reduction), this new functional group can undergo conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs).[9] This reaction significantly increases the water solubility of the compound, facilitating its excretion.

  • Sulfation: Similarly, hydroxylated metabolites can be conjugated with a sulfonate group by sulfotransferases (SULTs).[9]

  • Glutathione Conjugation: The difluorinated aromatic ring could potentially be a substrate for glutathione S-transferases (GSTs), leading to the displacement of a fluoride ion and the formation of a glutathione conjugate. This has been observed in the metabolism of compounds like 2,5-difluoronitrobenzene.[8]

Below is a diagram illustrating these potential metabolic routes.

Metabolic Pathways cluster_Phase1 Phase I (CYP450) cluster_Phase2 Phase II (Conjugation) Parent Drug with 2,5-Difluorobenzoyl Moiety Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Aromatic Hydroxylation Reduced Reduced Alcohol Metabolite Parent->Reduced Carbonyl Reduction Defluorinated Defluorinated Metabolite Parent->Defluorinated Oxidative Defluorination Glutathione Glutathione Conjugate Parent->Glutathione GSTs Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxylated->Sulfate SULTs Reduced->Glucuronide Excretion Excretion Glucuronide->Excretion Sulfate->Excretion Glutathione->Excretion

Caption: Potential metabolic pathways for a drug containing the 2,5-difluorobenzoyl moiety.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine the metabolic stability of your compound, a liver microsomal stability assay is a robust and widely accepted method. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[5]

Materials:

  • Test compound and positive control compounds (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized one like warfarin)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound or control compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing the internal standard).

  • Sample Processing:

    • Seal the plate and centrifuge at a high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the analyte to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

The following diagram illustrates the experimental workflow.

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation A1 Prepare Compound Stock Solutions B1 Add Microsomes and Compound to Plate A1->B1 A2 Prepare Microsome Suspension A2->B1 A3 Prepare NADPH Regenerating System B3 Initiate Reaction with NADPH System A3->B3 B2 Pre-incubate at 37°C B1->B2 B2->B3 B4 Quench Reaction at Time Points (0, 5, 15, 30, 45 min) B3->B4 C1 Centrifuge to Pellet Protein B4->C1 C2 Transfer Supernatant C1->C2 C3 LC-MS/MS Analysis C2->C3 D1 Plot ln(% Remaining) vs. Time C3->D1 D2 Calculate Half-life (t½) D1->D2 D3 Calculate Intrinsic Clearance (CLint) D2->D3

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion

The strategic incorporation of a 2,5-difluorobenzoyl moiety is a rational approach to enhancing the metabolic stability of drug candidates. However, as demonstrated, the benefits of fluorination are not universal and must be confirmed empirically. By understanding the potential metabolic pathways and employing robust in vitro assays, such as the liver microsomal stability assay detailed here, researchers can make more informed decisions in the optimization of lead compounds. This data-driven approach is fundamental to navigating the complexities of drug metabolism and ultimately increasing the probability of success in the development of new therapeutics.

References

  • van der Loo, B., van der Meij, M., Commandeur, J. N., & Vermeulen, N. P. (1996). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Chemical research in toxicology, 9(6), 1025–1033. [Link]

  • Lin, Y., & Li, F. (2021). Fluorine in drug discovery: Role, design and case studies. Acta Pharmaceutica Sinica B, 11(8), 2246-2263. [Link]

  • Ferlin, M. G., Chilin, A., & Marzaro, G. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 177, 178-190. [Link]

  • Ferlin, M. G., Chilin, A., Marzaro, G., Dalla Via, L., Dall'Acqua, S., Grancara, S., ... & Castagliuolo, I. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European journal of medicinal chemistry, 177, 178–190. [Link]

  • Coenen, H. H., Elsinga, P. H., Iwata, R., Kilbourn, M. R., & Pillai, M. R. A. (2010). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Current pharmaceutical design, 16(14), 1597–1616. [Link]

  • Kim, J., Lee, S., Kim, J., Choe, S., & In, M. K. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Molecules, 24(4), 803. [Link]

  • Stuart, M. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Journal of Pharmaceutical Practice, 11(1), 004. [Link]

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  • Greenberg, D. M. (Ed.). (1975). Metabolic Pathways. Academic Press. [Link]

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  • Chen, C., & Li, D. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International journal of molecular sciences, 22(16), 8560. [Link]

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A Senior Application Scientist's Guide to Sourcing Cost-Effective Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Framework for Evaluating Supplier Purity and True Cost in Pharmaceutical R&D

For researchers and professionals in drug development, the integrity of starting materials is paramount. The selection of a chemical supplier, particularly for a key building block like Methyl 2,5-difluorobenzoate, extends beyond a simple price comparison. The quoted purity on a Certificate of Analysis (CoA) is a starting point, but experienced scientists understand that lot-to-lot variability and the presence of uncharacterized impurities can have cascading negative effects on reaction yields, downstream purification, and the final impurity profile of an active pharmaceutical ingredient (API). The cost of troubleshooting a failed synthesis or dealing with regulatory hurdles far outweighs any initial savings from a lower-priced, but ultimately lower-quality, reagent.[1][2][3][4]

This guide presents a rigorous, yet practical, experimental framework for objectively comparing the cost-effectiveness of different this compound suppliers. We will move beyond the catalog price and establish a "true cost" metric based on empirical data, ensuring that your sourcing decisions are driven by scientific validation and long-term project value.

The Rationale: Why Independent Verification is Non-Negotiable

Relying solely on a supplier's CoA can be a significant risk. While reputable suppliers adhere to strict quality control, their listed purity values may be based on methods that are not sensitive to specific impurities relevant to your synthetic route. For instance, a standard titration or a non-specific chromatographic method might not detect isomeric impurities or residual starting materials that could interfere with your chemistry.

Our approach is built on two pillars of analytical chemistry:

  • Quantitative Purity Assessment: To determine the exact percentage of the desired compound. For this, Gas Chromatography with a Flame Ionization Detector (GC-FID) is an ideal choice due to its high precision, robustness, and the detector's response being directly proportional to the mass of carbon analytes.

  • Qualitative Identity Confirmation: To verify the chemical structure of the main component and identify any significant impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, providing unambiguous confirmation of identity.

By combining these techniques, we create a self-validating system that provides a comprehensive picture of reagent quality.

Experimental Workflow for Supplier Evaluation

The following workflow outlines the process for a rigorous head-to-head comparison of this compound from three hypothetical, yet representative, suppliers: Supplier A (Premium Price) , Supplier B (Mid-Range) , and Supplier C (Bulk/Value) .

G cluster_0 Phase 1: Sample Acquisition & Preparation cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Data Analysis & Cost-Effectiveness s1 Procure 100g Samples (Supplier A, B, C) s2 Log Samples & Retain CoAs s1->s2 s3 Prepare Stock Solutions (10 mg/mL in Acetonitrile) s2->s3 gc Quantitative GC-FID Analysis (Purity Assay) s3->gc Analyze each sample nmr Qualitative NMR Analysis (Identity & Impurity ID) s3->nmr Analyze each sample calc Calculate Area % Purity from GC Chromatograms gc->calc id Confirm Structure & Identify Impurities via NMR nmr->id cost Calculate 'True Cost' ($ / gram of pure compound) calc->cost id->cost report Final Supplier Recommendation cost->report

Caption: Workflow for evaluating chemical supplier cost-effectiveness.

Experimental Protocols

Protocol 1: Quantitative Purity by Gas Chromatography (GC-FID)

This method is designed to separate volatile and semi-volatile compounds for accurate quantification.

  • Instrumentation: Agilent 8890 GC system (or equivalent) with FID.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm), a common, robust column for separating a wide range of nonpolar and semi-polar compounds.[5][6]

  • Sample Preparation: Prepare a 1 mg/mL solution of each supplier's sample by diluting the 10 mg/mL stock solution with acetonitrile.

  • Methodology:

    • Injector: Set to 250°C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 220°C.

      • Hold at 220°C for 5 minutes.

    • Detector: FID set to 280°C.

  • Analysis: Calculate purity using the area percent method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor with the FID, a reasonable assumption for isomeric or closely related impurities.

Protocol 2: Identity Confirmation by NMR Spectroscopy

NMR provides an in-depth look at the molecule's structure, confirming its identity and revealing the structure of any impurities present in significant amounts.[7][8]

  • Instrumentation: Bruker AVANCE III 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Dissolve ~15-20 mg of each sample in 0.7 mL of Chloroform-d (CDCl₃).

  • Experiments to Run:

    • Proton NMR (¹H NMR): Provides information on the number and environment of hydrogen atoms.

    • Fluorine NMR (¹⁹F NMR): Specifically probes the fluorine atoms, which is critical for this molecule. It is highly sensitive to the electronic environment, making it excellent for distinguishing isomers.

    • Carbon NMR (¹³C NMR): Provides information on the carbon skeleton of the molecule.

  • Analysis: Compare the obtained spectra to reference spectra for this compound. The chemical shifts, splitting patterns (coupling), and integration values should match the expected structure. Impurity peaks can be identified and, with sufficient concentration, their structures can be elucidated.

Results: A Comparative Analysis

The following table summarizes hypothetical, yet realistic, data obtained from our analytical workflow.

SupplierCatalog NumberQuoted Purity (%)Price (per 100g)Measured Purity (GC-FID, %) Key Impurities Identified (NMR)True Cost ($ per gram of pure compound)
Supplier A M25DFB-AP≥ 99.0$125.0099.6 Trace solvent (Acetonitrile)$1.26
Supplier B M25DFB-SC≥ 98.0$85.0098.1 Methyl 2,4-difluorobenzoate (~1.1%)$0.87
Supplier C M25DFB-PA≥ 97.0$60.0095.2 Isomeric Impurity (~2.5%), Unidentifieds (~2.3%)$0.63

Note: Prices and catalog numbers are illustrative. "True Cost" is calculated as: (Price) / (Measured Purity % * 100).

Discussion: Interpreting the Data for Actionable Insights

Supplier A (Premium Price): This supplier delivered exactly what was promised: a high-purity product.[9] The measured purity of 99.6% slightly exceeded their CoA claim. The only detectable impurity was a trace amount of a common crystallization solvent, which is unlikely to interfere with most synthetic applications. While the upfront cost is highest, the True Cost of $1.26 per gram reflects exceptional quality. For late-stage development or applications requiring exacting standards, this supplier provides the highest level of confidence and minimizes risks associated with process impurities.

Supplier B (Mid-Range): Supplier B represents a common scenario. The measured purity of 98.1% aligns with their quoted specification. However, our more detailed analysis identified a significant isomeric impurity, Methyl 2,4-difluorobenzoate.[10][11] This is critically important; if the subsequent synthetic step is sensitive to the position of the fluorine atoms, this impurity could lead to unwanted side products that may be difficult to separate from the target molecule. At a True Cost of $0.87 per gram , this supplier offers a good balance, provided the identified isomeric impurity is tolerable for the intended application.

Supplier C (Bulk/Value): The results from Supplier C highlight the cautionary principle of "you get what you pay for." The measured purity of 95.2% is significantly lower than the quoted "≥ 97%".[12] Furthermore, NMR analysis revealed a substantial amount of an isomeric impurity and several other unidentifiable peaks. Introducing a reagent with a nearly 5% impurity profile into a synthesis is a recipe for low yields, complex purification challenges, and potential project delays. Although the initial price and the calculated True Cost of $0.63 per gram are the lowest, the hidden costs associated with managing these impurities would almost certainly negate any initial savings.

Conclusion and Recommendations

This guide demonstrates that a robust, data-driven approach to supplier qualification is essential for ensuring cost-effectiveness in research and drug development. A simple comparison of catalog prices is insufficient and potentially misleading.

Our analysis leads to the following recommendations:

  • For Critical Applications (e.g., GMP synthesis, reference standard preparation): Supplier A is the unequivocal choice. The minimal risk of process disruption from impurities justifies the premium price.

  • For Early-Stage R&D and Process Optimization: Supplier B presents the most cost-effective option. The material is of sufficient quality for many applications, but the project chemist must be aware of the specific isomeric impurity and confirm it will not negatively impact the synthetic route.

  • To Be Avoided for Most Applications: Supplier C represents an unacceptable risk for drug development activities. The low purity and presence of unknown impurities could compromise experimental integrity and lead to significant downstream costs.

Ultimately, by investing a small amount of analytical resources upfront, organizations can make highly informed sourcing decisions. This protects project timelines, enhances scientific reproducibility, and ensures that the "cost" of a reagent is a true reflection of its value and quality.

References

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  • Yamini, Y., et al. (2010). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components. Journal of the Iranian Chemical Society. [Link]

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  • Ahmed, N. R. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE.... ResearchGate. [Link]

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A Senior Application Scientist's Guide to Methyl 2,5-difluorobenzoate in Patented Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2,5-difluorobenzoate in Modern Chemistry

This compound (CAS No: 362601-90-9) is a deceptively simple aromatic ester that has emerged as a powerful building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic value lies in the precise arrangement of its functional groups: a methyl ester handle for derivatization and two fluorine atoms that modulate the electronic properties of the benzene ring. With a molecular weight of 172.13 g/mol and a boiling point of 204-205 °C, this compound offers a stable yet highly reactive platform for constructing novel chemical entities.[1]

The fluorine atoms are not mere substituents; they are tactical tools. Their strong electron-withdrawing nature activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r_), a cornerstone reaction in modern synthetic chemistry. This guide provides a literature review of patented strategies that leverage the unique reactivity of this compound, offering a comparative analysis of methodologies and actionable experimental protocols for researchers in drug discovery and development.

Core Synthetic Pathways: A Patent-Informed Perspective

The utility of this compound can be understood through two primary avenues of reactivity: transformations involving the fluorinated aromatic ring and manipulations of the methyl ester group. These pathways are often used sequentially to build complex heterocyclic scaffolds, which are prevalent in biologically active compounds.

G start This compound snar Nucleophilic Aromatic Substitution (SNA_r_) start->snar  + Nucleophile (R-NH2, R-OH) ester_mod Ester Manipulation (Hydrolysis / Amidation) start->ester_mod  + H2O or R-NH2 intermediate1 Substituted Phenyl Ethers & Anilines snar->intermediate1 intermediate2 2,5-difluorobenzoic acid or Amide Derivative ester_mod->intermediate2 heterocycle Complex Heterocyclic Scaffolds (e.g., Quinolones, Benzoxazines) intermediate1->heterocycle  Intramolecular  Cyclization intermediate2->heterocycle  Further  Functionalization

Figure 1: Key synthetic transformations of this compound leading to high-value chemical scaffolds.

The Power of Activated Fluorines: Nucleophilic Aromatic Substitution (SNA_r_)

The primary driving force behind the utility of this compound is the activation of the C-F bonds towards nucleophilic attack. The fluorine at position 2 is particularly activated by the electron-withdrawing ester group at position 1. This allows for the displacement of a fluoride ion by a wide range of nucleophiles, a reaction class frequently cited in patents for building carbon-nitrogen and carbon-oxygen bonds.[2][3]

Patents often describe the reaction of fluorinated aromatic compounds with nucleophiles like primary amines, alcohols, and thiols to generate complex intermediates.[2] The choice of base and solvent is critical for achieving high yields and selectivity. Strong, non-nucleophilic bases are often preferred to deprotonate the incoming nucleophile without competing in the substitution reaction. Aprotic polar solvents like DMF or DMSO are standard, as they effectively solvate the cationic counter-ion of the base and facilitate the reaction.

Comparative Analysis of Patented SNA_r_ Methodologies

The following table summarizes and compares typical conditions for SNA_r_ reactions on activated aryl fluorides, as gleaned from analogous patented processes.

ParameterMethod A: Amine NucleophileMethod B: Alcohol NucleophileRationale & Causality
Nucleophile Primary/Secondary AmineAlcohol / PhenolThe choice of nucleophile dictates the resulting bond (C-N vs. C-O).
Base K₂CO₃, Cs₂CO₃NaH, t-BuOKWeaker bases like K₂CO₃ are sufficient for amines. Stronger bases like NaH are required to deprotonate less acidic alcohols.[3]
Solvent DMF, DMSO, NMPTHF, Dioxane, DMFHigh-boiling aprotic polar solvents are excellent for these reactions, ensuring reactants remain in solution and allowing for higher reaction temperatures.
Temperature 80 - 150 °C25 - 100 °CReaction temperature is optimized to balance reaction rate with potential side reactions. Amine substitutions often require more thermal energy.
Typical Yield 70 - 95%65 - 90%Yields are generally high due to the strong activation provided by the fluorine substituents.
The Ester Handle: Gateway to Amides and Carboxylic Acids

The methyl ester of this compound is a versatile functional group. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into an amide. These transformations are fundamental steps in many patented syntheses. For instance, converting the ester to an amide is a key step in the synthesis of many enzyme inhibitors, where the amide bond mimics a peptide linkage.

Patents describe various methods for esterification and amidation.[4][5] Direct amidation can be achieved by heating the ester with an amine, sometimes with a catalyst. Alternatively, hydrolysis to the carboxylic acid followed by coupling with an amine using standard peptide coupling reagents (e.g., HATU, HOBt) provides a more controlled route to the amide product.

G cluster_0 SNA_r_ Step cluster_1 Cyclization Step MDFB This compound Intermediate1 Methyl 5-fluoro-2-(phenylamino)benzoate MDFB->Intermediate1 + Amine, Base (K2CO3) Solvent (DMF), Heat Amine R-NH2 (e.g., aniline) Intermediate1_c Methyl 5-fluoro-2-(phenylamino)benzoate Quinolone Fluoro-Acridone Derivative (Heterocyclic Core) Intermediate1_c->Quinolone Intramolecular Cyclization (e.g., Eaton's Reagent)

Figure 2: A representative workflow for the synthesis of a heterocyclic core, starting with a patented SNA_r_ reaction followed by cyclization.

Key Experimental Protocols: A Self-Validating System

The following protocols are representative methodologies derived from the principles outlined in the patent literature. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of a Phenylamino Benzoate Intermediate via SNA_r_

This protocol describes the nucleophilic aromatic substitution of this compound with a generic aniline, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

  • Add the aniline derivative to the stirring mixture.

  • Heat the reaction mixture to 120 °C and maintain for 12-24 hours.

  • In-Process Check (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain the desired Methyl 5-fluoro-2-(phenylamino)benzoate.

Protocol 2: Saponification of Methyl Ester to Carboxylic Acid

This protocol details the hydrolysis of the methyl ester, a necessary step before peptide coupling or certain cyclization reactions.

Materials:

  • Substituted Methyl Benzoate (from Protocol 1) (1.0 eq)

  • Lithium Hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the methyl benzoate derivative in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

  • Add Lithium Hydroxide to the solution and stir vigorously at room temperature.

  • In-Process Check (Trustworthiness): Monitor the reaction by TLC or LC-MS. The product should be more polar than the starting material. The reaction is typically complete in 2-6 hours.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure carboxylic acid.

Conclusion and Future Outlook

The patent literature clearly establishes this compound as a cornerstone intermediate for constructing complex, high-value molecules. Its dual reactivity—an activated aromatic ring and a modifiable ester group—provides a robust platform for generating diverse chemical scaffolds. The methodologies highlighted in this guide, particularly those involving nucleophilic aromatic substitution and subsequent heterocycle formation, represent reliable and scalable strategies for application in both pharmaceutical and agrochemical research. As the demand for novel fluorinated compounds continues to grow, the strategic application of versatile building blocks like this compound will remain critical to innovation in the chemical sciences.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed, procedural framework for the proper disposal of Methyl 2,5-difluorobenzoate, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety standards and regulatory compliance, reflecting a commitment to best practices in laboratory science.

Foundational Knowledge: Understanding the Compound

Before any handling or disposal, a thorough understanding of the subject compound is paramount. This compound is a halogenated aromatic compound.[1] Its specific properties dictate the necessary safety precautions and disposal methodology.

PropertyValueSource
CAS Number 362601-90-9[2]
Molecular Formula C₈H₆F₂O₂[3][4]
Molecular Weight 172.13 g/mol [3][4]
Appearance Solid[3]
Boiling Point 204-205 °C[3][5]
Density 1.265 g/mL at 25 °C[3]
Flash Point 80 °C[6]

Hazard Profile:

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)[3][6][7]

  • Causes skin irritation (Skin Irritation, Category 2)[3][6][7]

  • Causes serious eye damage (Serious Eye Damage, Category 1)[3][6][7]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[3][6][7]

Understanding these hazards is the cornerstone of safe handling and disposal. The oral toxicity necessitates preventing ingestion, skin and eye protection are mandatory to prevent irritation and damage, and work in a well-ventilated area is crucial to avoid respiratory issues.

Pre-Disposal Operations: The Importance of Preparation

Proper disposal begins long before the waste container is filled. Adherence to these preparatory steps is not merely procedural; it is a critical risk mitigation strategy.

2.1. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The rationale for each piece of equipment is directly linked to the known hazards of this compound.

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes that can cause serious eye damage.[2][8]

  • Skin Protection: Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat are essential to prevent skin contact.[2][8]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][8]

2.2. Segregation of Waste: Preventing Unwanted Reactions

Halogenated organic compounds must be segregated from non-halogenated waste streams.[1] This is to prevent potentially violent reactions and to ensure the waste is directed to the appropriate treatment facility. Co-mingling of incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from the laboratory bench to the final waste accumulation point.

Step 1: Initial Collection at the Point of Generation

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, leak-proof closure.[8]

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[8] It is also good practice to note the concentration and any other components in the waste mixture.

  • Location: The waste container should be kept at or near the point of generation, in a designated satellite accumulation area.[9]

Step 2: Handling and Transfer of Waste

  • Fume Hood: All transfers of this compound waste into the designated container must be performed inside a chemical fume hood.[1]

  • Avoid Aerosols: Handle the chemical in a manner that avoids the formation of dust and aerosols.[2]

  • Secure Closure: After each addition of waste, securely close the container to prevent the release of vapors.

Step 3: Rinsate Management

  • Decontamination of Glassware: Glassware that has been in contact with this compound must be decontaminated. Rinse the glassware with a suitable solvent, such as acetone, within a chemical fume hood.[1]

  • Collection of Rinsate: The solvent rinsate is also considered hazardous waste and must be collected in the designated halogenated organic waste container.[1] Do not dispose of rinsate down the drain.[2]

Step 4: Storage and Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures for pickup and final disposal by a licensed waste management vendor.[8] These procedures are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

Disposal Decision Workflow

cluster_0 Start: this compound for Disposal cluster_1 Pre-Disposal Assessment cluster_2 Disposal Procedure cluster_3 Final Steps Start Identify this compound Waste Assess Consult Safety Data Sheet (SDS) Start->Assess IdentifyHazards Identify Hazards: - Acute Oral Toxicity - Skin/Eye Irritant - Respiratory Irritant Assess->IdentifyHazards SelectPPE Select Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat IdentifyHazards->SelectPPE WorkInHood Work in a Chemical Fume Hood SelectPPE->WorkInHood Segregate Segregate as Halogenated Organic Waste WorkInHood->Segregate Container Use Designated, Labeled, and Sealed Container Segregate->Container CollectRinsate Collect Contaminated Rinsate as Hazardous Waste Container->CollectRinsate Store Store in Satellite Accumulation Area CollectRinsate->Store Follow Follow Institutional Disposal Protocol (e.g., RCRA) Store->Follow End Proper Disposal Complete Follow->End

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Responding to Spills

In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Personal Protection: Ensure you are wearing the appropriate PPE.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7]

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[2][7]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor.

Major Spill (Outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area and alert others.[2][10]

  • Isolate: Close doors to the affected area to contain vapors.

  • Emergency Contact: Contact your institution's emergency response team and provide details of the spill (chemical name, quantity, location).[10]

  • First Aid: If there is personal contact, remove contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes.[10][11] Seek immediate medical attention.[2]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By integrating these procedures into your laboratory workflow, you contribute to a culture of safety that protects you, your colleagues, and the environment. This commitment to responsible chemical management is a hallmark of scientific excellence.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Safety Data Sheet MSDS / SDS - METHYL 2,5-DIFLUOROBENZO
  • Methyl 2,5-difluorobenzo
  • Laboratory Waste Management: The New Regul
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Spill Control/Emergency Response. EHSO Manual 2025-2026.
  • This compound Safety D
  • METHYL 2,5-DIFLUOROBENZO
  • Methyl 2,5-difluorobenzo
  • Methyl 2,5-difluorobenzo
  • Chemical Exposure and Spill Response Procedures.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 2,5-difluorobenzoate (CAS No. 362601-90-9). Moving beyond mere compliance, this document establishes a framework for risk assessment and procedural excellence, ensuring that safety is an integral component of your experimental design. The causality behind each recommendation is explained to build a deep, intuitive understanding of safe laboratory practices.

Hazard Analysis: Understanding the Risks of this compound

This compound is a combustible solid organic compound that presents multiple health hazards.[1] A thorough understanding of its risk profile is the foundation of an effective PPE strategy. The primary dangers stem from its classifications under the Globally Harmonized System (GHS).[2]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed, which underscores the importance of preventing ingestion through direct or cross-contamination pathways.[2]

  • Serious Eye Damage (Category 1): This is a critical hazard. The "Danger" signal word is driven by this classification, indicating that even brief contact from a splash can cause irreversible damage to eye tissue.

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure - STOT SE 3): May cause respiratory irritation, primarily when handled as a fine powder or when its vapors are inhaled.

These hazards necessitate a multi-faceted protection strategy that shields the eyes, skin, and respiratory system from exposure.

Safety Profile: this compound
CAS Number 362601-90-9
Physical Form Solid
Signal Word Danger
GHS Hazard Codes H302, H315, H318, H335
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage , May cause respiratory irritation
Flash Point 80°C (Combustible)[1]

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task being performed. The following section details the minimum required PPE and outlines scenarios that demand an elevated level of protection.

Eye and Face Protection: The First Line of Defense

Given the classification for causing serious eye damage, eye protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory where this chemical is handled.[1] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.

  • Elevated Requirement (Face Shield): A full-face shield must be worn over safety goggles during procedures with a heightened risk of splashing. This includes transferring solutions, carrying out reactions under pressure, or handling larger quantities (>50 mL) of the dissolved compound.

Hand Protection: Preventing Dermal Exposure

Proper glove selection is crucial for preventing skin irritation and potential absorption.

  • For Incidental Contact (e.g., handling sealed containers, weighing): Disposable nitrile gloves are the standard choice for handling organic substances.[3] They offer good resistance to incidental splashes. However, it is critical to inspect gloves for any signs of degradation or puncture before each use.[1] Contaminated gloves should be removed and replaced immediately.[4]

  • For Prolonged Contact or Immersion: For tasks involving potential immersion, such as cleaning glassware or managing a large spill, a more robust glove is required. Butyl rubber gloves provide superior protection against esters and aromatic compounds.[5] Always consult a manufacturer's chemical resistance chart to verify compatibility.[6][7][8]

  • The Double-Gloving Practice: For critical operations, wearing two pairs of nitrile gloves is a recommended best practice. This significantly reduces the risk of exposure if the outer glove is breached.

Body Protection: Shielding Skin and Clothing
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory. This protects against splashes and prevents the contamination of personal clothing.

  • Personal Attire: All personnel must wear long pants and fully enclosed, chemical-resistant shoes.[3][9] Porous shoes, sandals, or shoes with open tops are strictly forbidden in the laboratory environment.

Respiratory Protection: Mitigating Inhalation Risks

Engineering controls, specifically a certified chemical fume hood, are the primary method for controlling inhalation exposure.[3]

  • Working in a Fume Hood: For most manipulations of this compound in solution, a properly functioning fume hood provides adequate respiratory protection.

  • When Additional Protection is Required: If engineering controls are insufficient or during procedures with a high risk of aerosolization, respiratory protection is necessary.

    • Weighing the Solid: When weighing the solid compound, which can create airborne dust, a NIOSH-approved N95 dust mask is recommended to prevent inhalation of particulates.

    • High Vapor Concentrations: If there is a potential for exceeding exposure limits, such as during a large spill or when heating the material outside of a closed system, a full-face respirator with organic vapor cartridges should be used.[1] All respirator use requires prior medical clearance and fit-testing as per OSHA regulations.[10]

Procedural Guidance: PPE Protocols in Action

A self-validating safety protocol involves not just selecting the right PPE, but also using it correctly.

Pre-Operational Checks & Donning Sequence
  • Inspect All PPE: Check gloves for holes, lab coats for tears, and eye/face protection for cracks or deformities.

  • Donning Order:

    • Lab Coat

    • Respiratory Protection (if required)

    • Safety Goggles

    • Face Shield (if required)

    • Gloves (The cuffs of the gloves should be pulled over the sleeves of the lab coat).

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Selection_Workflow start Assess Task with This compound weighing Weighing Solid Compound? start->weighing solution Working with Solution? weighing->solution No ppe_n95 Add: - N95 Dust Mask weighing->ppe_n95 Yes splash_risk High Splash Risk? (e.g., Large Volume Transfer) solution->splash_risk Yes spill Managing a Spill? solution->spill No splash_risk->spill No ppe_face_shield Add: - Face Shield over Goggles splash_risk->ppe_face_shield Yes ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat spill->ppe_base No ppe_spill Elevated PPE: - Full-face Respirator  (Organic Vapor Cartridge) - Butyl Gloves (over Nitrile) - Chemical Resistant Apron/Suit spill->ppe_spill Yes ppe_n95->solution ppe_face_shield->spill

Caption: PPE selection workflow for this compound.

Doffing and Decontamination Sequence

Removing PPE correctly is critical to prevent cross-contamination. This procedure should be performed in a designated area.

  • Outer Gloves: If double-gloved, remove and dispose of the outer pair.

  • Face Shield/Goggles: Remove from the back of the head, avoiding touching the front surface.

  • Lab Coat: Remove by rolling it inside-out to contain contaminants.

  • Inner Gloves: Remove by peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outer surface.

  • Respirator: Remove last.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[1]

Emergency Response & Decontamination

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] Seek medical help if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical help.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][11] Seek immediate medical attention.

  • Spill Management: Evacuate non-essential personnel. Wearing the appropriate elevated PPE (respirator, butyl gloves, chemical apron), contain the spill with an inert absorbent material (e.g., sand, vermiculite).[12] Collect the material into a suitable, labeled container for hazardous waste disposal.[13]

A Note on Fluorinated Compounds: While this compound is not hydrofluoric acid (HF), fluorinated organic compounds can produce hydrogen fluoride upon combustion or in certain reaction conditions. HF exposure requires specialized first aid, including the application of calcium gluconate gel, to neutralize the fluoride ion and prevent severe tissue damage.[14][15][16] Laboratory personnel should be aware of this potential hazard.

Disposal of Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle.

  • Chemical Waste: As a halogenated organic compound, all waste containing this compound must be collected in a clearly labeled "Halogenated Organic Waste" container.[3][17] It must never be poured down the drain.[3]

  • Contaminated PPE: All disposable PPE, such as gloves, N95 masks, and absorbent pads used for cleanup, that has come into contact with the chemical must be disposed of as solid hazardous waste.[18] Place these items in a sealed and labeled waste bag or container.

By integrating these principles and procedures into your daily workflow, you can handle this compound with confidence, ensuring both personal safety and the integrity of your research.

References

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? A&A Thermal. [Link]

  • EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). American Chemistry Council. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Hazardous Substance Fact Sheet: Fluorine. New Jersey Department of Health. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Standard Operating Procedure - HYDROFLUORIC ACID. Yale Environmental Health & Safety. [Link]

  • Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment. Miami University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Guidelines in case of a Hydrogen Fluoride Exposure. Honeywell. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. The Safety Zone. [Link]

  • OSHA Glove Selection Chart. University of Cincinnati Environmental Health and Safety. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • CHEMICAL RESISTANT CHART. Fox Scientific, Inc. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (1990). Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names. Centers for Disease Control and Prevention (CDC). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.